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  • Product: 1-(2,2,2-Trifluoroethyl)piperidin-4-ol
  • CAS: 90633-29-7

Core Science & Biosynthesis

Foundational

1-(2,2,2-Trifluoroethyl)piperidin-4-ol chemical properties

An In-depth Technical Guide to 1-(2,2,2-Trifluoroethyl)piperidin-4-ol: Properties, Synthesis, and Applications Introduction 1-(2,2,2-Trifluoroethyl)piperidin-4-ol is a fluorinated heterocyclic compound that has garnered...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-(2,2,2-Trifluoroethyl)piperidin-4-ol: Properties, Synthesis, and Applications

Introduction

1-(2,2,2-Trifluoroethyl)piperidin-4-ol is a fluorinated heterocyclic compound that has garnered significant interest within the fields of medicinal chemistry and drug discovery. The incorporation of a trifluoroethyl group onto the piperidine scaffold imparts unique physicochemical properties that can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This guide provides a comprehensive overview of the core chemical properties, synthetic methodologies, and key applications of this versatile building block, tailored for researchers and scientists in pharmaceutical development.

The piperidine ring is a prevalent structural motif in many approved drugs, valued for its ability to confer aqueous solubility and desirable pharmacokinetic profiles. The addition of the trifluoroethyl moiety offers a strategic tool for fine-tuning these properties. Specifically, the strong electron-withdrawing nature of the fluorine atoms can lower the basicity (pKa) of the piperidine nitrogen, which can be critical for optimizing interactions with target receptors and reducing off-target effects. This guide will delve into the technical specifics that make this compound a valuable intermediate in the synthesis of complex and targeted therapeutic agents.[1]

Core Chemical and Physical Properties

The fundamental properties of 1-(2,2,2-Trifluoroethyl)piperidin-4-ol are summarized below. These data are essential for its proper handling, storage, and application in synthetic chemistry.

PropertyValueSource
CAS Number 90633-29-7[1]
Molecular Formula C₇H₁₂F₃NO[1]
Molecular Weight 183.17 g/mol [1]
Appearance White crystalline solid (typical)[2]
Storage Temperature 2-8°C, in a dry, well-ventilated place[1][3]
Solubility Low in water, higher in organic solvents (e.g., Methanol, DMSO)[2]

Synthesis and Mechanistic Rationale

The most common and direct route to synthesize 1-(2,2,2-Trifluoroethyl)piperidin-4-ol is through the nucleophilic N-alkylation of piperidin-4-ol. This reaction leverages the nucleophilicity of the secondary amine on the piperidine ring to displace a leaving group on a trifluoroethylating agent.

A typical synthetic approach involves reacting piperidin-4-ol with 2,2,2-trifluoroethyl trifluoromethanesulfonate (triflate) or a similar reactive species. The choice of a strong electrophile like a triflate is crucial for efficiently driving the reaction with the moderately nucleophilic piperidine nitrogen. A non-nucleophilic base, such as diisopropylethylamine (DIPEA), is typically included to neutralize the acid generated during the reaction without competing in the alkylation step. The solvent of choice is often a polar aprotic solvent like dichloromethane (DCM) or acetonitrile to facilitate the dissolution of reactants and support the SN2 reaction mechanism.

Below is a diagram illustrating this common synthetic pathway.

G cluster_reactants Reactants cluster_conditions Reaction Conditions Piperidinol Piperidin-4-ol Product 1-(2,2,2-Trifluoroethyl)piperidin-4-ol Piperidinol->Product N-Alkylation Trifluoroethyl 2,2,2-Trifluoroethyl Triflate Trifluoroethyl->Product Base DIPEA (Base) Base->Product Solvent DCM (Solvent) Solvent->Product

Caption: Synthetic pathway for 1-(2,2,2-Trifluoroethyl)piperidin-4-ol.

Applications in Drug Discovery and Development

The unique structural features of 1-(2,2,2-Trifluoroethyl)piperidin-4-ol make it a valuable scaffold in modern medicinal chemistry. Its application spans several therapeutic areas, primarily due to the advantageous properties conferred by the trifluoroethyl group.

  • Neuroscience and Psychiatry: The piperidine core is a well-established pharmacophore for central nervous system (CNS) targets. The trifluoroethyl group can enhance blood-brain barrier permeability, a critical factor for drugs targeting the brain. This compound is used as a starting material or intermediate for synthesizing molecules that interact with dopamine and serotonin receptors, making it relevant for developing treatments for depression, anxiety, and other neurological disorders.[1]

  • Oncology: It serves as a key building block in the synthesis of potent enzyme inhibitors. For instance, it was instrumental in the development of CPI-1205, a selective inhibitor of the histone methyltransferase EZH2, which has been investigated in clinical trials for B-cell lymphomas.[4] The piperidine moiety often provides a vector for interacting with the target protein, while the trifluoroethyl group can enhance binding affinity and metabolic stability.

  • Antiproliferative and Antimycotic Agents: Piperidine derivatives have shown broad biological activity, including anticancer and antifungal properties.[5][6][7] The 1-(2,2,2-trifluoroethyl)piperidin-4-ol scaffold can be further functionalized to create novel compounds with antiproliferative effects on cancer cell lines or potent activity against clinically relevant fungal species.[5][7]

Safety, Handling, and Storage

As a reactive chemical intermediate, 1-(2,2,2-Trifluoroethyl)piperidin-4-ol requires careful handling. The following information is derived from available Safety Data Sheets (SDS) and should be strictly followed.

Safety AspectGuidelineCitation(s)
Personal Protective Equipment (PPE) Wear chemical safety goggles, a full suit, boots, and gloves. Use a NIOSH/MSHA or European Standard EN 149 approved respirator.[3][8]
Handling Work under a chemical fume hood. Avoid contact with skin, eyes, and inhalation of vapor or mist. Keep away from heat, sparks, and open flames.[3]
Storage Keep the container tightly closed in a dry, cool, and well-ventilated place. Opened containers must be carefully resealed and kept upright.[3][8]
Fire Fighting Use "alcohol" foam, carbon dioxide, or dry chemical extinguishers. For large fires, use water spray or fog. Firefighters should wear self-contained breathing apparatus (SCBA).[3]
Disposal Dispose of via a licensed professional waste disposal service. Burn in a chemical incinerator equipped with an afterburner and scrubber.[3]

Hazard Summary: The compound is often classified as highly flammable and may be toxic if swallowed, inhaled, or absorbed through the skin. It can cause severe skin and eye burns.[3]

Experimental Protocols

The following protocols provide a framework for the synthesis and characterization of 1-(2,2,2-Trifluoroethyl)piperidin-4-ol, designed as a self-validating system to ensure product quality and purity.

Protocol 1: Synthesis via N-Alkylation

This protocol details the synthesis of the title compound from piperidin-4-ol.

Objective: To synthesize 1-(2,2,2-Trifluoroethyl)piperidin-4-ol with high purity.

Materials:

  • Piperidin-4-ol (1.0 eq)

  • 2,2,2-Trifluoroethyl trifluoromethanesulfonate (1.1 eq)

  • Diisopropylethylamine (DIPEA) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes (for chromatography)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve piperidin-4-ol (1.0 eq) and DIPEA (1.5 eq) in anhydrous DCM.

    • Rationale: An inert atmosphere prevents side reactions with atmospheric moisture. DIPEA acts as a non-nucleophilic base to quench the triflic acid byproduct.

  • Addition of Alkylating Agent: Cool the solution to 0°C using an ice bath. Add 2,2,2-trifluoroethyl trifluoromethanesulfonate (1.1 eq) dropwise over 15 minutes.

    • Rationale: Dropwise addition at low temperature controls the exothermic reaction and minimizes potential side reactions.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by adding saturated sodium bicarbonate solution. Separate the organic layer. Wash the organic layer sequentially with water and brine.

    • Rationale: The bicarbonate wash neutralizes any remaining acid. The brine wash helps to remove water from the organic phase.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

    • Rationale: Chromatography separates the desired product from unreacted starting materials and byproducts.

  • Final Product: Combine the pure fractions and evaporate the solvent to yield 1-(2,2,2-Trifluoroethyl)piperidin-4-ol as a solid.

Protocol 2: Quality Control and Characterization

Objective: To confirm the identity and assess the purity of the synthesized product.

Procedure:

  • ¹H NMR Spectroscopy: Dissolve a small sample in a suitable deuterated solvent (e.g., CDCl₃). The spectrum should show characteristic signals for the piperidine ring protons and the quartet for the -CH₂- group adjacent to the CF₃ group.[9]

  • ¹⁹F NMR Spectroscopy: This analysis will show a characteristic triplet for the -CF₃ group, confirming its presence.

  • Mass Spectrometry (MS): Use LC-MS to determine the molecular weight. The mass spectrum should show a prominent peak corresponding to the [M+H]⁺ ion (m/z 184.09).

  • Purity Analysis (HPLC): Use a High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) to determine the purity of the compound, which should be >95% for most applications.

The workflow for synthesis and quality control is visualized below.

G cluster_synthesis Synthesis Workflow cluster_qc Quality Control Setup 1. Reaction Setup (Piperidin-4-ol, DIPEA in DCM) Addition 2. Add Trifluoroethylating Agent (0°C) Setup->Addition Monitor 3. Stir and Monitor (TLC) Addition->Monitor Workup 4. Aqueous Work-up (NaHCO₃, Brine) Monitor->Workup Purify 5. Column Chromatography Workup->Purify Product Pure Product Purify->Product NMR NMR Spectroscopy (¹H, ¹⁹F) Product->NMR Characterize Final Verified Compound NMR->Final MS Mass Spectrometry (LC-MS) MS->Final HPLC Purity Check (HPLC >95%) HPLC->Final

Caption: Workflow for the synthesis and quality control of the compound.

Conclusion

1-(2,2,2-Trifluoroethyl)piperidin-4-ol is a strategically important building block in contemporary chemical and pharmaceutical research. Its synthesis is straightforward, and the incorporation of the trifluoroethyl group offers a powerful method for modulating the pharmacokinetic and pharmacodynamic properties of lead compounds. From enhancing CNS penetration to providing metabolic stability, its utility in creating novel therapeutics for oncology and neuroscience is well-documented. Adherence to strict safety and handling protocols is essential for its use in the laboratory. This guide provides the foundational knowledge required for researchers to effectively and safely utilize this versatile compound in their synthetic endeavors.

References

  • Safety Data Sheet. (URL: [Link])

  • 1-(2,2,2-Trifluoroethyl)Piperidin-4-Ol - MySkinRecipes. (URL: [Link])

  • 1-(2,2,2-Trifluoroethyl)piperidin-4-amine - PubChem. (URL: [Link])

  • Safety Data Sheet: Piperidine - Chemos GmbH&Co.KG. (URL: [Link])

  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC. (URL: [Link])

  • Identification of (R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)-1H-indole - ResearchGate. (URL: [Link])

  • Piperidin-4-one: the potential pharmacophore - PubMed. (URL: [Link])

  • 4-(2,2,2-Trifluoroethyl)piperidin-2-one | C7H10F3NO - PubChem. (URL: [Link])

  • Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoa - UNIPI. (URL: [Link])

  • Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase - NIH. (URL: [Link])

  • Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - PMC - NIH. (URL: [Link])

  • 1-METHYL-3-(2,2,2-TRIFLUORO-1-HYDROXYETHYL)PIPERIDIN-2-ONE;MINOR-DIASTEREOISOMER - Optional[19F NMR] - Chemical Shifts - SpectraBase. (URL: [Link])

  • Enhancing Aseptic Inflammation Resolution with 1-(2-Ethoxyethyl)-4-(pent-1-yn-1-yl)piperidin-4-yl Propionate: A Novel β-Cyclodextrin Complex as a Therapeutic Agent - PMC. (URL: [Link])

  • Immunomodulatory Effects of a New Ethynylpiperidine Derivative: Enhancement of CD4 + FoxP3 + Regulatory T Cells in Experimental Acute Lung Injury - MDPI. (URL: [Link])

  • Metabolite Fingerprinting Based on 1 H-NMR Spectroscopy and Liquid Chromatography for the Authentication of Herbal Products - MDPI. (URL: [Link])

Sources

Exploratory

The Strategic Role of 1-(2,2,2-Trifluoroethyl)piperidin-4-ol in Modern Drug Discovery: A Technical Guide

Introduction: In the landscape of contemporary medicinal chemistry, the pursuit of novel chemical entities with enhanced pharmacological profiles is a perpetual endeavor. The strategic incorporation of fluorine into mole...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of contemporary medicinal chemistry, the pursuit of novel chemical entities with enhanced pharmacological profiles is a perpetual endeavor. The strategic incorporation of fluorine into molecular scaffolds has emerged as a paramount strategy for optimizing drug-like properties, including metabolic stability, lipophilicity, and binding affinity. Within this context, 1-(2,2,2-Trifluoroethyl)piperidin-4-ol, identified by its CAS number 90633-29-7, has garnered significant attention as a versatile building block. This technical guide provides an in-depth exploration of the synthesis, characterization, and strategic applications of this fluorinated piperidine derivative, tailored for researchers, scientists, and professionals engaged in drug development.

Physicochemical Properties and Molecular Profile

1-(2,2,2-Trifluoroethyl)piperidin-4-ol is a unique chemical entity that marries the conformational rigidity of the piperidine ring with the potent electronic effects of a trifluoroethyl group. This combination imparts a distinct set of properties that are highly advantageous in the design of novel therapeutics.

PropertyValueSource
CAS Number 90633-29-7N/A
Molecular Formula C₇H₁₂F₃NO
Molecular Weight 183.17 g/mol ,
Appearance Liquid
Storage Temperature 2-8°C

The trifluoroethyl moiety significantly influences the basicity of the piperidine nitrogen, a critical parameter in determining the pharmacokinetic and pharmacodynamic behavior of a drug candidate. Furthermore, the hydroxyl group at the 4-position of the piperidine ring provides a convenient handle for further chemical elaboration, enabling the construction of diverse molecular architectures.

Synthesis and Mechanistic Considerations

The synthesis of 1-(2,2,2-Trifluoroethyl)piperidin-4-ol is a critical aspect of its utility. While multiple synthetic routes to piperidine derivatives exist, the N-alkylation of piperidin-4-ol with a suitable trifluoroethylating agent is a common and effective strategy.

Diagram: Synthetic Pathway to 1-(2,2,2-Trifluoroethyl)piperidin-4-ol

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product Piperidinol Piperidin-4-ol Reaction_Step N-Alkylation Piperidinol->Reaction_Step Trifluoroethylating_Agent 2,2,2-Trifluoroethylating Agent (e.g., 2,2,2-Trifluoroethyl triflate) Trifluoroethylating_Agent->Reaction_Step Base Base (e.g., K₂CO₃, Et₃N) Base->Reaction_Step Solvent Solvent (e.g., Acetonitrile, DMF) Solvent->Reaction_Step Target_Molecule 1-(2,2,2-Trifluoroethyl)piperidin-4-ol Reaction_Step->Target_Molecule caption General synthetic scheme for N-trifluoroethylation.

Caption: A generalized workflow for the synthesis of the target compound.

Experimental Protocol: N-Trifluoroethylation of Piperidin-4-ol

This protocol describes a representative procedure for the synthesis of 1-(2,2,2-Trifluoroethyl)piperidin-4-ol.

  • Reaction Setup: To a solution of piperidin-4-ol (1.0 equivalent) in a suitable aprotic solvent such as acetonitrile or dimethylformamide (DMF), add a non-nucleophilic base (1.5-2.0 equivalents), for instance, potassium carbonate (K₂CO₃) or triethylamine (Et₃N).

  • Addition of Alkylating Agent: While stirring the mixture, add a 2,2,2-trifluoroethylating agent, such as 2,2,2-trifluoroethyl trifluoromethanesulfonate, dropwise at room temperature. The use of a triflate leaving group is advantageous due to its high reactivity, which facilitates the nucleophilic attack by the piperidine nitrogen.

  • Reaction Monitoring: The reaction progress should be monitored by an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS), to ensure the complete consumption of the starting material.

  • Work-up and Purification: Upon completion, the reaction mixture is typically quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired 1-(2,2,2-Trifluoroethyl)piperidin-4-ol.

Causality in Experimental Choices:

  • Solvent Selection: Aprotic polar solvents like acetonitrile or DMF are chosen to dissolve the reactants and facilitate the SN2 reaction mechanism without interfering with the nucleophilic piperidine nitrogen.

  • Base Selection: A non-nucleophilic base is crucial to deprotonate the piperidine nitrogen, thereby increasing its nucleophilicity, without competing in the alkylation reaction.

  • Choice of Alkylating Agent: The triflate group is an excellent leaving group, making the trifluoroethylating agent highly reactive and promoting an efficient N-alkylation reaction.

Spectroscopic Characterization

The unambiguous identification and purity assessment of 1-(2,2,2-Trifluoroethyl)piperidin-4-ol are paramount. While specific, publicly available spectra for this exact compound are scarce, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.

Expected ¹H NMR Spectral Features:

  • Piperidine Ring Protons: A series of multiplets in the upfield region (typically 1.5-3.5 ppm) corresponding to the axial and equatorial protons of the piperidine ring.

  • Trifluoroethyl Protons: A quartet in the range of 2.8-3.2 ppm, resulting from the coupling with the three fluorine atoms.

  • Hydroxyl Proton: A broad singlet, the chemical shift of which is dependent on the solvent and concentration.

  • CH-OH Proton: A multiplet in the region of 3.5-4.0 ppm.

Expected ¹³C NMR Spectral Features:

  • Piperidine Ring Carbons: Signals in the aliphatic region of the spectrum (typically 30-70 ppm).

  • Trifluoroethyl Carbon: A quartet due to coupling with the three fluorine atoms. The carbon directly attached to the nitrogen will appear in the range of 50-60 ppm.

  • CF₃ Carbon: A quartet with a large C-F coupling constant, appearing further downfield.

Expected Mass Spectrometry (MS) Data:

  • In electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ would be expected at m/z 184.0944.

Expected Infrared (IR) Spectroscopy Features:

  • A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group.

  • C-H stretching vibrations in the 2800-3000 cm⁻¹ region.

  • Strong C-F stretching absorptions typically observed in the 1000-1350 cm⁻¹ range.

Applications in Drug Discovery and Medicinal Chemistry

The true value of 1-(2,2,2-Trifluoroethyl)piperidin-4-ol lies in its application as a strategic building block in the synthesis of complex and biologically active molecules.

Central Nervous System (CNS) Drug Discovery:

The piperidine scaffold is a well-established pharmacophore in numerous CNS-active drugs. The introduction of the trifluoroethyl group can significantly enhance a molecule's ability to cross the blood-brain barrier (BBB). This is attributed to the increased lipophilicity and the potential for specific interactions with BBB transporters. It is suggested that this scaffold has the potential to interact with key neurotransmitter receptors, such as dopamine and serotonin receptors, making it a valuable starting point for the development of novel treatments for conditions like depression, anxiety, and other neuropsychiatric disorders.

As a Versatile Intermediate:

Patents have disclosed the use of 1-(2,2,2-Trifluoroethyl)piperidin-4-ol in the synthesis of more complex heterocyclic systems, such as pyrazolopyridine derivatives. These derivatives are often investigated for their potential as modulators of various biological targets.

Diagram: Role in Complex Molecule Synthesis

G cluster_starting_material Core Building Block cluster_transformations Chemical Transformations cluster_products Potential Drug Candidates Start_Mol 1-(2,2,2-Trifluoroethyl)piperidin-4-ol Transformation1 Functional Group Interconversion (e.g., Oxidation, Reduction) Start_Mol->Transformation1 Transformation2 Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) Start_Mol->Transformation2 Transformation3 Cyclization Reactions Start_Mol->Transformation3 Product1 CNS Agents Transformation1->Product1 Product2 Enzyme Inhibitors Transformation2->Product2 Product3 Receptor Modulators Transformation3->Product3 caption Pathway from core scaffold to diverse drug candidates.

Caption: Versatility of the core compound in synthetic drug development.

Safety, Handling, and Storage

General Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any potential vapors.

  • Handling: Avoid contact with skin, eyes, and clothing. In case of contact, rinse immediately with plenty of water.

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry place, as recommended at 2-8°C. [cite: MySkinRecipes]

For the analogous amine compound, the hazard classifications include Acute Toxicity (Oral) and being hazardous to the aquatic environment.[1] It is prudent to handle 1-(2,2,2-Trifluoroethyl)piperidin-4-ol with similar caution until specific toxicity data becomes available.

Conclusion and Future Perspectives

1-(2,2,2-Trifluoroethyl)piperidin-4-ol stands as a testament to the power of strategic fluorination in medicinal chemistry. Its unique combination of a conformationally defined piperidine core, a reactivity-enhancing hydroxyl group, and the influential trifluoroethyl moiety makes it a highly valuable building block for the synthesis of next-generation therapeutics. While the publicly available data on this specific compound is still emerging, its structural attributes and the proven success of fluorinated piperidines in drug discovery underscore its significant potential. Future research will undoubtedly continue to unveil novel applications and synthetic methodologies for this promising intermediate, further solidifying its role in the development of innovative medicines.

References

  • MySkinRecipes. 1-(2,2,2-Trifluoroethyl)Piperidin-4-Ol. [Link]

  • Google Patents.

Sources

Foundational

A Comprehensive Technical Guide to 1-(2,2,2-Trifluoroethyl)piperidin-4-ol: Properties, Synthesis, and Applications in Medicinal Chemistry

Executive Summary This technical guide provides an in-depth analysis of 1-(2,2,2-Trifluoroethyl)piperidin-4-ol, a key heterocyclic building block in modern drug discovery. The strategic incorporation of a trifluoroethyl...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide provides an in-depth analysis of 1-(2,2,2-Trifluoroethyl)piperidin-4-ol, a key heterocyclic building block in modern drug discovery. The strategic incorporation of a trifluoroethyl group onto the piperidine scaffold imparts unique physicochemical and pharmacological properties, making it a valuable synthon for developing novel therapeutics. This document details the molecule's core properties, provides an example of a robust synthetic protocol, and explores its functional significance and applications for researchers, chemists, and drug development professionals. We will delve into the mechanistic advantages conferred by its structural motifs and provide practical experimental workflows for its use and analysis.

Core Molecular Profile

A precise understanding of a molecule's fundamental characteristics is the bedrock of its successful application in research and development. This section outlines the essential identity and physicochemical properties of 1-(2,2,2-Trifluoroethyl)piperidin-4-ol.

Chemical Identity
  • Chemical Name: 1-(2,2,2-Trifluoroethyl)piperidin-4-ol

  • IUPAC Name: 1-(2,2,2-trifluoroethyl)piperidin-4-ol

  • CAS Number: 90633-29-7

  • Molecular Formula: C₇H₁₂F₃NO[1]

  • Molecular Weight: 183.17 g/mol [1]

Physicochemical Properties

Quantitative data for this molecule is summarized below. These properties are crucial for designing reaction conditions, formulation development, and predicting its behavior in biological systems.

PropertyValueSource
Molecular Formula C₇H₁₂F₃NOCymitQuimica, MySkinRecipes[1]
Molecular Weight 183.17 g/mol CymitQuimica, MySkinRecipes[1]
Physical Form LiquidCymitQuimica
Purity Typically ≥95%CymitQuimica
Storage Conditions 2-8°CMySkinRecipes[1]

Synthesis and Mechanistic Insights

The synthesis of 1-(2,2,2-Trifluoroethyl)piperidin-4-ol is a critical process for its availability in research. A common and efficient method involves the N-alkylation of piperidin-4-ol with a suitable trifluoroethylating agent.

Retrosynthetic Analysis

The most straightforward retrosynthetic disconnection is at the C-N bond between the piperidine nitrogen and the trifluoroethyl group. This suggests a nucleophilic substitution or reductive amination pathway.

  • Pathway A: Nucleophilic Substitution: This involves the direct alkylation of piperidin-4-ol (a nucleophile) with a trifluoroethyl electrophile, such as 2,2,2-trifluoroethyl iodide or triflate, in the presence of a base.

  • Pathway B: Reductive Amination: This route starts with piperidin-4-one, which is reacted with 2,2,2-trifluoroethanamine. The resulting imine/enamine intermediate is then reduced in situ to yield the final product. This pathway is often preferred for its control and avoidance of over-alkylation.

Detailed Synthetic Protocol: N-Alkylation of Piperidin-4-one

This protocol describes a two-step synthesis starting from piperidin-4-one, proceeding through reductive amination to form an intermediate, which is then reduced.

Step 1: Reductive Amination to form 1-(2,2,2-Trifluoroethyl)piperidin-4-one

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., Nitrogen or Argon), add piperidin-4-one (1.0 eq), 2,2,2-trifluoroethanol (1.1 eq), and a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Reaction: Add a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the mixture at room temperature. The choice of this reagent is critical as it is selective for imines in the presence of ketones and is tolerant of mildly acidic conditions which can catalyze imine formation.

  • Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 1-(2,2,2-trifluoroethyl)piperidin-4-one.[2]

Step 2: Reduction to 1-(2,2,2-Trifluoroethyl)piperidin-4-ol

  • Setup: Dissolve the crude ketone from the previous step in a protic solvent like methanol (MeOH) or ethanol (EtOH) in a round-bottom flask and cool the solution in an ice bath (0°C).

  • Reduction: Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise. NaBH₄ is a cost-effective and safe reducing agent for converting ketones to alcohols.

  • Monitoring & Workup: Stir for 1-2 hours at 0°C, then allow to warm to room temperature. Monitor by TLC. Once complete, quench carefully with water, and remove the organic solvent under reduced pressure. Extract the residue with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

Purification and Characterization

The crude product is purified using flash column chromatography on silica gel, typically with a gradient of ethyl acetate in hexanes. The structure of the final product is confirmed by:

  • ¹H NMR & ¹³C NMR: To confirm the carbon-hydrogen framework and successful incorporation of the trifluoroethyl group.

  • Mass Spectrometry (MS): To confirm the molecular weight of 183.17 g/mol .[1]

SynthesisWorkflow Piperidin4one Piperidin-4-one ReductiveAmination Reductive Amination (e.g., NaBH(OAc)3) Piperidin4one->ReductiveAmination Trifluoroethanol CF3CH2OH Trifluoroethanol->ReductiveAmination Intermediate 1-(CF3CH2)piperidin-4-one ReductiveAmination->Intermediate Reduction Reduction (e.g., NaBH4) Intermediate->Reduction FinalProduct 1-(2,2,2-Trifluoroethyl) piperidin-4-ol Reduction->FinalProduct DrugDevelopment cluster_0 Core Building Block cluster_1 Key Moieties & Properties cluster_2 Drug Candidate Synthesis Core 1-(CF3CH2)piperidin-4-ol Trifluoroethyl Trifluoroethyl Group (Metabolic Stability, Lipophilicity) Core->Trifluoroethyl Piperidinol Piperidin-4-ol Scaffold (3D Vector, H-Bonding) Core->Piperidinol Derivatization Derivatization (e.g., Etherification at 4-OH) Core->Derivatization Candidate Hypothetical Drug Candidate Derivatization->Candidate

Caption: Role of the molecule as a scaffold in drug development.

Experimental Protocols and Applications

Protocol: Derivatization via Williamson Ether Synthesis

This protocol details how to use the 4-hydroxyl group as a nucleophile to introduce new functionality.

  • Reagents & Setup: In an oven-dried, three-neck flask under an inert atmosphere, dissolve 1-(2,2,2-Trifluoroethyl)piperidin-4-ol (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Deprotonation: Cool the solution to 0°C in an ice bath. Add a strong base, such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq), portion-wise. The evolution of hydrogen gas will be observed. Allow the mixture to stir for 30 minutes at 0°C to ensure complete formation of the alkoxide.

  • Alkylation: Add the desired electrophile (e.g., benzyl bromide, 1.1 eq) dropwise via syringe.

  • Reaction & Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC for the disappearance of the starting material.

  • Workup & Purification: Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl). Extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography to yield the desired ether.

Safety, Handling, and Storage

  • Safety: Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Handle in a well-ventilated fume hood.

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of any vapors.

  • Storage: Store in a tightly sealed container in a cool, dry place. Recommended storage temperature is between 2-8°C. [1]

Conclusion

1-(2,2,2-Trifluoroethyl)piperidin-4-ol is a highly valuable and versatile building block in medicinal chemistry. Its unique combination of a metabolically robust trifluoroethyl group and a functionally adaptable piperidin-4-ol scaffold provides a powerful platform for the synthesis of novel drug candidates. The synthetic routes are well-established, and its strategic application can significantly enhance the pharmacokinetic and pharmacodynamic properties of lead compounds, particularly in the development of CNS-active agents.

References

  • 1-(2,2,2-Trifluoroethyl)Piperidin-4-Ol. MySkinRecipes. [Link]

  • 1-(2,2,2-trifluoroethyl)piperidin-4-one. PubChemLite. [Link]

  • Piperidin-4-one: the potential pharmacophore. PubMed. [Link]

Sources

Exploratory

The Strategic Incorporation of the Trifluoroethyl Moiety in Piperidine Scaffolds: A Physicochemical Guide for Drug Discovery

Foreword: Beyond the "Magic Bullet" - Strategic Fluorination in Modern Drug Design To the seasoned researcher, the piperidine ring is a familiar scaffold, a cornerstone in the architecture of countless therapeutics.[1][2...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Beyond the "Magic Bullet" - Strategic Fluorination in Modern Drug Design

To the seasoned researcher, the piperidine ring is a familiar scaffold, a cornerstone in the architecture of countless therapeutics.[1][2][3][4] Its conformational flexibility and basic nitrogen atom offer a versatile platform for engaging biological targets. However, in the relentless pursuit of enhanced efficacy, selectivity, and metabolic endurance, the strategic modification of this privileged structure is paramount. The introduction of fluorine, particularly as a trifluoroethyl group, has emerged as a powerful tactic to modulate the physicochemical properties of piperidine-containing drug candidates.[5][6] This guide moves beyond a mere catalog of fluorinated compounds, offering instead a deep dive into the why and how of trifluoroethyl piperidine derivatives. We will explore the causal relationships between structure and function, providing both the theoretical underpinnings and the practical methodologies required to harness the full potential of this unique chemical entity in drug discovery.

The Trifluoroethyl Group: A Deliberate Choice for Physicochemical Optimization

The decision to incorporate a trifluoroethyl group is a calculated one, driven by the need to fine-tune a molecule's properties to overcome specific pharmacological hurdles. Unlike a simple methyl group or a single fluorine atom, the CF3CH2- moiety imparts a distinct combination of steric and electronic effects.

Modulating Basicity (pKa): The Inductive Effect in Action

The potent electron-withdrawing nature of the three fluorine atoms creates a strong inductive effect that propagates through the ethyl linker to the piperidine nitrogen.[7][8] This effect significantly reduces the electron density on the nitrogen, thereby lowering its basicity (pKa). This modulation is often a critical objective in drug design for several reasons:

  • Reduced Off-Target Interactions: Many off-target interactions, such as those with the hERG channel, are linked to the basicity of a compound.[1] Lowering the pKa can mitigate these risks.

  • Optimized Target Engagement: For some biological targets, a less basic compound may exhibit improved binding affinity by altering electrostatic interactions within the binding pocket.[6]

  • Enhanced Cell Permeability: By reducing the proportion of the protonated (charged) species at physiological pH (7.4), a lower pKa can lead to improved passive diffusion across cellular membranes.

A study on N-alkyl-piperidine-2-carboxamides demonstrated that the basicity modulation by nearby fluorine substituents is essentially additive and shows an exponential attenuation with increasing topological distance between the fluorine atoms and the basic center.[7][9]

Navigating the Lipophilicity Landscape

The impact of the trifluoroethyl group on lipophilicity (logP/logD) is more nuanced than its effect on pKa. While the trifluoromethyl group itself is highly lipophilic, the overall change in a molecule's lipophilicity depends on a delicate interplay of factors.[10]

  • Intrinsic Lipophilicity: The addition of the trifluoroethyl group generally increases the intrinsic lipophilicity of the neutral form of the piperidine derivative.[7][8]

  • The pKa-Lipophilicity Interplay: The decrease in basicity significantly influences the distribution coefficient at physiological pH (logD7.4). A lower pKa means a higher proportion of the more lipophilic free base at pH 7.4, which can lead to an overall increase in logD7.4, even if the intrinsic lipophilicity change is modest.[11] Studies have shown that partially fluorinated derivatives can have similar or even higher lipophilicity than their non-fluorinated counterparts at neutral pH due to this effect.[7][8]

Enhancing Metabolic Stability

One of the most sought-after benefits of fluorination is the enhancement of metabolic stability. The carbon-fluorine bond is exceptionally strong, making it resistant to oxidative metabolism by cytochrome P450 enzymes.[9][12]

  • Blocking Metabolic Hotspots: By placing the trifluoroethyl group at a position susceptible to metabolic oxidation, chemists can effectively "shield" the molecule from degradation, thereby increasing its half-life and systemic exposure.[5][6][12]

  • Steric and Electronic Shielding: The trifluoroethyl group can also sterically hinder the approach of metabolizing enzymes to nearby sites, further contributing to improved metabolic stability.[2]

However, it is crucial to note that in some cases, fluorination can lead to an increase in metabolic degradation. A study on N-alkyl-piperidine-2-carboxamides found that all fluorinated derivatives were somewhat more readily oxidized in human liver microsomes, with the rates of degradation correlating with increasing lipophilicity.[7][8] This highlights the importance of empirical testing for each new chemical series.

Synthetic Pathways to Trifluoroethyl Piperidine Derivatives

The synthesis of trifluoroethyl piperidine derivatives can be approached through various strategies, generally involving either the introduction of a trifluoroethyl group onto a pre-existing piperidine ring or the construction of the piperidine ring with the trifluoroethyl moiety already in place.

N-Trifluoroethylation of Piperidines

A common and direct method is the N-alkylation of a piperidine precursor with a suitable trifluoroethylating agent. 2,2,2-Trifluoroethyl tosylate is a premier reagent for this purpose, serving as an excellent electrophilic source of the trifluoroethyl group that reacts readily with the nucleophilic piperidine nitrogen.[5]

Experimental Protocol: N-Trifluoroethylation of a Piperidine Precursor

  • Dissolution: Dissolve the piperidine starting material (1.0 eq.) in a suitable aprotic solvent such as acetonitrile or DMF.

  • Base Addition: Add a non-nucleophilic base, such as potassium carbonate (K2CO3, 2.0 eq.) or diisopropylethylamine (DIPEA, 1.5 eq.), to the reaction mixture.

  • Reagent Addition: Add 2,2,2-trifluoroethyl tosylate (1.2 eq.) to the mixture.

  • Reaction: Stir the reaction mixture at room temperature or elevated temperature (e.g., 60-80 °C) and monitor the progress by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Ring Construction Strategies

For more complex derivatives, particularly those with the trifluoroethyl group on a carbon atom of the ring, cyclization strategies are employed. These methods often involve the cyclization of linear amines that already contain the trifluoroethyl group.[13]

Conceptual Workflow for Synthesis and Physicochemical Profiling

G cluster_synthesis Synthesis cluster_physchem Physicochemical Profiling start Piperidine Precursor reaction N-Alkylation or Ring Construction start->reaction reagent 2,2,2-Trifluoroethylating Agent (e.g., CF3CH2OTs) reagent->reaction purification Purification (Chromatography) reaction->purification characterization Structural Characterization (NMR, MS) purification->characterization pka pKa Determination (Potentiometric Titration) characterization->pka Verified Compound logp Lipophilicity (logP/logD) (Shake-Flask or HPLC) characterization->logp solubility Aqueous Solubility (Nephelometry) characterization->solubility stability Metabolic Stability (Microsomal Assay) pka->stability logp->stability solubility->stability caption Workflow from Synthesis to Physicochemical Evaluation.

Caption: Workflow from Synthesis to Physicochemical Evaluation.

Quantitative Physicochemical Data of Representative Trifluoroethyl Piperidine Derivatives

The following table summarizes key physicochemical data for a hypothetical series of piperidine derivatives to illustrate the impact of trifluoroethyl substitution.

Compound IDR GrouppKaclogPlogD7.4Metabolic Half-life (t1/2, min) in HLM
1 -CH39.81.50.315
2 -CH2CH39.92.00.712
3 -CH2CF37.52.32.145
4 4-F-Phenyl8.93.12.430
5 4-CF3-Phenyl8.53.93.565

Data is illustrative and intended for comparative purposes.

Key Experimental Protocols for Physicochemical Characterization

Accurate and reproducible data is the bedrock of trustworthy drug discovery. The following are standardized protocols for determining the key physicochemical properties of trifluoroethyl piperidine derivatives.

pKa Determination by Potentiometric Titration

Rationale: This method directly measures the ionization constant of the piperidine nitrogen by monitoring the pH of a solution as a titrant is added.

Protocol:

  • Sample Preparation: Prepare a 1-5 mM solution of the test compound in a co-solvent system (e.g., 50:50 methanol:water) to ensure solubility.

  • Titration: Titrate the solution with a standardized solution of 0.1 M HCl, followed by a back-titration with 0.1 M NaOH.

  • Data Acquisition: Record the pH at each incremental addition of titrant using a calibrated pH meter.

  • Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the titration curve using appropriate software.

Lipophilicity (logP) Determination by the Shake-Flask Method

Rationale: This classic method directly measures the partitioning of a compound between two immiscible phases, typically n-octanol and water, providing a direct measure of its lipophilicity.

Protocol:

  • Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol.

  • Partitioning: Dissolve a known amount of the test compound in one of the phases. Add an equal volume of the other phase to a glass vial.

  • Equilibration: Shake the vial vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

  • Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS).

  • Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Metabolic Stability Assessment in Human Liver Microsomes (HLM)

Rationale: This in vitro assay provides a reliable estimate of a compound's susceptibility to Phase I metabolism by cytochrome P450 enzymes, which are highly concentrated in liver microsomes.

Protocol:

  • Incubation Mixture Preparation: In a microcentrifuge tube, combine a phosphate buffer (pH 7.4), the test compound (typically at a final concentration of 1 µM), and human liver microsomes.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the compound to equilibrate with the microsomes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Centrifuge the quenched samples to precipitate the proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the resulting line is the rate of degradation, from which the in vitro half-life (t1/2) can be calculated.

Logical Relationship: Impact of Physicochemical Properties on Drug-Like Attributes

G pka pKa (Basicity) solubility Aqueous Solubility pka->solubility impacts permeability Membrane Permeability pka->permeability influences binding Target Binding & Selectivity pka->binding affects toxicity Toxicity Profile pka->toxicity can modulate logp logP (Lipophilicity) logp->solubility inversely related logp->permeability major driver logp->binding can affect pk Pharmacokinetics (ADME) logp->pk influences absorption logp->toxicity lipophilic toxicity stability Metabolic Stability stability->pk determines half-life solubility->pk affects formulation & absorption permeability->pk binding->pk influences distribution pk->toxicity exposure-related caption Interplay of Physicochemical Properties and ADMET.

Caption: Interplay of Physicochemical Properties and ADMET.

Concluding Remarks for the Practicing Scientist

The trifluoroethyl piperidine motif is more than just a fluorinated analogue; it is a sophisticated tool for addressing multifaceted challenges in drug design. Its ability to concurrently modulate pKa, lipophilicity, and metabolic stability provides a powerful lever for optimizing a lead compound's overall profile. However, as demonstrated, the effects are not always predictable and can be highly context-dependent.[7][8] Therefore, a robust strategy of synthesis coupled with systematic and rigorous physicochemical and in vitro ADME testing is indispensable. This guide has laid out the fundamental principles and practical methodologies to empower researchers to make informed decisions in the design and development of next-generation therapeutics based on the trifluoroethyl piperidine scaffold.

References

  • Enhancing Molecules with 2,2,2-Trifluoroethyl Tosyl
  • Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed.
  • Synthesis of Substituted α-Trifluoromethyl Piperidinic Deriv
  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC - NIH.
  • Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties | Request PDF - ResearchG
  • Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups.
  • Fluorine in drug discovery: Role, design and case studies.
  • Application of Chiral Piperidine Scaffolds in Drug Design.
  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC - PubMed Central.
  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective - ChemRxiv.
  • Pharmacological Applications of Piperidine Deriv

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Foundational

1-(2,2,2-Trifluoroethyl)piperidin-4-ol solubility characteristics

An In-Depth Technical Guide to the Solubility Characteristics of 1-(2,2,2-Trifluoroethyl)piperidin-4-ol Introduction 1-(2,2,2-Trifluoroethyl)piperidin-4-ol is a fluorinated heterocyclic compound featuring a piperidine sc...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility Characteristics of 1-(2,2,2-Trifluoroethyl)piperidin-4-ol

Introduction

1-(2,2,2-Trifluoroethyl)piperidin-4-ol is a fluorinated heterocyclic compound featuring a piperidine scaffold, a structure of significant interest in medicinal chemistry and drug discovery.[1] The piperidine moiety is a common fragment in a wide array of pharmaceuticals, valued for its ability to impart favorable pharmacokinetic properties. The introduction of fluorine, particularly a trifluoroethyl group, can further modulate critical drug-like characteristics such as metabolic stability, lipophilicity, and binding affinity.[2][3]

A thorough understanding of a compound's solubility is a cornerstone of successful drug development. It directly influences bioavailability, formulation strategies, and the reliability of in vitro biological assays. This guide provides a comprehensive analysis of the predicted solubility characteristics of 1-(2,2,2-Trifluoroethyl)piperidin-4-ol, grounded in fundamental physicochemical principles. It further outlines authoritative experimental protocols for the precise determination of its solubility, providing researchers and drug development professionals with the necessary framework to effectively handle and formulate this compound.

Molecular Structure and Its Influence on Solubility

The solubility of a molecule is dictated by its structure and the resulting interplay of intermolecular forces with a given solvent. The structure of 1-(2,2,2-Trifluoroethyl)piperidin-4-ol presents a fascinating dichotomy of polar and non-polar features that govern its behavior.

  • The Piperidine Ring and Tertiary Amine: The core piperidine is a saturated nitrogen-containing heterocycle. The nitrogen atom possesses a lone pair of electrons, making it a hydrogen bond acceptor.[4] As a tertiary amine, it does not participate in intermolecular hydrogen bonding as a donor, which slightly reduces its water solubility compared to primary or secondary amines.[5][6] However, this nitrogen is basic and its protonation under acidic conditions is a critical factor for solubility, as will be discussed.

  • The Hydroxyl (-OH) Group: Positioned at the 4-position of the piperidine ring, the hydroxyl group is a potent driver of aqueous solubility. It can act as both a hydrogen bond donor and acceptor, allowing for strong interactions with polar protic solvents like water.[7][8]

  • The 2,2,2-Trifluoroethyl Group (-CH₂CF₃): This substituent is the primary source of lipophilicity (fat-solubility) in the molecule. The high electronegativity of the three fluorine atoms creates a strong dipole but also contributes to a non-polar, hydrophobic surface area. The incorporation of fluorine is a known strategy to modulate lipophilicity and other properties.[2][9] This group will tend to decrease solubility in water but enhance it in less polar organic solvents.

The molecule is thus amphiphilic, possessing distinct hydrophilic (-OH, N) and lipophilic (-CH₂CF₃, hydrocarbon backbone) regions. Its overall solubility will be a balance of these competing characteristics.

Predicted Solubility Profile

Based on the structural analysis, a qualitative solubility profile can be predicted across various solvent classes, following the principle of "like dissolves like."

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolModerate to HighThe hydroxyl and piperidine nitrogen groups can form strong hydrogen bonds with protic solvents. Solubility in water will be highly pH-dependent.
Polar Aprotic DMSO, DMF, AcetonitrileHighThe molecule's overall polarity should allow for favorable dipole-dipole interactions with these solvents.
Less Polar Dichloromethane (DCM), ChloroformModerateThe trifluoroethyl group and hydrocarbon backbone provide sufficient non-polar character for solubility in these solvents.
Non-polar Hexane, Toluene, Diethyl EtherLowThe polar hydroxyl group will significantly hinder interactions with non-polar, non-hydrogen-bonding solvents.

The Critical Role of pH on Aqueous Solubility

For ionizable compounds, pH is arguably the most critical factor influencing aqueous solubility. The tertiary amine of the piperidine ring is basic and will be protonated in acidic conditions to form a positively charged piperidinium salt.

G Equilibrium Low_pH_Structure Low_pH_Structure Equilibrium->Low_pH_Structure High_pH_Structure High_pH_Structure High_pH_Structure->Equilibrium Annotation Protonation of the piperidine nitrogen dramatically increases polarity and ionic interactions with water.

This conversion from a neutral molecule to an ionic salt dramatically increases aqueous solubility due to the highly favorable ion-dipole interactions with water molecules. Therefore, 1-(2,2,2-Trifluoroethyl)piperidin-4-ol is expected to be significantly more soluble in acidic aqueous solutions (e.g., pH 3-4) than in neutral or basic solutions.[10] A complete pH-solubility profile is essential for any formulation development.

Experimental Protocols for Solubility Determination

While theoretical predictions are valuable, empirical measurement is required for definitive solubility data. The "gold standard" for determining thermodynamic solubility is the shake-flask method, while kinetic methods are often used for higher throughput screening.[11][12]

Thermodynamic Solubility via Shake-Flask Method

The shake-flask method, originally detailed by Higuchi and Connors, remains the most reliable technique for measuring the equilibrium solubility of a compound.[11] It determines the concentration of a saturated solution that is in equilibrium with an excess of the solid drug.

Protocol:

  • Preparation: Add an excess amount of solid 1-(2,2,2-Trifluoroethyl)piperidin-4-ol to a known volume of the desired solvent (e.g., phosphate-buffered saline pH 7.4, water, or organic solvent) in a sealed, inert container (e.g., glass vial). The excess solid is crucial to ensure equilibrium is reached with the solid phase.

  • Equilibration: Agitate the mixture at a constant, controlled temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium.[10] This can take anywhere from 24 to 72 hours. Preliminary experiments may be needed to determine the time to equilibrium.

  • Phase Separation: Separate the undissolved solid from the saturated solution. This is a critical step to avoid artificially inflated results.

    • Centrifugation: Pellet the excess solid by centrifuging at high speed.

    • Filtration: Carefully filter the supernatant using a low-binding filter (e.g., PVDF or PTFE) to remove any remaining fine particles. Potential adsorption of the compound to the filter should be evaluated.[11]

  • Quantification: Accurately determine the concentration of the dissolved compound in the clear supernatant.

    • Prepare a calibration curve using standard solutions of known concentrations.

    • Analyze the saturated solution using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Mass Spectrometry (LC-MS).[13]

  • Reporting: Express the solubility in units such as mg/mL or mmol/L at the specified temperature and pH.

G A 1. Add Excess Solid to Solvent B 2. Agitate to Equilibrium (e.g., 24-72h at 25°C) A->B C 3. Phase Separation (Centrifuge / Filter) B->C D 4. Isolate Saturated Supernatant C->D E 5. Quantify Concentration (e.g., HPLC, LC-MS) D->E

Kinetic Solubility via Turbidimetry

Kinetic solubility assays are high-throughput methods that measure the solubility of a compound upon its precipitation from a concentrated organic stock solution (typically DMSO) into an aqueous buffer.[13] This method is often used in early drug discovery.

Protocol:

  • Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO.

  • Serial Dilution: In a microplate, perform serial dilutions of the stock solution into the aqueous buffer of interest.

  • Precipitation & Measurement: As the compound is diluted into the aqueous buffer, it will precipitate once its solubility limit is exceeded, causing turbidity. This turbidity is measured by a nephelometer, which detects scattered light.[14]

  • Determination: The solubility is defined as the concentration at which the compound begins to precipitate, identified by a sharp increase in the turbidity reading.

It is important to note that kinetic solubility is often higher than thermodynamic solubility because it can measure the solubility of metastable solid forms or supersaturated solutions.[13]

Conclusion

1-(2,2,2-Trifluoroethyl)piperidin-4-ol is a molecule with a complex solubility profile governed by the interplay of its hydrophilic hydroxyl and piperidine functionalities and its lipophilic trifluoroethyl group. Its aqueous solubility is predicted to be moderate and highly dependent on pH, increasing significantly under acidic conditions due to the formation of a piperidinium salt. High solubility is anticipated in polar organic solvents. For drug development professionals, a precise determination of its thermodynamic solubility using the shake-flask method is imperative for creating robust formulations and obtaining reliable biological data. This guide provides the foundational knowledge and actionable protocols to confidently approach the characterization of this promising chemical scaffold.

References

  • Vertex AI Search. (n.d.). Amines: Structure, Properties, and Reactions | Solubility of Things. Retrieved January 20, 2026.
  • CK-12 Foundation. (2026). Physical Properties of Amines. Retrieved January 20, 2026, from [Link]

  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In SciSpace. Retrieved January 20, 2026, from [Link]

  • Lumen Learning. (n.d.). Properties of amines | Organic Chemistry II. Retrieved January 20, 2026, from [Link]

  • ResearchGate. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. Retrieved January 20, 2026, from [Link]

  • Carreira, E. M., & Müller, K. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. PubMed, 27629993. [Link]

  • Bevan, C. D. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. Retrieved January 20, 2026, from [Link]

  • Slideshare. (n.d.). solubility experimental methods.pptx. Retrieved January 20, 2026, from [Link]

  • BYJU'S. (n.d.). Physical Properties of Amines. Retrieved January 20, 2026, from [Link]

  • Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved January 20, 2026, from [Link]

  • Chemistry LibreTexts. (2023). Advanced Properties of Amines. Retrieved January 20, 2026, from [Link]

  • Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. PMC - NIH. [Link]

  • Wiley Online Library. (n.d.). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Retrieved January 20, 2026, from [Link]

  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved January 20, 2026, from [Link]

  • ResearchGate. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. Retrieved January 20, 2026, from [Link]

Sources

Exploratory

A Technical Guide to the Spectroscopic Characterization of 1-(2,2,2-Trifluoroethyl)piperidin-4-ol

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides an in-depth analysis of the expected spectroscopic data for the novel compound 1-(2,2,2-Trifl...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of the expected spectroscopic data for the novel compound 1-(2,2,2-Trifluoroethyl)piperidin-4-ol. As a key intermediate in medicinal chemistry, a thorough understanding of its structural and spectroscopic properties is paramount for researchers in drug discovery and development. This document will detail the predicted Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data, grounded in the analysis of analogous compounds and fundamental principles of spectroscopy.

Molecular Structure and Key Features

1-(2,2,2-Trifluoroethyl)piperidin-4-ol is a piperidine derivative characterized by a hydroxyl group at the 4-position and a trifluoroethyl group attached to the nitrogen atom. These features will give rise to distinct signals in various spectroscopic analyses, allowing for its unambiguous identification and characterization.

Caption: Molecular structure of 1-(2,2,2-Trifluoroethyl)piperidin-4-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Below are the predicted ¹H and ¹³C NMR spectra for 1-(2,2,2-Trifluoroethyl)piperidin-4-ol, based on known chemical shifts of similar structures such as 4-hydroxypiperidine and other N-substituted piperidines.[1][2][3][4]

¹H NMR Spectroscopy

Experimental Protocol:

A standard ¹H NMR spectrum would be acquired on a 400 MHz or 500 MHz spectrometer using deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD) as the solvent. A small amount of the sample (5-10 mg) is dissolved in approximately 0.6 mL of the deuterated solvent.

experimental_workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing a Weigh 5-10 mg of sample b Dissolve in 0.6 mL of deuterated solvent a->b c Transfer to NMR tube b->c d Insert sample into spectrometer e Tune and shim the probe d->e f Acquire ¹H NMR spectrum e->f g Fourier transform h Phase and baseline correction g->h i Integrate peaks and assign chemical shifts h->i

Caption: A typical workflow for acquiring a ¹H NMR spectrum.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 3.80m1HH-4The proton attached to the carbon bearing the hydroxyl group is expected to be deshielded.
~ 3.10q, J ≈ 9 Hz2HN-CH₂-CF₃The methylene protons adjacent to the nitrogen and the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.
~ 2.90m2HH-2e, H-6e (equatorial)Equatorial protons on the carbons adjacent to the nitrogen are typically downfield compared to their axial counterparts.
~ 2.40m2HH-2a, H-6a (axial)Axial protons on the carbons adjacent to the nitrogen.
~ 1.90m2HH-3e, H-5e (equatorial)Equatorial protons on the carbons beta to the nitrogen.
~ 1.60m2HH-3a, H-5a (axial)Axial protons on the carbons beta to the nitrogen.
variablebr s1HOHThe chemical shift of the hydroxyl proton is concentration and solvent dependent and will likely appear as a broad singlet.
¹³C NMR Spectroscopy

Experimental Protocol:

A ¹³C NMR spectrum is typically acquired on the same instrument as the ¹H NMR, often immediately after. Standard acquisition parameters are used, with a sufficient number of scans to obtain a good signal-to-noise ratio.

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃):

Chemical Shift (δ, ppm)AssignmentRationale
~ 125 (q, J ≈ 277 Hz)CF₃The carbon of the trifluoromethyl group will appear as a quartet due to one-bond coupling with the three fluorine atoms, and will be significantly downfield.
~ 68C-4The carbon bearing the hydroxyl group is deshielded.
~ 53 (q, J ≈ 30 Hz)N-CH₂-CF₃The methylene carbon adjacent to the nitrogen and trifluoromethyl group will be a quartet due to two-bond coupling with the fluorine atoms.
~ 50C-2, C-6Carbons adjacent to the nitrogen atom.
~ 34C-3, C-5Carbons beta to the nitrogen atom.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.

Experimental Protocol:

A sample of 1-(2,2,2-Trifluoroethyl)piperidin-4-ol would be introduced into a mass spectrometer, typically using electrospray ionization (ESI) for a soft ionization that would likely show the protonated molecular ion.

Predicted Mass Spectrum (ESI+):

The molecular formula of 1-(2,2,2-Trifluoroethyl)piperidin-4-ol is C₇H₁₂F₃NO, with a molecular weight of 183.17 g/mol .

m/zIonRationale
184.09[M+H]⁺The protonated molecular ion is expected to be the base peak in a soft ionization technique like ESI.
166.08[M+H - H₂O]⁺Loss of a water molecule from the protonated molecular ion is a common fragmentation pathway for alcohols.[5][6]
98.09[M+H - CH₂CF₃]⁺Cleavage of the N-CH₂CF₃ bond, leading to the formation of a stable piperidin-4-ol cation.

Fragmentation Pathway:

fragmentation_pathway M [M+H]⁺ m/z = 184.09 M_H2O [M+H - H₂O]⁺ m/z = 166.08 M->M_H2O - H₂O M_CH2CF3 [M+H - CH₂CF₃]⁺ m/z = 98.09 M->M_CH2CF3 - •CH₂CF₃

Caption: Predicted major fragmentation pathways for 1-(2,2,2-Trifluoroethyl)piperidin-4-ol in ESI-MS.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Experimental Protocol:

An IR spectrum can be obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate or using an attenuated total reflectance (ATR) accessory.

Predicted IR Spectrum:

Wavenumber (cm⁻¹)IntensityAssignmentRationale
3400-3200Strong, BroadO-H stretchThe broadness is due to hydrogen bonding of the hydroxyl group.[7][8][9]
2950-2850MediumC-H stretch (aliphatic)Characteristic of the C-H bonds in the piperidine ring.
1350-1150StrongC-F stretchThe trifluoromethyl group will have strong absorption bands in this region.[10]
1100-1000StrongC-O stretchCharacteristic of the C-O single bond in the alcohol.[7][8][9]

Synthesis Considerations

A likely synthetic route to 1-(2,2,2-Trifluoroethyl)piperidin-4-ol would involve the N-alkylation of 4-hydroxypiperidine with a 2,2,2-trifluoroethylating agent, such as 2,2,2-trifluoroethyl iodide or triflate, in the presence of a base.[11] Potential impurities could include unreacted 4-hydroxypiperidine or over-alkylated products, which would be distinguishable by the spectroscopic methods outlined above.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for 1-(2,2,2-Trifluoroethyl)piperidin-4-ol. While experimental data is not yet publicly available, the predictions based on analogous structures and fundamental spectroscopic principles offer a robust framework for the identification and characterization of this important molecule. Researchers and scientists can utilize this guide to aid in their synthetic and analytical endeavors in the field of drug development.

References

  • Döring, C., Näther, C., Jess, I., Ibrom, K., & Jones, P. G. (2015). Two polymorphs of 4-hydroxypiperidine with different NH configurations. CrystEngComm, 17(10), 2132-2138. [Link]

  • Chemistry LibreTexts. (2022, October 4). 3.1.12: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

  • NIST. (n.d.). 4-Hydroxypiperidine. Retrieved from [Link]

  • OpenStax. (2023, September 20). 17.11 Spectroscopy of Alcohols and Phenols. In Organic Chemistry. Retrieved from [Link]

  • Pivatto, M., Crotti, A. E. M., Lopes, N. P., Castro-Gamboa, I., Rezende, A. de, Viegas Jr, C., Young, M. C. M., Furlan, M., & Bolzani, V. S. (2005). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts: fast identification of new constituents and co-metabolites. Journal of the Brazilian Chemical Society, 16(6a), 1433-1443. [Link]

  • ResearchGate. (n.d.). Scheme 1. General strategy for the synthesis of piperidine derivatives.... Retrieved from [Link]

  • Silva, B. V. da, Pimentel, A. S., & Kaiser, C. R. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry, 32(16), 1365–1374. [Link]

  • University of Calgary. (n.d.). IR: alcohols. Retrieved from [Link]

Sources

Foundational

1-(2,2,2-Trifluoroethyl)piperidin-4-ol structural analogs and derivatives

An In-Depth Technical Guide to 1-(2,2,2-Trifluoroethyl)piperidin-4-ol: Structural Analogs and Derivatives for Drug Discovery Foreword: The Enduring Relevance of the Piperidine Scaffold The piperidine ring is a cornerston...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-(2,2,2-Trifluoroethyl)piperidin-4-ol: Structural Analogs and Derivatives for Drug Discovery

Foreword: The Enduring Relevance of the Piperidine Scaffold

The piperidine ring is a cornerstone of medicinal chemistry, a privileged scaffold that appears in a vast array of natural alkaloids and synthetic pharmaceuticals.[1][2][3] Its conformational flexibility and ability to present substituents in precise three-dimensional orientations make it an ideal framework for interacting with biological targets. This guide focuses on a specific, synthetically valuable derivative: 1-(2,2,2-trifluoroethyl)piperidin-4-ol. The introduction of the N-trifluoroethyl group is a strategic modification designed to enhance metabolic stability and modulate physicochemical properties, making this scaffold a particularly attractive starting point for modern drug discovery programs.[4][5]

As a senior application scientist, my objective is to provide not just a collection of facts, but a cohesive narrative that explains the causality behind synthetic choices and analytical methods. This document is designed for researchers, scientists, and drug development professionals, offering a blend of foundational knowledge, practical protocols, and field-proven insights into the exploration of 1-(2,2,2-trifluoroethyl)piperidin-4-ol analogs.

Chapter 1: The 1-(2,2,2-Trifluoroethyl)piperidin-4-ol Scaffold: A Modern Interpretation of a Classic Core

Structural Features and Physicochemical Impact

The 1-(2,2,2-trifluoroethyl)piperidin-4-ol molecule integrates three key structural motifs:

  • The Piperidine Ring: A saturated six-membered heterocycle providing a robust, non-aromatic framework.

  • The 4-Hydroxyl Group: A versatile functional handle for derivatization, allowing for the introduction of diverse chemical functionalities through etherification, esterification, or conversion to other groups like amines.

  • The N-(2,2,2-Trifluoroethyl) Group: This is the defining feature. The strategic incorporation of fluorine atoms has profound effects. It significantly lowers the basicity of the piperidine nitrogen compared to its non-fluorinated counterparts (e.g., N-ethyl). This modulation of pKa can be critical for optimizing drug-receptor interactions and improving pharmacokinetic profiles by reducing unwanted interactions with off-targets like the hERG channel.[4] Furthermore, the trifluoroethyl group often enhances metabolic stability by blocking N-dealkylation, a common metabolic pathway for N-alkyl piperidines.

Rationale in Drug Design: Why This Scaffold?

The selection of this scaffold is a deliberate design choice aimed at conferring "drug-like" properties. Its potential utility spans multiple therapeutic areas, particularly in neuroscience, where crossing the blood-brain barrier is essential.[6] The trifluoroethyl moiety can improve lipophilicity, which, when balanced correctly, facilitates CNS penetration.[4] The scaffold serves as a versatile starting point for generating libraries of novel compounds for screening against various biological targets, from G-protein coupled receptors (GPCRs) to enzymes and ion channels.

Chapter 2: Synthetic Pathways to Novel Analogs and Derivatives

The synthesis of derivatives from this core relies on a logical and often modular approach, starting with a key intermediate.

Core Synthesis: The Gateway Intermediate

A common and efficient route to the core scaffold involves the reductive amination of 4-piperidone with 2,2,2-trifluoroacetaldehyde or the direct N-alkylation of 4-piperidone with a 2,2,2-trifluoroethylating agent (e.g., 2,2,2-trifluoroethyl triflate). The resulting 1-(2,2,2-trifluoroethyl)piperidin-4-one is the crucial intermediate, which is then reduced (e.g., with sodium borohydride) to afford the target alcohol, 1-(2,2,2-trifluoroethyl)piperidin-4-ol.

Foundational Synthetic Transformations

The true value of the scaffold lies in its derivatization potential. The 4-hydroxyl group is the primary site for modification, while the piperidine ring itself can be further substituted.

  • Derivatization at the 4-Position: This is the most direct path to a diverse library of analogs. Standard organic chemistry reactions such as Williamson ether synthesis, esterification, and Mitsunobu reactions allow for the introduction of a wide range of aryl, alkyl, and functionalized moieties. Conversion of the alcohol to an amine, furnishing analogs like 1-(2,2,2-trifluoroethyl)piperidin-4-amine, opens another major vector for diversification through amide bond formation or reductive amination.[7][8]

  • Ring Substitution: Creating analogs with substituents on the piperidine ring is a more complex undertaking, often requiring a bottom-up synthesis. This can be achieved by starting with a substituted pyridine, which is then hydrogenated to the corresponding piperidine, followed by N-alkylation with the trifluoroethyl group.[2] This approach allows for precise control over stereochemistry and substitution patterns.

General Synthetic Workflow

The following diagram illustrates the central role of the piperidin-4-one intermediate and the primary pathways for derivatization.

G cluster_0 Core Synthesis cluster_1 Derivatization Pathways piperidone 4-Piperidone ketone 1-(2,2,2-Trifluoroethyl) -piperidin-4-one piperidone->ketone N-Alkylation tf_reagent CF3CH2-X (e.g., Triflate, Halide) alcohol 1-(2,2,2-Trifluoroethyl) -piperidin-4-ol (Core Scaffold) ketone->alcohol Reduction (e.g., NaBH4) ethers 4-O-Alkyl/Aryl Ethers alcohol->ethers Williamson or Mitsunobu Rxn esters 4-O-Acyl Esters alcohol->esters Esterification amines 4-Amino Analogs alcohol->amines Mesylation/Azide Route or Mitsunobu alcohol->amines amides 4-N-Acyl/Sulfonyl Amides amines->amides Acylation / Sulfonylation

Caption: Key synthetic routes to the core scaffold and its primary derivatives.

Chapter 3: Pharmacological Landscape of Key Structural Analogs

Derivatives of the piperidine scaffold have demonstrated a wide spectrum of biological activities. The introduction of the trifluoroethyl group serves to fine-tune these activities and improve drug-like properties.

Central Nervous System (CNS) Activity

Fluorinated piperidine derivatives are well-represented in CNS drug discovery. Their modulated basicity and lipophilicity make them prime candidates for targeting neurotransmitter transporters and receptors.[5] Analogs are frequently evaluated for their affinity to dopamine transporters (DAT), serotonin transporters (SERT), and various GPCRs implicated in psychiatric and neurodegenerative disorders.

| Table 1: Representative CNS Activity of Fluorophenyl Piperidine Analogs | | :--- | :--- | :--- | :--- | | Compound Class | Target | Activity Metric | Potency | | Aryl-piperidines | Dopamine Transporter (DAT) | Ki | 1-50 nM | | Aryl-piperidines | Serotonin Transporter (SERT) | Ki | 10-100 nM | | Piperidinol Analogs | μ Opioid Receptor (MOR) | EC50 | 0.1-10 nM | | Piperidinol Analogs | σ1 Receptor | Ki | 5-150 nM | Note: Data synthesized from multiple sources to be representative of compound classes.[5][9][10] Actual values are compound-specific.

Antimicrobial and Antiproliferative Applications

The piperidinol core is not limited to CNS targets. Screening efforts have identified analogs with significant antimicrobial and anticancer potential.

  • Anti-tuberculosis Activity: A library of piperidinol analogs was synthesized and evaluated, leading to the discovery of compounds with potent activity against Mycobacterium tuberculosis.[11][12] The structure-activity relationship (SAR) studies in this work highlighted the importance of the substituents on both the N-alkyl chain and the 4-aryl group.

  • Antiproliferative Effects: Piperidine derivatives have been developed as ligands for the Sigma-1 (σ1) receptor, which is overexpressed in several cancer cell lines.[9] High-affinity σ1 ligands can induce apoptosis and inhibit tumor growth, demonstrating a clear therapeutic rationale.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the core scaffold has yielded critical insights into the structural requirements for biological activity.

Caption: Key structure-activity relationship points for the scaffold.

Chapter 4: Essential Experimental Protocols

Trustworthy and reproducible data is the bedrock of drug discovery. The following protocols are standardized, self-validating systems for the synthesis and evaluation of novel analogs.

Protocol: Synthesis of a Representative Analog - 4-(Benzyloxy)-1-(2,2,2-trifluoroethyl)piperidine

This protocol describes a standard Williamson ether synthesis, a robust method for creating ether derivatives.

Materials:

  • 1-(2,2,2-Trifluoroethyl)piperidin-4-ol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Benzyl bromide

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 1-(2,2,2-trifluoroethyl)piperidin-4-ol (1.0 eq) dissolved in anhydrous THF.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (1.2 eq) portion-wise. Causality Note: Adding NaH slowly at 0°C controls the exothermic reaction and hydrogen gas evolution. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.

  • Alkylation: Cool the reaction mixture back to 0 °C. Add benzyl bromide (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir overnight.

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Chromatography: Purify the crude product by flash column chromatography on silica gel to yield the pure ether.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.[1]

Protocol: In Vitro Cytotoxicity Evaluation (Sulforhodamine B Assay)

The SRB assay is a reliable method for assessing cell density based on the measurement of cellular protein content.[1]

Procedure:

  • Cell Plating: Seed human cancer cells (e.g., A549, MCF-7) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours to allow for cell attachment.[1]

  • Compound Treatment: Prepare serial dilutions of the test compounds. Add the compounds to the wells and incubate for 48-72 hours. Include a positive control (e.g., doxorubicin) and a vehicle control (e.g., DMSO).[1]

  • Cell Fixation: Discard the media and fix the cells by gently adding cold 10% (w/v) trichloroacetic acid (TCA). Incubate for 1 hour at 4 °C.[1]

  • Staining: Wash the plates five times with slow-running tap water and allow to air dry. Add 0.4% (w/v) Sulforhodamine B (SRB) solution in 1% acetic acid and incubate at room temperature for 30 minutes.[1]

  • Wash and Solubilize: Wash the plates with 1% acetic acid to remove unbound dye and air dry. Add 10 mM Tris base solution (pH 10.5) to solubilize the protein-bound dye.[1]

  • Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI₅₀ (concentration that inhibits cell growth by 50%) value for each compound.[1]

Characterization and Evaluation Workflow

The path from a synthesized compound to a validated hit involves a multi-step, logical progression.

workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural & Physicochemical Characterization cluster_bio Biological Evaluation synthesis Chemical Synthesis (e.g., Protocol 4.1) purification Purification (Chromatography, Recrystallization) synthesis->purification structure Structure Confirmation (NMR, MS, HRMS) purification->structure purity Purity Analysis (HPLC, LC-MS) structure->purity physchem Physicochemical Profiling (LogD, Solubility, pKa) purity->physchem primary_screen Primary Screening (e.g., Receptor Binding) physchem->primary_screen secondary_screen Secondary / Functional Assay (e.g., Cytotoxicity, Protocol 4.2) primary_screen->secondary_screen adme In Vitro ADME (Microsomal Stability, Permeability) secondary_screen->adme hit hit adme->hit Validated Hit Candidate

Caption: A standard workflow from synthesis to a validated in vitro hit.

Conclusion and Future Directions

The 1-(2,2,2-trifluoroethyl)piperidin-4-ol scaffold represents a masterful blend of a classic heterocyclic core with modern principles of medicinal chemistry. The strategic introduction of the trifluoroethyl group provides a powerful tool to enhance metabolic stability and fine-tune electronic properties, unlocking new potential for this privileged structure. This guide has outlined the synthetic logic, pharmacological relevance, and key experimental protocols necessary to explore its derivatives.

Future research will undoubtedly focus on developing more complex, stereochemically defined analogs, exploring novel derivatization at other positions on the piperidine ring, and applying these compounds to an even broader range of biological targets. As our understanding of disease biology deepens, versatile and intelligently designed scaffolds like this will remain essential tools in the quest for new and effective medicines.

References

  • An In-Depth Technical Guide to the Synthesis and Characterization of Novel Piperidine Deriv
  • Scheme 1. General strategy for the synthesis of piperidine derivatives.... - ResearchGate. (URL: [Link])

  • Rapid Synthesis of α-Chiral Piperidines via a Highly Diastereoselective Continuous Flow Protocol | Organic Letters - ACS Publications. (URL: [Link])

  • Piperidine Synthesis. - DTIC. (URL: [Link])

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central. (URL: [Link])

  • Scheme 3, Synthesis of the piperidine modification analogs. - Probe Reports from the NIH Molecular Libraries Program. (URL: [Link])

  • Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties | Request PDF - ResearchGate. (URL: [Link])

  • Discovery, synthesis, and biological evaluation of piperidinol analogs with anti-tuberculosis activity - PubMed. (URL: [Link])

  • Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity - PMC - PubMed Central. (URL: [Link])

  • The Multifaceted Biological Activities of Fluorophenyl Piperidine Derivatives: A Technical Guide - Benchchem. (URL: )
  • 1-(2,2,2-Trifluoroethyl)piperidin-4-amine - PubChem. (URL: [Link])

  • Structure activity relationship. | Download Scientific Diagram - ResearchGate. (URL: [Link])

  • Pharmacological Applications of Piperidine Derivatives - Encyclopedia.pub. (URL: [Link])

  • 2-[4-[1-(2-Chloro-4-fluorophenoxy)-2,2,2-trifluoroethyl]piperidine-1-carbonyl]-7-oxa-5-azaspiro[3.4]octan-6-one | C20H21ClF4N2O4 | CID 130476004 - PubChem. (URL: [Link])

  • 1-(2,2,2-Trifluoroethyl)Piperidin-4-Ol - MySkinRecipes. (URL: [Link])

  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC - PubMed Central. (URL: [Link])

  • Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies - ResearchGate. (URL: [Link])

  • Structure-Activity Relationship Analysis of Cocrystallized Gliptin-like Pyrrolidine, Trifluorophenyl, and Pyrimidine-2,4-Dione Dipeptidyl Peptidase-4 Inhibitors - PubMed. (URL: [Link])

  • Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists - PubMed. (URL: [Link])

  • Structure activity relationship of piperidine derivatives - ResearchGate. (URL: [Link])

  • Structure-Activity relationship of 1-(Furan-2ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2) inhibitors for treating graft versus host disease - NIH. (URL: [Link])

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Exploratory

The Strategic Introduction of Fluorine to Piperidine Scaffolds: An In-depth Guide to Conformational Control and Pharmacological Optimization

Abstract The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of a significant percentage of pharmaceuticals.[1][2] Its conformational flexibility and basic nitrogen atom are key to its f...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of a significant percentage of pharmaceuticals.[1][2] Its conformational flexibility and basic nitrogen atom are key to its function but also present challenges in drug design. The strategic incorporation of fluorine has emerged as a powerful tactic to overcome these challenges, offering unparalleled control over the physicochemical and pharmacological properties of piperidine-containing drug candidates.[3][4] This technical guide delves into the core principles behind the use of fluorinated piperidines in drug discovery. We will explore the profound stereoelectronic effects that govern ring conformation, the nuanced impact of fluorine on key drug-like properties such as basicity (pKa) and metabolic stability, and the synthetic strategies for accessing these valuable motifs. Through detailed explanations, practical protocols, and illustrative case studies, this guide provides researchers, scientists, and drug development professionals with the foundational knowledge to expertly leverage fluorinated piperidines in their discovery programs.

The Rationale: Why Combine a Privileged Scaffold with a "Magic" Atom?

The piperidine moiety's prevalence is no accident; its three-dimensional, chair-like structure allows for the precise spatial orientation of substituents, while its basic nitrogen provides a critical anchor for ionic interactions with biological targets. However, this same basicity can lead to off-target effects, such as hERG channel affinity, and the scaffold's C-H bonds are often susceptible to metabolic oxidation by cytochrome P450 enzymes.[5][6]

Enter fluorine, an element often described as a "magic bullet" in medicinal chemistry for its unique combination of properties: small size (a van der Waals radius similar to hydrogen), extreme electronegativity, and the formation of an exceptionally strong bond with carbon.[3][7][8] The judicious placement of fluorine onto a piperidine ring allows medicinal chemists to fine-tune its properties with surgical precision.[9] The primary goals of this strategy are to:

  • Control Conformation: Lock the piperidine ring into a specific, biologically active conformation.[10]

  • Modulate Basicity (pKa): Reduce the basicity of the piperidine nitrogen to improve permeability and reduce hERG liability.[11][12]

  • Enhance Metabolic Stability: Block sites of metabolic oxidation, thereby increasing the drug's half-life and bioavailability.[5][10]

  • Improve Binding Affinity: Alter the electronic properties of the molecule to enhance interactions with the target protein.[3]

This guide will systematically unpack each of these advantages, providing the causal logic behind the observed effects.

The Counterintuitive World of Conformational Control

Perhaps the most profound and fascinating effect of fluorinating a piperidine ring is the dramatic influence on its conformational preference. While classical steric considerations would suggest a bulky substituent should occupy the less-hindered equatorial position, fluorine frequently defies this rule, showing a strong preference for the more sterically crowded axial position.[10][13] This is not due to sterics, but rather to a complex interplay of stabilizing stereoelectronic and electrostatic forces.[14]

Key Stereoelectronic Forces at Play:
  • Hyperconjugation (Anomeric Effect): A stabilizing interaction occurs when electron density from an anti-periplanar C-H bonding orbital (σ) is donated into the low-lying anti-bonding orbital of the C-F bond (σ*C-F). This orbital overlap is maximized when the fluorine atom is in the axial position, providing significant stabilization.[14]

  • Charge-Dipole Interactions: In the physiologically relevant protonated state (piperidinium ion), a powerful, stabilizing electrostatic interaction forms between the positive charge on the nitrogen (H-N+) and the partial negative charge of the axial fluorine atom (Cδ+-Fδ-).[10][15][16] This interaction is significantly weaker when the fluorine is in the equatorial position.

  • Gauche Effect: In 3-fluoropiperidines, a gauche arrangement between the electronegative fluorine and the nitrogen atom can be favored due to stabilizing hyperconjugative interactions.[14]

These forces collectively overcome the steric penalty of the axial position, making it the lower-energy, preferred conformation for the fluorine atom.

Key Interactions Favoring Axial Fluorine Conformation cluster_piperidine cluster_forces N N⁺-H C2 C2 N->C2 ChargeDipole Charge-Dipole (N⁺-H ••• Fδ⁻) C3 C3 C2->C3 C4 C4 C3->C4 F_ax F (axial) C3->F_ax C5 C5 C4->C5 C6 C6 C5->C6 C6->N Hyperconjugation Hyperconjugation (σ C-H → σ* C-F) Hyperconjugation->F_ax Stabilizes axial C-F bond ChargeDipole->F_ax Strong electrostatic attraction Gauche Gauche Effect (in 3-fluoropiperidines)

Key stereoelectronic forces driving the axial preference of fluorine.
The Decisive Role of the Environment: Solvation Effects

The preference for the axial conformer can be further manipulated by the solvent environment. Computational and experimental NMR studies have shown that increasing solvent polarity can invert the conformational preference of certain N-protected difluoropiperidines from equatorial to axial.[10][15] This is because more polar solvents can better stabilize the larger dipole moment of the diaxial conformer. This principle provides an additional tool for drug designers to control conformation by considering the polarity of the target's binding pocket.

Compound Solvent Favored Conformation of Fluorine ΔG (axial-equatorial) (kcal/mol)
N-Boc-3,5-difluoropiperidineChloroform (ε=4.81)Equatorial-
N-Boc-3,5-difluoropiperidineDMSO (ε=46.7)Axial-
Protonated 3-fluoropiperidineWaterAxial~5.0
Table 1: Influence of solvent polarity on the conformational preference of fluorinated piperidines. Data compiled from references[10][13][15].

Fine-Tuning Pharmacokinetics: The Impact on pKa and Metabolic Stability

Beyond conformational control, fluorination provides a direct and predictable way to modulate the core physicochemical properties that govern a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Modulation of Basicity (pKa)

The piperidine nitrogen's basicity is a double-edged sword. While crucial for target binding, high basicity (pKa > 9) can lead to high affinity for the hERG potassium channel, a major cause of cardiac toxicity.[6] It also means the compound will be predominantly protonated at physiological pH, which can hinder its ability to cross cell membranes.

Fluorine's powerful electron-withdrawing inductive effect provides a solution. Placing a fluorine atom on the piperidine ring significantly lowers the electron density at the nitrogen, thereby reducing its basicity and pKa.[11][17][18] This reduction is position-dependent, with fluorine at the 3-position generally having a more pronounced effect than at the 4-position. This strategy has been successfully used to "tune out" hERG activity and improve the oral absorption of drug candidates.[6][12][18]

Compound pKa (Calculated) ΔpKa (vs. Non-fluorinated)
Piperidine~11.1-
3-Fluoropiperidine~9.1-2.0
4-Fluoropiperidine~10.0-1.1
N-propyl-piperidine10.68-
N-(3-fluoropropyl)-piperidine9.68-1.0
N-(3,3-difluoropropyl)-piperidine7.64-3.04
Table 2: The effect of fluorination position on the pKa of the piperidine nitrogen. Data compiled from references[11][19].
Enhancing Metabolic Stability

One of the most common reasons for drug candidate failure is rapid metabolic breakdown. The C-H bonds on the piperidine ring are prime targets for oxidation by cytochrome P450 enzymes. Replacing a metabolically labile hydrogen with a fluorine atom is a classic and highly effective metabolic blocking strategy.[7] The carbon-fluorine bond is exceptionally strong (bond energy ~110 kcal/mol) and resistant to enzymatic cleavage.[5][10] This simple substitution can shield the molecule from metabolism, significantly increasing its half-life and oral bioavailability.[5][9]

Metabolic Shielding via Fluorination cluster_before Parent Compound cluster_after Fluorinated Analog Parent Piperidine Ring (with C-H at position X) Metabolism CYP450 Oxidation Parent->Metabolism Metabolic hotspot Fluoro Piperidine Ring (with C-F at position X) Metabolite Hydroxylated Metabolite (Rapid Clearance) Metabolism->Metabolite Blocked Metabolism Blocked Fluoro->Blocked Strong C-F bond

Fluorination as a strategy to block metabolic oxidation.

Synthetic Pathways to Fluorinated Piperidines

Despite their utility, accessing stereochemically defined fluorinated piperidines can be challenging.[1] Direct fluorination of a pre-formed piperidine ring often suffers from poor selectivity and harsh conditions. Therefore, the most successful strategies typically involve either building the ring from fluorinated precursors or, more commonly, the reduction of readily available fluoropyridines.[6]

Key Synthetic Approach: Heterogeneous Hydrogenation of Fluoropyridines

This has become a robust and scalable method for producing a wide array of cis-fluorinated piperidines.[1][2][20] The process involves the reduction of the aromatic fluoropyridine ring using hydrogen gas over a heterogeneous catalyst, typically palladium on carbon (Pd/C).[2] A significant challenge with this method is preventing hydrodefluorination (loss of the fluorine atom), but recent advances have identified conditions that favor the desired hydrogenation.[1]

Synthetic Workflow: Hydrogenation of Fluoropyridines Start Fluoropyridine (Substituted) Reaction Hydrogenation H₂, Pd/C catalyst Solvent (e.g., MeOH) Acid (e.g., HCl) Start->Reaction Workup Workup 1. Filtration 2. Solvent Removal 3. (Optional) Protection Reaction->Workup Product cis-Fluoropiperidine (Product) Workup->Product

General workflow for the synthesis of fluoropiperidines.
Detailed Experimental Protocol: Palladium-Catalyzed Hydrogenation

This protocol is a representative example based on methodologies described in the literature and should be adapted and optimized for specific substrates.[1][2]

Objective: To synthesize cis-3-fluoropiperidine hydrochloride from 3-fluoropyridine.

Materials:

  • 3-Fluoropyridine

  • 10% Palladium on Carbon (Pd/C)

  • Methanol (MeOH), anhydrous

  • Concentrated Hydrochloric Acid (HCl)

  • Hydrogen gas (H₂)

  • Nitrogen gas (N₂)

  • Parr hydrogenation apparatus or similar high-pressure reactor

Procedure:

  • Vessel Preparation: Ensure the high-pressure reactor is clean and dry. Charge the reactor with 3-fluoropyridine (1 equivalent) and 10% Pd/C (5-10 mol%).

  • Solvent Addition: Under an inert atmosphere (N₂), add anhydrous methanol to dissolve the substrate (concentration typically 0.1-0.5 M).

  • Acidification: Add concentrated HCl (1.1 equivalents) dropwise. The reaction is often more efficient under acidic conditions which protonate the pyridine nitrogen.

  • Inerting: Seal the reactor. Purge the system by pressurizing with N₂ (to ~50 psi) and venting three times to remove all oxygen.

  • Hydrogenation: Purge the system with H₂ gas (to ~50 psi) and vent three times. Finally, pressurize the reactor with H₂ to the desired pressure (e.g., 50 bar / ~725 psi).

  • Reaction: Begin vigorous stirring and heat the reaction if necessary (e.g., 50-80 °C). Monitor the reaction progress by observing the drop in H₂ pressure. The reaction may take 12-48 hours.

  • Work-up: Once the reaction is complete, cool the reactor to room temperature. Carefully vent the excess H₂ gas and purge the system with N₂.

  • Isolation: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with additional methanol.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude product, cis-3-fluoropiperidine hydrochloride, which can be further purified by recrystallization if necessary.

Self-Validation: The success of the protocol is validated by confirming the product structure and stereochemistry using NMR (¹H, ¹³C, ¹⁹F) and mass spectrometry, ensuring the absence of starting material and hydrodefluorinated byproducts.

Case Studies: Fluorinated Piperidines in Action

The theoretical benefits of fluorination have been borne out in numerous drug discovery programs.

Drug Candidate Class Target Parent Scaffold Fluorination Strategy & Rationale Outcome Reference
Migraine Therapeutics5-HT1D Receptor3-(3-(piperidin-1-yl)propyl)indoleFluorination of the piperidine ring and propyl linker. Rationale: Reduce pKa.Significantly reduced pKa, leading to improved oral absorption.[18]
Anticancer AgentsKinesin Spindle Protein (KSP)4-substituted piperidineIntroduction of an axial fluorine at the 3-position. Rationale: Modulate pKa to reduce P-gp efflux.Increased basicity (due to axial C-F···H-N+), improved efficacy, and led to a clinical candidate.[6]
CNS DisordersPDE9 InhibitorPyrrolidinone-piperidine conjugateFluorination at the β-position to the piperidine nitrogen. Rationale: Reduce pKa to lower P-gp efflux.Complex outcome: Fluorination also increased acidity of a nearby lactam. Blocking the acidic site confirmed that pKa reduction did lower efflux.[21]
Table 3: Selected case studies of fluorinated piperidines in drug discovery programs.

Conclusion and Future Perspectives

The strategic fluorination of piperidine rings is a mature yet continually evolving field in medicinal chemistry. It provides an exceptionally powerful toolkit for rationally designing drug candidates with superior properties. By understanding the fundamental stereoelectronic forces, chemists can now use fluorine to not only block metabolism but also to rigidly control the three-dimensional shape of a molecule, a critical factor for potency and selectivity.[10][15] The predictable modulation of pKa allows for the mitigation of common liabilities like hERG toxicity and poor permeability.[6][11]

As synthetic methods for creating complex fluorinated piperidines become more sophisticated and accessible,[22][23] and as our ability to computationally predict the effects of fluorination improves, the application of these valuable scaffolds will undoubtedly expand. From fragment-based screening libraries to complex natural product derivatives, the fluorinated piperidine will remain a cornerstone of modern drug discovery, enabling the development of safer and more effective medicines.[17][24]

References

  • Priya A., Mahesh Kumar N., and Shachindra L. Nargund. (2025). Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science, 7(2), 154-160. [Link]

  • Nairoukh, Z., et al. (2017). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie International Edition, 56(22), 6141-6145. [Link]

  • Nairoukh, Z., et al. (2017). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie, 129(22), 6239-6243. [Link]

  • Gill, H., et al. (2015). The role of fluorine in medicinal chemistry. Pharmaceutical and Medicinal Chemistry, 1-7. [Link]

  • Le Roch, M., et al. (2024). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry. [Link]

  • Purser, S., et al. (2008). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(9), 2634-2642. [Link]

  • Wagener, T., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Central Science, 6(10), 1836-1842. [Link]

  • Wagener, T., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis, 10(20), 12052-12057. [Link]

  • van Niel, M. B., et al. (1999). Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles. Journal of Medicinal Chemistry, 42(12), 2087-2104. [Link]

  • Le Roch, M., et al. (2024). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry. [Link]

  • Kumar, R., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of the Indian Chemical Society, 100(6), 100984. [Link]

  • Al-Sanea, M. M., et al. (2025). Role of Fluorine in Drug Design and Drug Action. ResearchGate. [Link]

  • Wuitschik, G., et al. (2010). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. Journal of Medicinal Chemistry, 53(8), 3227-3246. [Link]

  • University of Münster. (2019). Chemists develop new synthesis method for producing fluorinated piperidines. Press Release. [Link]

  • ResearchGate. (n.d.). Fluorinated piperidines prefer the axial conformation, due to stabilising C-F … N + interactions. ResearchGate. [Link]

  • Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. [Link]

  • Nairoukh, Z., et al. (2017). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. ResearchGate. [Link]

  • Müller, K., et al. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. ChemMedChem, 11(19), 2136-2144. [Link]

  • Petersen, J. G., et al. (2016). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(1), 223-226. [Link]

  • Le Roch, M., et al. (2024). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. ResearchGate. [Link]

  • Le Roch, M., et al. (2024). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. Semantic Scholar. [Link]

  • Baklanov, M. A., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(15), 4998. [Link]

  • Cambridge MedChem Consulting. (2023). Tuning basicity. Blog. [Link]

  • ResearchGate. (n.d.). Examples of drug candidates and chemical probes containing fluorine-substituted pyrrolidine and piperidine moieties. ResearchGate. [Link]

  • Khan, I., et al. (2024). Exploring fluorine-substituted piperidines as potential therapeutics for diabetes mellitus and Alzheimer's diseases. Bioorganic Chemistry, 150, 107624. [Link]

  • Van der Schueren, C. (2025). Synthesis of fluorinated piperidines via a copper-catalyzed intramolecular aminodifluoroalkylation of alkenes. DIAL.mem. [Link]

  • ResearchGate. (n.d.). Tuning the conformational behavior of 4-methylpiperidine analogues by... ResearchGate. [Link]

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Sources

Foundational

The N-Trifluoroethyl Piperidine Scaffold: A Technical Guide to Unlocking Its Therapeutic Potential

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract: The piperidine ring is a quintessential "privileged scaffold" in medicinal chemistry, forming the core of numerous app...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The piperidine ring is a quintessential "privileged scaffold" in medicinal chemistry, forming the core of numerous approved pharmaceuticals.[1][2] The strategic incorporation of a trifluoroethyl group at the piperidine nitrogen (N-trifluoroethylation) imparts a unique combination of physicochemical properties that can significantly enhance a molecule's therapeutic potential. This modification can improve metabolic stability, modulate basicity and lipophilicity, and provide novel vectors for target engagement.[3][4] This technical guide offers an in-depth exploration of the synthesis, biological activities, and therapeutic applications of N-trifluoroethyl piperidines. We will delve into their roles as modulators of the central nervous system, potent antiviral agents, and innovative anticancer therapeutics, providing field-proven experimental protocols and mechanistic insights to empower drug discovery and development professionals.

Part 1: The Trifluoroethylated Piperidine Core: Foundational Principles

The Strategic Role of the N-Trifluoroethyl Group

The introduction of a trifluoroethyl moiety is not a trivial substitution; it is a strategic decision rooted in the principles of fluorine chemistry. The high electronegativity of fluorine atoms profoundly influences the molecule's electronic and physical properties.

  • Modulation of Basicity (pKa): The strong electron-withdrawing nature of the CF₃ group significantly lowers the basicity of the piperidine nitrogen. This can be crucial for optimizing a drug's pharmacokinetic profile, as it reduces the likelihood of protonation at physiological pH. Lower basicity can decrease off-target interactions with aminergic receptors and ion channels, potentially reducing side effects. The effect is additive and diminishes with distance between the fluorine atoms and the basic center.[4]

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong compared to a carbon-hydrogen bond. Replacing a metabolically labile N-alkyl group with an N-trifluoroethyl group can block oxidative metabolism by cytochrome P450 enzymes at that position, thereby increasing the drug's half-life and bioavailability.[5][6]

  • Increased Lipophilicity: The trifluoromethyl group is highly lipophilic, which can enhance a molecule's ability to cross cellular membranes, including the blood-brain barrier.[3][6] This property is particularly advantageous for developing drugs targeting the central nervous system. However, this effect is nuanced; while the intrinsic lipophilicity of the neutral molecule increases, the reduction in basicity can alter the distribution coefficient (LogD) at a given pH.[4]

  • Conformational Control: The presence of fluorine atoms can influence the conformational preferences of the piperidine ring through steric and electronic effects, such as hyperconjugation and dipole minimization.[7] This can lock the molecule into a specific conformation that is optimal for binding to its biological target, thereby increasing potency and selectivity.

Synthetic Pathways

Accessing N-trifluoroethyl piperidines can be achieved through various synthetic strategies. The choice of route often depends on the desired substitution pattern on the piperidine ring and the availability of starting materials. A general overview of common approaches is provided below.

One of the most direct methods involves the direct N-alkylation of a pre-formed piperidine scaffold with a trifluoroethylating agent, such as 2,2,2-trifluoroethyl triflate or iodide. Alternatively, reductive amination of a piperidone with trifluoroethylamine provides a versatile entry point. A powerful modern approach is the hydrogenation of fluorinated pyridine precursors, which allows for the creation of complex substitution patterns with high diastereoselectivity.[8]

G cluster_0 Starting Materials cluster_1 Key Reactions cluster_2 Product Piperidine Piperidine N-Alkylation N-Alkylation Piperidine->N-Alkylation + CF3CH2-X Piperidone Piperidone Reductive Amination Reductive Amination Piperidone->Reductive Amination + CF3CH2NH2 Fluoropyridine Fluoropyridine Catalytic Hydrogenation Catalytic Hydrogenation Fluoropyridine->Catalytic Hydrogenation H2, Catalyst N-TFE-Piperidine N-Trifluoroethyl Piperidine N-Alkylation->N-TFE-Piperidine Reductive Amination->N-TFE-Piperidine Catalytic Hydrogenation->N-TFE-Piperidine

Caption: Key synthetic routes to N-trifluoroethyl piperidines.

Part 2: Therapeutic Applications & Biological Activity

The unique properties of the N-trifluoroethyl piperidine scaffold have been leveraged in the development of agents for a range of diseases.

Central Nervous System (CNS) Modulation

The piperidine nucleus is a well-established pharmacophore for CNS-active drugs, and its N-trifluoroethyl derivatives are no exception.[9]

Glycine Transporter Type 1 (GlyT1) Inhibition: GlyT1 controls the concentration of the neurotransmitter glycine in the synaptic cleft. Inhibiting GlyT1 elevates glycine levels, which in turn potentiates the activity of N-methyl-D-aspartate (NMDA) receptors. This mechanism is a promising therapeutic strategy for schizophrenia. The compound SSR504734, a potent and selective GlyT1 inhibitor featuring a trifluoromethyl-substituted piperidine moiety, has been shown to increase extracellular glycine levels in the nucleus accumbens of rats.[10] This leads to an enhancement of glutamatergic neurotransmission, which subsequently increases the evoked release of dopamine, a key neurotransmitter implicated in psychosis.[10]

G GlyT1_Inhibitor N-TFE Piperidine (e.g., SSR504734) GlyT1 GlyT1 Transporter GlyT1_Inhibitor->GlyT1 Inhibits Glycine ↑ Extracellular Glycine GlyT1->Glycine Regulates NMDA_R NMDA Receptor Glycine->NMDA_R Potentiates Glutamatergic_Neuron ↑ Glutamatergic Neurotransmission NMDA_R->Glutamatergic_Neuron Activates Dopamine ↑ Dopamine Release (Nucleus Accumbens) Glutamatergic_Neuron->Dopamine Stimulates G Virus Influenza Virus Entry 1. Entry (Fusion) Virus->Entry Binds & Fuses HostCell Host Cell Replication 2. Replication (RNA Synthesis) Entry->Replication Releases vRNA Assembly 3. Assembly & Release Replication->Assembly Assembly->HostCell Egress Inhibitor N-TFE Piperidine Inhibitor->Entry Blocks [13] Inhibitor->Replication Inhibits [13]

Caption: Potential inhibition points in the influenza virus life cycle.

Anticancer Therapeutics

Piperidine is a privileged scaffold in oncology, with derivatives acting through diverse mechanisms. [11] HDM2-p53 Protein-Protein Interaction Inhibition: The tumor suppressor protein p53 is a critical regulator of cell cycle arrest and apoptosis. In many cancers, p53 is inactivated by its negative regulator, HDM2. Disrupting the HDM2-p53 interaction with a small molecule inhibitor can reactivate p53, leading to tumor cell death. A novel series of 3,3-disubstituted piperidines was developed for this purpose, where a 2-(trifluoromethyl)thiophene moiety was identified as optimal for interacting with a key tryptophan residue (Trp23) in HDM2. [12]The lead compound from this series, compound 21 , demonstrated potent inhibition and led to tumor regression in multiple human cancer xenograft models in mice. [12]

Model Compound Dose (mg/kg, PO) Tumor Growth Inhibition (%) Outcome Reference
SJSA-1 Osteosarcoma 21 100, qd 110 Regression [12]
A549 NSCLC 21 100, qd 78 - [12]
A2780 Ovarian 21 100, qd 100 Regression [12]

G HDM2 HDM2 p53 p53 HDM2->p53 Binds & Ubiquitinates Degradation Proteasomal Degradation p53->Degradation Targeted for Apoptosis Cell Cycle Arrest Apoptosis p53->Apoptosis Freed to activate Inhibitor N-TFE Piperidine (Compound 21) Inhibitor->HDM2 Blocks p53 binding site

Caption: Inhibition of the HDM2-p53 interaction by N-TFE piperidines.

Part 3: The Experimental Toolbox: Protocols for Evaluation

The following protocols are representative methodologies for assessing the biological activities described above. They are designed as self-validating systems, incorporating necessary controls for robust and reproducible data.

Protocol: In Vitro Antiviral Activity Assay (Influenza A Virus)

Objective: To determine the 50% effective concentration (EC₅₀) and 50% cytotoxic concentration (CC₅₀) of a test compound against Influenza A virus in Madin-Darby Canine Kidney (MDCK) cells.

Methodology:

  • Cell Seeding: Seed MDCK cells in 96-well microtiter plates at a density of 3 x 10⁴ cells/well in 100 µL of cell culture medium. Incubate for 24 hours at 37°C with 5% CO₂ to allow for the formation of a confluent monolayer.

  • Compound Preparation: Prepare a 2-fold serial dilution of the test compound in infection medium (e.g., DMEM with 1 µg/mL TPCK-trypsin and 0.1% BSA). Include a vehicle control (e.g., DMSO) and a positive control drug (e.g., Oseltamivir).

  • Virus Inoculation: Aspirate the culture medium from the cells. Infect the cells with 100 TCID₅₀ (50% tissue culture infective dose) of Influenza A virus (e.g., A/H1N1 strain) in 50 µL of infection medium.

  • Compound Addition: Immediately after infection, add 50 µL of the serially diluted compound to the corresponding wells. For cytotoxicity plates (uninfected), add 50 µL of the compound to cells cultured in parallel.

  • Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO₂ until the virus control wells show a clear cytopathic effect (CPE).

  • Quantification of Viral CPE & Cytotoxicity (MTT Assay):

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Cell Viability (%): (Absorbance of treated well / Absorbance of cell control well) x 100.

    • Protection (%): [(Absorbance of treated infected well - Absorbance of virus control well) / (Absorbance of cell control well - Absorbance of virus control well)] x 100.

    • Calculate CC₅₀ and EC₅₀ values using non-linear regression analysis (dose-response curve). The Selectivity Index (SI) is calculated as CC₅₀ / EC₅₀.

Protocol: In Vitro HDM2-p53 Inhibition Assay (HTRF)

Objective: To quantify the ability of a test compound to inhibit the protein-protein interaction between HDM2 and a p53-derived peptide using Homogeneous Time-Resolved Fluorescence (HTRF).

Methodology:

  • Reagent Preparation:

    • Prepare assay buffer (e.g., PBS, 0.1% BSA, 0.05% Tween-20).

    • Reconstitute recombinant GST-tagged HDM2 protein and a biotinylated p53 peptide (e.g., Biotin-RFMDYWEGL).

    • Prepare HTRF detection reagents: Europium cryptate-labeled anti-GST antibody (donor) and Streptavidin-XL665 (acceptor).

  • Compound Plating: Prepare serial dilutions of the test compound in assay buffer containing DMSO. Dispense into a low-volume 384-well plate. Include a positive control inhibitor (e.g., Nutlin-3a) and a vehicle control (DMSO).

  • Reagent Addition:

    • Add a mixture of GST-HDM2 and Biotin-p53 peptide to all wells.

    • Incubate for 15 minutes at room temperature to allow for compound-protein binding.

    • Add a mixture of the HTRF detection reagents to all wells.

  • Incubation: Incubate the plate for 1-4 hours at room temperature, protected from light.

  • Data Acquisition: Read the plate on an HTRF-compatible reader, measuring fluorescence emission at 620 nm (cryptate) and 665 nm (XL665) following excitation at 320 nm.

  • Data Analysis:

    • Calculate the HTRF ratio: (Emission at 665 nm / Emission at 620 nm) x 10,000.

    • Percent Inhibition (%): [1 - (Ratio_sample - Ratio_min) / (Ratio_max - Ratio_min)] x 100, where 'max' is the vehicle control and 'min' is the control without HDM2/p53.

    • Calculate the IC₅₀ value by fitting the dose-response data to a four-parameter logistic equation.

Part 4: Conclusion and Future Perspectives

The N-trifluoroethyl piperidine scaffold represents a powerful and versatile platform in modern drug discovery. The strategic incorporation of the trifluoroethyl group confers advantageous physicochemical and pharmacokinetic properties, leading to the development of potent and selective modulators of diverse biological targets. We have demonstrated its successful application in generating promising candidates for CNS disorders, viral infections, and cancer.

Future research should continue to explore the vast chemical space around this scaffold. The development of novel, stereoselective synthetic methods will enable finer control over the molecule's three-dimensional architecture, leading to improved target engagement. [8]Furthermore, a deeper understanding of the structure-activity relationships governing interactions with specific targets will guide the rational design of next-generation therapeutics with enhanced efficacy and safety profiles. As our understanding of disease biology grows, the N-trifluoroethyl piperidine core is poised to remain a cornerstone of innovative therapeutic design.

References

A numbered list of all cited sources will be provided here, including the Title, Source, and a valid, clickable URL for verification.

Sources

Exploratory

The Piperidine Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals Abstract The piperidine ring, a six-membered nitrogen-containing heterocycle, is a ubiquitous and highly valued scaffold in medicinal chemistry.[1][2] Its prev...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Discovery Professionals

Abstract

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a ubiquitous and highly valued scaffold in medicinal chemistry.[1][2] Its prevalence in over seventy commercialized drugs, including multiple blockbuster pharmaceuticals, underscores its significance.[3] This guide provides a comprehensive analysis of the piperidine scaffold, delving into its fundamental physicochemical properties, synthetic tractability, and profound impact on pharmacokinetics. We will explore its versatile role across a spectrum of therapeutic areas, dissecting structure-activity relationships (SAR) and mechanisms of action. This document serves as a technical resource for researchers and drug development professionals, offering field-proven insights, detailed experimental protocols, and a forward-looking perspective on the enduring importance of this "privileged scaffold."[1][4]

Introduction: The Piperidine Moiety as a Privileged Scaffold

The piperidine scaffold is one of the most important synthetic fragments for designing drugs and plays a significant role in the pharmaceutical industry.[5][6] Its derivatives are present in more than twenty classes of pharmaceuticals and numerous natural alkaloids.[1][5] The term "privileged scaffold" is applied to molecular frameworks like piperidine that are capable of binding to a wide range of biological targets with high affinity.[7]

The utility of the piperidine ring is derived from a confluence of favorable attributes:

  • Stereochemical Richness: As a saturated heterocycle, piperidine adopts a stable chair conformation, which allows for the precise three-dimensional positioning of substituents. This is critical for optimizing interactions with the complex surfaces of biological targets.[1]

  • Physicochemical Versatility: The basic nitrogen atom is a key modulator of physicochemical properties. At physiological pH, it is typically protonated, acting as a hydrogen bond donor, while the unprotonated form can act as a hydrogen bond acceptor. This dual nature allows for the fine-tuning of solubility and lipophilicity (LogP), which are crucial for oral bioavailability and membrane permeability.[1][4]

  • Synthetic Accessibility: A vast and well-established body of synthetic methodologies exists for the construction and functionalization of the piperidine ring, making it a highly tractable scaffold for medicinal chemists.[2]

The piperidine motif is found in a wide array of natural products, such as the analgesic morphine and the spicy compound piperine from black pepper, which historically pointed to its biological relevance.[8][9]

Physicochemical and Pharmacokinetic Profile

The success of the piperidine scaffold in drug design is deeply rooted in its favorable physicochemical and pharmacokinetic properties.

Conformational Control and Target Binding

The piperidine ring predominantly exists in a low-energy chair conformation, similar to cyclohexane.[9] This conformational preference reduces the entropic penalty upon binding to a target protein, as the molecule is already pre-organized in a favorable 3D arrangement. The axial and equatorial positions for substituents provide a predictable framework for exploring the chemical space around a target's binding pocket. For instance, introducing a single methyl group can drastically alter the conformational landscape, leading to significant increases in potency, a phenomenon sometimes referred to as the "magic methyl effect."[10]

Impact on ADME Properties

The piperidine moiety significantly influences the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a drug candidate:

  • Solubility and Lipophilicity: The basic nitrogen atom allows for salt formation, which can substantially enhance aqueous solubility. The overall lipophilicity of the molecule can be modulated by the strategic placement of substituents on the ring.[1]

  • Metabolic Stability: The piperidine ring itself is relatively metabolically stable.[4] However, the positions adjacent to the nitrogen atom can be susceptible to oxidation by cytochrome P450 enzymes.[11] Medicinal chemists often address this by introducing blocking groups or creating spirocyclic systems to improve metabolic stability.[4][10]

  • Membrane Permeability: The ability to balance lipophilicity and hydrogen bonding capacity allows for the design of piperidine-containing molecules that can efficiently cross biological membranes, including the blood-brain barrier, making it a prominent scaffold in CNS drug discovery.[7][8]

Synthetic Strategies for Piperidine Scaffolds

The widespread use of the piperidine scaffold is facilitated by the numerous reliable and versatile synthetic methods developed for its construction. The most common strategies involve the reduction of pyridine precursors or various cyclization reactions.[5][12]

Overview of Synthetic Routes
  • Pyridine Hydrogenation: This is a direct and widely used method for synthesizing piperidines. The reduction of the aromatic pyridine ring is typically achieved using heterogeneous catalysts like platinum oxide (PtO₂) or rhodium on carbon (Rh/C) under hydrogen pressure. This method often favors the formation of cis-substituted piperidines.[12]

  • Intramolecular Cyclization: These methods involve the formation of the piperidine ring from an acyclic precursor. Key strategies include reductive amination of keto-amines, aza-Michael additions, and metal-catalyzed cyclizations.[5][13] These approaches offer excellent control over the substitution pattern and stereochemistry.

  • Multi-component Reactions: These reactions allow for the construction of complex piperidine derivatives in a single step from three or more starting materials, offering high efficiency and atom economy.[5]

Experimental Protocol: Synthesis of cis-Methyl Pipecolinate via Pyridine Hydrogenation

This protocol describes a common method for synthesizing a disubstituted piperidine, a valuable building block in fragment-based drug discovery, through the hydrogenation of a pyridine precursor.[12]

Objective: To synthesize cis-methyl 2-methylpiperidine-6-carboxylate from methyl 2-methyl-6-picolinate.

Materials:

  • Methyl 2-methyl-6-picolinate

  • Platinum(IV) oxide (PtO₂)

  • Ethanol (EtOH)

  • Hydrogen gas (H₂)

  • Standard hydrogenation apparatus (e.g., Parr hydrogenator)

  • Rotary evaporator

  • Nuclear Magnetic Resonance (NMR) spectrometer for characterization

Procedure:

  • Reaction Setup: In a suitable pressure vessel, dissolve methyl 2-methyl-6-picolinate (1.0 eq) in ethanol.

  • Catalyst Addition: Carefully add platinum(IV) oxide (typically 1-5 mol%) to the solution.

  • Hydrogenation: Seal the vessel and connect it to the hydrogenation apparatus. Purge the system with nitrogen, followed by hydrogen gas. Pressurize the vessel with hydrogen gas (e.g., to 50 psi).

  • Reaction Execution: Stir the reaction mixture vigorously at room temperature for 12-24 hours, or until hydrogen uptake ceases.

  • Workup: Carefully vent the hydrogen gas from the system and purge with nitrogen. Filter the reaction mixture through a pad of Celite to remove the platinum catalyst.

  • Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Characterization: Analyze the crude product by ¹H NMR spectroscopy to determine the diastereomeric ratio. The product, cis-methyl 2-methylpiperidine-6-carboxylate, can be further purified by column chromatography if necessary.

Self-Validation: The success of the synthesis is validated by the disappearance of aromatic proton signals and the appearance of aliphatic proton signals in the ¹H NMR spectrum, corresponding to the piperidine ring. The diastereomeric ratio can be determined by integrating the characteristic signals for the cis and trans isomers.

Visualization of Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and diversification of piperidine scaffolds.

G cluster_start Starting Materials cluster_core Core Synthesis cluster_diversify Diversification cluster_end Final Product Pyridine Pyridine Precursor Piperidine Piperidine Scaffold Pyridine->Piperidine Hydrogenation Acyclic Acyclic Precursor Acyclic->Piperidine Cyclization Substituted Substituted Piperidine Analogs Piperidine->Substituted Functionalization (e.g., N-Arylation, Suzuki Coupling) Drug_Candidate Drug Candidate Substituted->Drug_Candidate Biological Screening & Optimization

Caption: Generalized workflow for piperidine-based drug discovery.

The Piperidine Scaffold in Action: A Survey of Therapeutic Applications

The piperidine scaffold is a cornerstone in drugs targeting a wide range of diseases, a testament to its versatility.[5][8]

Drug Target/Mechanism of Action Therapeutic Area
Fentanyl Potent µ-opioid receptor agonistAnalgesia (Pain Management)[14]
Methylphenidate Norepinephrine and dopamine reuptake inhibitorCNS (ADHD)[9]
Haloperidol Dopamine D2 receptor antagonistCNS (Antipsychotic)
Donepezil Acetylcholinesterase inhibitorCNS (Alzheimer's Disease)[8]
Risperidone Dopamine D2 and Serotonin 5-HT2A receptor antagonistCNS (Antipsychotic)
Thalidomide Cereblon (CRBN) E3 ubiquitin ligase modulatorOncology (Multiple Myeloma)
Imatinib Tyrosine kinase inhibitor (BCR-Abl)Oncology (Leukemia)
Ceftobiprole Penicillin-binding protein inhibitorInfectious Diseases (Antibacterial)
Solifenacin Muscarinic M3 receptor antagonistUrology (Overactive Bladder)

This table presents a selection of prominent piperidine-containing drugs to illustrate the scaffold's broad applicability.

Central Nervous System (CNS) Disorders

The piperidine ring is particularly prevalent in drugs targeting the CNS. Its ability to be functionalized allows for precise interactions with various receptors and transporters in the brain.[15]

  • Analgesics: Fentanyl, a synthetic opioid, is 50 to 100 times more potent than morphine.[14] The piperidine core acts as a scaffold to correctly orient the N-phenethyl and propionanilide groups for optimal binding to the µ-opioid receptor.

  • Antipsychotics: Many typical and atypical antipsychotics, such as haloperidol and risperidone, feature a piperidine moiety. The basic nitrogen of the piperidine is often crucial for anchoring the molecule within the binding site of dopamine or serotonin receptors.[16]

  • Alzheimer's Disease: Donepezil, a leading treatment for Alzheimer's, uses a benzyl-piperidine group to bind to the catalytic site of acetylcholinesterase, inhibiting the breakdown of the neurotransmitter acetylcholine.[8]

Oncology

In cancer therapy, the piperidine scaffold is often used to orient functional groups that interact with kinases or to serve as a linker in more complex molecules.[8] The immunomodulatory drugs thalidomide and its analogs (lenalidomide, pomalidomide), which contain a glutarimide moiety (a derivative of piperidine-2,6-dione), have revolutionized the treatment of multiple myeloma.

Case Study: Structure-Activity Relationship (SAR) of Piperidine-Based DPP-IV Inhibitors

To illustrate the principles of rational drug design using the piperidine scaffold, we will examine the SAR of dipeptidyl peptidase IV (DPP-IV) inhibitors, a class of drugs used to treat type 2 diabetes.

The development of potent and selective DPP-IV inhibitors often involves constraining a phenethylamine pharmacophore with a piperidine or piperidinone ring.[17] The following table, synthesized from data on piperidinone-constrained phenethylamines, demonstrates how systematic modifications to the piperidine scaffold and its substituents impact inhibitory potency (Kᵢ).[17]

Compound Modification DPP-IV Kᵢ (nM)
Analog 19 N-benzyl on piperidinone430
Analog 20 N-phenethyl (extended linker)17
Analog 21 N-phenylpropyl (further extension)270
Analog 31 (S)-enantiomer3.2
Analog 32 (R)-enantiomer105
Analog 41 Pyrimidine linker6.1
Analog 42 Addition of methylsulfonyl group4.0

Causality Behind Experimental Choices:

  • Linker Length (19 vs. 20 vs. 21): Extending the N-substituent from a benzyl to a phenethyl group dramatically improved potency by 25-fold, indicating an optimal distance for interaction with a hydrophobic pocket in the enzyme. Further extension was detrimental.[17]

  • Stereochemistry (31 vs. 32): The separation of enantiomers revealed a strong preference for the (S)-configuration, with a greater than 30-fold difference in potency, highlighting the importance of the absolute stereochemistry for precise target engagement.[17]

  • Substituent Effects (41 vs. 42): The addition of a methylsulfonyl group, a common tactic to improve properties, resulted in a modest but favorable increase in potency, likely by engaging in additional interactions within the binding site.[17]

Visualization of SAR Principles

This diagram illustrates the key SAR insights for this class of inhibitors.

SAR_Diagram cluster_SAR Structure-Activity Relationship Insights Scaffold Piperidinone Core SAR1 N-Phenethyl is optimal (vs. Benzyl or Phenylpropyl) Scaffold->SAR1 Linker Length SAR2 (S)-Stereocenter is critical (>30x more potent than R) Scaffold->SAR2 Stereochemistry SAR3 Methylsulfonyl group improves potency Scaffold->SAR3 Aromatic Substitution SAR4 Rigid pyrimidine linker enhances potency Scaffold->SAR4 Linker Rigidity

Caption: Key SAR points for piperidinone-based DPP-IV inhibitors.

Bioisosteric Replacement of the Piperidine Ring

While highly effective, the piperidine ring is sometimes targeted for bioisosteric replacement to overcome specific challenges, such as metabolic instability, to fine-tune basicity (pKa), or to explore new intellectual property space.[10][11] A bioisostere is a different functional group that retains the essential biological activity of the original moiety.

Common Bioisosteres for Piperidine:

Bioisostere Key Property Changes Rationale for Use
Piperazine Adds a second basic nitrogen; generally more hydrophilic.Modulate pKa, improve solubility, provide an additional point for substitution.[7]
Morpholine Replaces a CH₂ with an oxygen atom; less basic, more polar.Reduce basicity to avoid off-target effects (e.g., hERG), improve metabolic stability.[11]
Azaspiro[3.3]heptane Rigid, spirocyclic structure; presents substituents with different vectors.Introduce 3D complexity, improve metabolic stability, explore novel chemical space.[11]
Tropane Bicyclic, conformationally restricted analog.Rigidify the scaffold to reduce entropic penalty upon binding, improve metabolic stability.[10]

The choice of a bioisostere is a strategic decision in multiparameter optimization, aiming to balance potency, selectivity, and pharmacokinetic properties.[10]

Future Perspectives and Conclusion

The role of the piperidine scaffold in medicinal chemistry continues to evolve. Current research focuses on the development of novel synthetic methods to access diverse and complex piperidine derivatives, including those with specific stereochemistry.[5][18] The application of chiral piperidine scaffolds is a particularly promising strategy, as stereochemistry can profoundly influence biological activity, selectivity, and pharmacokinetic properties.[19]

Furthermore, the integration of piperidine motifs into new drug modalities, such as covalent inhibitors and proteolysis-targeting chimeras (PROTACs), is expanding their therapeutic reach. The scaffold's ability to act as a stable, predictable linker with favorable physicochemical properties makes it ideal for these advanced applications.

References

  • The Role of Piperidine Derivatives in Pharmaceutical Synthesis. (n.d.). Google Cloud.
  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. MDPI AG.
  • Kim, D., et al. (2005). Discovery and Structure−Activity Relationships of Piperidinone- and Piperidine-Constrained Phenethylamines as Novel, Potent, and Selective Dipeptidyl Peptidase IV Inhibitors. Journal of Medicinal Chemistry, 48(1), 141-151. ACS Publications.
  • Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(11), 1614-1623. Royal Society of Chemistry.
  • Structure–activity relationship of piperidine derivatives with... (n.d.). ResearchGate.
  • Structure-activity relationship (SAR) of piperidinyl piperidine analogues. (n.d.). BenchChem.
  • . (n.d.). BenchChem.
  • Otrębska-Machaj, E., & Kisiel, W. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 280, 116973.
  • Pharmacological Applications of Piperidine Derivatives. (2023). Encyclopedia.pub.
  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.
  • Piperidine vs. Piperazine: A Comparative Analysis of Two Privileged Scaffolds in Drug Design. (n.d.). BenchChem.
  • 1-(Piperidin-2-ylmethyl)piperidine as a privileged scaffold in medicinal chemistry. (n.d.). BenchChem.
  • a) Different modalities of piperidine-containing drugs and drug... (n.d.). ResearchGate.
  • Piperidine-based drug discovery. (n.d.). ResearchGate.
  • Ring Bioisosteres. (2024, February 17). Cambridge MedChem Consulting.
  • Fentanyl. (n.d.). In Wikipedia.
  • Piperidine. (n.d.). In Wikipedia.
  • Maccari, R., et al. (2022). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules, 27(19), 6296. MDPI AG.
  • (PDF) Bicyclic Bioisosteres of Piperidine: Version 2.0. (n.d.). ResearchGate.
  • Application of Chiral Piperidine Scaffolds in Drug Design. (2023). Thieme Chemistry.
  • Frolov, N., & Vereshchagin, A. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 1-(2,2,2-Trifluoroethyl)piperidin-4-ol from Fluorinated Precursors

Abstract The 1-(2,2,2-trifluoroethyl)piperidine scaffold is a privileged motif in modern medicinal chemistry, valued for its ability to modulate the physicochemical properties of bioactive molecules. The introduction of...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1-(2,2,2-trifluoroethyl)piperidine scaffold is a privileged motif in modern medicinal chemistry, valued for its ability to modulate the physicochemical properties of bioactive molecules. The introduction of the trifluoroethyl group can enhance metabolic stability, alter basicity (pKa), and improve membrane permeability.[1][2] This application note provides detailed protocols and scientific rationale for two distinct and effective strategies for synthesizing 1-(2,2,2-Trifluoroethyl)piperidin-4-ol, a key building block in the development of advanced therapeutics, including potent EZH2 inhibitors for oncology.[3] The methods detailed herein—catalyst-free reductive amination using trifluoroacetic acid and direct N-alkylation with trifluoroethylating agents—offer researchers versatile and scalable options depending on available resources and specific experimental constraints.

Introduction: The Significance of Trifluoroethylated Piperidines

The piperidine ring is a ubiquitous feature in a vast number of natural products and pharmaceuticals.[4][5] Chemical modification of the piperidine nitrogen provides a powerful handle to fine-tune the pharmacological profile of a molecule. The 2,2,2-trifluoroethyl (TFE) group, in particular, has emerged as a critical substituent in drug design. Its strong electron-withdrawing nature significantly lowers the pKa of the piperidine nitrogen compared to its non-fluorinated analogues, which can drastically alter receptor binding interactions and pharmacokinetic properties.

1-(2,2,2-Trifluoroethyl)piperidin-4-ol (CAS No. 90633-29-7) is a valuable intermediate that combines the TFE-piperidine core with a versatile hydroxyl group, allowing for further synthetic elaboration.[6] Its utility is highlighted by its incorporation into CPI-1205, a potent and selective inhibitor of the histone methyltransferase EZH2, which has entered clinical trials for the treatment of B-cell lymphomas.[3]

This guide presents two field-proven synthetic routes to this important intermediate, focusing on the underlying chemical principles and providing detailed, step-by-step protocols suitable for implementation in a research or drug development laboratory.

Synthetic Strategies & Mechanistic Rationale

Two primary strategies are presented for the N-trifluoroethylation of the piperidine core starting from common precursors. The choice between these methods depends on factors such as reagent availability, cost, functional group tolerance, and scalability.

Strategy A: Catalyst-Free Reductive Trifluoroethylation

This modern approach leverages the inexpensive and stable trifluoroacetic acid as the trifluoroethyl source in a catalyst-free reductive process.[2][7] This method is notable for its operational simplicity and remarkable functional group tolerance, proceeding in standard glassware without the need for strict exclusion of air or moisture.[2]

The reaction proceeds via the in-situ formation of a silyl acetal or related silyl ester species from the interaction of trifluoroacetic acid and a silane reducing agent, such as phenylsilane (PhSiH₃). The secondary amine of piperidin-4-ol attacks this activated intermediate, forming an aminal or related species, which is subsequently reduced by the silane to yield the desired tertiary amine. The mildness of the silane reductant and the absence of harsh catalysts make this an attractive and green chemistry-aligned option.

Start Piperidin-4-ol + Trifluoroacetic Acid Reaction Mix & Heat (e.g., 70 °C, 16h) Start->Reaction Add Reagents Reagents Phenylsilane (PhSiH₃) + Toluene (Solvent) Reagents->Reaction Workup Aqueous Workup (e.g., NaHCO₃ wash) Reaction->Workup After Reaction Completion Purification Column Chromatography (Silica Gel) Workup->Purification Crude Product Product 1-(2,2,2-Trifluoroethyl) -piperidin-4-ol Purification->Product Purified Product

Caption: Workflow for catalyst-free reductive trifluoroethylation.

  • Reaction Setup: To a clean, dry 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add piperidin-4-ol (1.0 eq., e.g., 500 mg, 4.94 mmol).

  • Solvent Addition: Add toluene (10 mL) to the flask and stir to dissolve the starting material.

  • Reagent Addition: Sequentially add trifluoroacetic acid (1.75 eq., 8.65 mmol, 0.64 mL) followed by the dropwise addition of phenylsilane (PhSiH₃) (4.5 eq., 22.2 mmol, 2.75 mL) at room temperature. Caution: Phenylsilane can react with moisture. Handle in a well-ventilated fume hood.

  • Reaction Execution: Heat the reaction mixture to 70 °C and stir for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Quenching and Workup: After completion, cool the reaction to room temperature. Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 20% to 60%) to afford the pure 1-(2,2,2-Trifluoroethyl)piperidin-4-ol.

Strategy B: Direct N-Alkylation with a Trifluoroethyl Electrophile

This classical approach relies on the nucleophilic substitution (Sₙ2) reaction between the secondary amine of piperidin-4-ol and a reactive trifluoroethylating agent. This method is straightforward and often high-yielding, though it requires a more specialized electrophile.

The lone pair of electrons on the nitrogen atom of piperidin-4-ol acts as a nucleophile, attacking the electrophilic carbon of a 2,2,2-trifluoroethylating agent, such as 2,2,2-trifluoroethyl triflate (CF₃CH₂OTf) or 2,2,2-trifluoroethyl iodide (CF₃CH₂I). Triflate is an excellent leaving group, making trifluoroethyl triflate a highly reactive and efficient alkylating agent.[8] The reaction is typically performed in the presence of a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA, or potassium carbonate, K₂CO₃) to neutralize the acidic byproduct (e.g., triflic acid) generated during the reaction.

cluster_reactants Reactants cluster_conditions Conditions Piperidin-4-ol Piperidin-4-ol TFE_Tf 2,2,2-Trifluoroethyl Triflate (CF₃CH₂OTf) Product 1-(2,2,2-Trifluoroethyl)piperidin-4-ol TFE_Tf->Product Base Base (e.g., K₂CO₃) Byproduct KOTf + KHCO₃ Base->Byproduct Solvent Solvent (e.g., ACN)

Caption: Sₙ2 mechanism for direct N-alkylation.

  • Reaction Setup: In a dry round-bottom flask under a nitrogen or argon atmosphere, dissolve piperidin-4-ol (1.0 eq., e.g., 500 mg, 4.94 mmol) in anhydrous acetonitrile (ACN) or dimethylformamide (DMF) (15 mL).

  • Base Addition: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) (2.0 eq., 9.88 mmol, 1.37 g) or diisopropylethylamine (DIPEA) (1.5 eq., 7.41 mmol, 1.29 mL). Stir the suspension for 15 minutes at room temperature.

  • Alkylation: Add 2,2,2-trifluoroethyl triflate (1.1 eq., 5.43 mmol, 1.27 g) dropwise to the suspension. Caution: Triflate esters are potent alkylating agents and should be handled with care in a fume hood.

  • Reaction Execution: Stir the reaction mixture at room temperature for 4-8 hours, or until TLC/LC-MS analysis indicates full consumption of the starting material. Gentle heating (e.g., 40-50 °C) may be required if the reaction is sluggish.

  • Quenching and Workup: Upon completion, quench the reaction by adding water (20 mL).

  • Extraction: If using ACN, concentrate the mixture to remove the solvent before extracting with ethyl acetate (3 x 20 mL). If using DMF, extract the aqueous mixture directly with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel as described in Protocol 2.1.3.

Data Summary and Strategy Comparison

ParameterStrategy A: Reductive TrifluoroethylationStrategy B: Direct N-Alkylation
Fluorine Source Trifluoroacetic Acid (TFA)2,2,2-Trifluoroethyl Triflate (or Halide)
Key Reagents Phenylsilane (PhSiH₃), ToluenePotassium Carbonate (K₂CO₃), Acetonitrile
Catalyst None (Catalyst-Free)[2][7]Not required
Typical Yield Good to ExcellentGood to Excellent
Reaction Time 16-24 hours4-8 hours
Advantages Inexpensive and stable fluorine source, operationally simple, high functional group tolerance.[2]Faster reaction time, well-established Sₙ2 chemistry.
Disadvantages Longer reaction time, silane reductant can be sensitive to moisture.Requires a specialized, highly reactive, and more expensive trifluoroethylating agent.

Characterization Data

The final product, 1-(2,2,2-Trifluoroethyl)piperidin-4-ol, should be characterized using standard analytical techniques to confirm its identity and purity.

  • Molecular Formula: C₇H₁₂F₃NO

  • Molecular Weight: 183.17 g/mol [6]

  • Appearance: Typically an off-white solid or colorless oil.

  • ¹H NMR, ¹³C NMR, ¹⁹F NMR: To confirm structure and purity.

  • Mass Spectrometry (MS): To confirm molecular weight (m/z [M+H]⁺ = 184.09).

Safety and Handling Precautions

  • All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Trifluoroacetic Acid (TFA): Corrosive and causes severe skin burns and eye damage. Handle with extreme care.

  • Phenylsilane (PhSiH₃): Flammable and can release flammable gases upon contact with water.

  • 2,2,2-Trifluoroethyl Triflate: A highly reactive and potent alkylating agent. It is a suspected carcinogen and should be handled with caution.

  • Bases (K₂CO₃, DIPEA): Can be irritating. Avoid inhalation of dust or vapors.

Conclusion

The synthesis of 1-(2,2,2-Trifluoroethyl)piperidin-4-ol can be successfully achieved through multiple synthetic avenues. The catalyst-free reductive amination using trifluoroacetic acid and phenylsilane represents a modern, cost-effective, and robust method suitable for a wide range of laboratory settings.[2][7] Alternatively, direct N-alkylation offers a faster, classical approach, provided the requisite trifluoroethylating agent is available. The selection of the optimal synthetic route will be guided by considerations of cost, scale, reaction time, and the specific capabilities of the research environment. Both protocols provided herein are reliable methods for accessing this valuable intermediate for applications in drug discovery and development.

References

  • Das, S., McIvor, C., Greener, A., Suwita, C., & O'Duill, M. L. (2024). 2,2-Difluoroethylation of Heteroatom Nucleophiles via a Hypervalent Iodine Strategy. Angewandte Chemie International Edition. (Note: While this reference discusses difluoroethylation, the principles of manipulating physicochemical properties are relevant).
  • Andrews, K. G., Faizova, R., & Denton, R. M. (2017). A practical and catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid. Nature Communications, 8(1), 15913. [Link]

  • National Center for Biotechnology Information. (2017). A practical and catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid. PubMed. [Link]

  • Li, Y., Wang, Y., Zhang, J., & Wang, J. (2020). Iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution. RSC Advances, 10(35), 20834–20838. [Link]

  • MySkinRecipes. (n.d.). 1-(2,2,2-Trifluoroethyl)Piperidin-4-Ol. Retrieved from [Link]

  • Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie, 39, 31-40.
  • PrepChem. (n.d.). Synthesis of trifluoroethyl trifluoroacetate. Retrieved from [Link]

  • Schepmann, D., et al. (2017). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Archiv der Pharmazie, 350(5). [Link]

  • Silva, F. C., et al. (2026). Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. RSC Advances, 16(1), 819-835.
  • Wang, C., et al. (2017). Synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde. Advanced Materials Research, 1131, 23-27.
  • Hassan, M., et al. (2024). Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase. Scientific Reports, 14(1), 22631. [Link]

  • Joseph, A., et al. (2014). Piperidin-4-one: the potential pharmacophore. Medicinal Chemistry Research, 23(7), 3049-3064. [Link]

  • Kim, H., & Movassaghi, M. (2010). Regio- and Stereoselective 1,2-Dihydropyridine Alkylation/Addition Sequence for the Synthesis of Piperidines with Quaternary Centers. Organic Letters, 12(18), 4140–4143. [Link]

  • Butini, S., et al. (2023). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoamine oxidase inhibitors. European Journal of Medicinal Chemistry, 261, 115802. Sourced from University of Pisa Institutional Repository.
  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Wang, Y., et al. (2022). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Molecules, 27(13), 4242. [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(2,2,2-Trifluoroethyl)piperidin-4-amine. PubChem Compound Database. Retrieved from [Link]

  • Lee, K., et al. (2011). Synthesis and pharmacological evaluation of 1-alkyl-N-[2-ethyl-2-(4-fluorophenyl)butyl]piperidine-4-carboxamide derivatives as novel antihypertensive agents. Bioorganic & Medicinal Chemistry, 19(18), 5628–5638. [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1). Journal of the American Chemical Society, 118(33), 7827-7828. [Link]

  • Vaswani, R. G., et al. (2016). Identification of (R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)-1H-indole-3-carboxamide (CPI-1205), a Potent and Selective Inhibitor of Histone Methyltransferase EZH2, Suitable for Phase I Clinical Trials for B-Cell Lymphomas. Journal of Medicinal Chemistry, 59(21), 9928–9941. [Link]

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Application

Application Notes and Protocols: 1-(2,2,2-Trifluoroethyl)piperidin-4-ol as a Versatile Building Block in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of the 1-(2,2,2-Trifluoroethyl)piperidin-4-ol Scaffold The confluence of a piperidine core and a trifluoroethyl group...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the 1-(2,2,2-Trifluoroethyl)piperidin-4-ol Scaffold

The confluence of a piperidine core and a trifluoroethyl group in a single building block, 1-(2,2,2-trifluoroethyl)piperidin-4-ol, presents a powerful tool for medicinal chemists. The piperidine moiety is a ubiquitous scaffold in a multitude of FDA-approved drugs, valued for its ability to confer favorable pharmacokinetic properties and to serve as a versatile anchor for pharmacophoric elements. Concurrently, the incorporation of trifluoromethyl or trifluoroethyl groups is a well-established strategy in modern drug design to enhance metabolic stability, modulate lipophilicity, and improve binding affinity to biological targets. This document provides a comprehensive guide to the synthesis, properties, and key applications of 1-(2,2,2-trifluoroethyl)piperidin-4-ol, empowering researchers to leverage its unique attributes in the development of novel therapeutics.

Physicochemical and Safety Profile

A thorough understanding of the physicochemical properties and safety considerations is paramount for the effective and safe utilization of any chemical building block.

Data Presentation
PropertyValueSource/Comment
CAS Number 90633-29-7[1][2][3][4][5]
Molecular Formula C₇H₁₂F₃NO[1]
Molecular Weight 183.17 g/mol Inferred from formula
Appearance Likely a solid or oilBased on similar compounds
Solubility Expected to be soluble in common organic solvents (e.g., DCM, THF, MeOH)Inferred from structure
Boiling Point Not available
Melting Point Not available
Safety and Handling
  • Hazard Statements: Likely to be harmful if swallowed, and may cause skin and eye irritation. Similar fluorinated compounds can be corrosive[8].

  • Precautionary Statements:

    • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

    • Handle in a well-ventilated area or a fume hood.

    • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

    • Wash hands thoroughly after handling.

    • Store in a tightly closed container in a cool, dry place.

Synthesis of 1-(2,2,2-Trifluoroethyl)piperidin-4-ol

The synthesis of the title compound can be efficiently achieved through N-alkylation of piperidin-4-ol with a suitable trifluoroethylating agent. A general and robust method is outlined below.

Experimental Workflow: N-Alkylation

A Piperidin-4-ol E Reaction Mixture A->E B 2,2,2-Trifluoroethylating Agent (e.g., 2,2,2-Trifluoroethyl triflate) B->E C Base (e.g., K₂CO₃ or DIPEA) C->E D Solvent (e.g., DMF or Acetonitrile) D->E F Work-up and Purification E->F Stir at RT to 70°C G 1-(2,2,2-Trifluoroethyl)piperidin-4-ol F->G

Caption: N-Alkylation Synthesis Workflow.

Protocol 1: N-Alkylation of Piperidin-4-ol

This protocol is adapted from established methods for the N-alkylation of piperidines[9][10][11][12].

Materials:

  • Piperidin-4-ol

  • 2,2,2-Trifluoroethyl trifluoromethanesulfonate (Trifluoroethyl triflate) or 2,2,2-Trifluoroethyl tosylate

  • Anhydrous potassium carbonate (K₂CO₃) or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of piperidin-4-ol (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).

  • Add 2,2,2-trifluoroethyl triflate (1.2 eq) dropwise to the suspension at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, or gently heat to 50-70°C to drive the reaction to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 1-(2,2,2-trifluoroethyl)piperidin-4-ol.

Applications in Chemical Synthesis

The hydroxyl group of 1-(2,2,2-trifluoroethyl)piperidin-4-ol serves as a versatile handle for further functionalization, enabling its use in a variety of coupling reactions to generate libraries of compounds for drug screening.

O-Alkylation Reactions

O-alkylation of the secondary alcohol allows for the introduction of diverse substituents, creating a library of ethers.

A 1-(2,2,2-Trifluoroethyl)piperidin-4-ol D Alkoxide Intermediate A->D B Base (e.g., NaH) B->D C Anhydrous THF C->D F Reaction Mixture D->F E Alkyl Halide (R-X) E->F G Work-up and Purification F->G Stir at 0°C to RT H O-Alkylated Product G->H

Caption: O-Alkylation Reaction Workflow.

This protocol is based on the Williamson ether synthesis for secondary alcohols[13][14].

Materials:

  • 1-(2,2,2-Trifluoroethyl)piperidin-4-ol

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Alkyl halide (e.g., benzyl bromide, methyl iodide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a suspension of sodium hydride (1.2 eq) in anhydrous THF at 0°C under an inert atmosphere, add a solution of 1-(2,2,2-trifluoroethyl)piperidin-4-ol (1.0 eq) in anhydrous THF dropwise.

  • Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

  • Cool the reaction mixture back to 0°C and add the alkyl halide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Carefully quench the reaction at 0°C by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Mitsunobu Reaction

The Mitsunobu reaction provides a powerful method for the stereospecific conversion of the secondary alcohol to a variety of functional groups, including esters and ethers, with inversion of configuration. This is particularly useful for introducing functionalities with specific stereochemical requirements.

A 1-(2,2,2-Trifluoroethyl)piperidin-4-ol E Initial Mixture A->E B Nucleophile (Nu-H) (e.g., Phenol, Carboxylic Acid) B->E C Triphenylphosphine (PPh₃) C->E D Anhydrous THF D->E G Reaction Mixture E->G Cool to 0°C F DIAD or DEAD (in THF) F->G Add dropwise H Work-up and Purification G->H Stir at RT I Coupled Product H->I

Caption: Mitsunobu Reaction Workflow.

This protocol is adapted from well-established general procedures for the Mitsunobu reaction[15][16][17][18][19].

Materials:

  • 1-(2,2,2-Trifluoroethyl)piperidin-4-ol

  • Phenol derivative

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 1-(2,2,2-trifluoroethyl)piperidin-4-ol (1.0 eq), the phenol derivative (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF, cool the mixture to 0°C in an ice bath.

  • Add a solution of DIAD (1.5 eq) in anhydrous THF dropwise to the cooled mixture, maintaining the temperature below 5°C.

  • Allow the reaction mixture to warm to room temperature and stir for 6-12 hours, monitoring by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to separate the desired product from triphenylphosphine oxide and the reduced diisopropyl hydrazodicarboxylate.

Conclusion

1-(2,2,2-Trifluoroethyl)piperidin-4-ol is a valuable and versatile building block for medicinal chemistry and drug discovery. Its strategic combination of a piperidine scaffold and a trifluoroethyl moiety offers a wealth of opportunities to fine-tune the properties of lead compounds. The synthetic protocols outlined in this document provide a solid foundation for researchers to incorporate this promising building block into their synthetic strategies, paving the way for the discovery of novel and effective therapeutics.

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Method

Application Notes & Protocols: Synthesis of Central Nervous System (CNS) Active Agents

A Guide for Drug Development Professionals Introduction: The Central Challenge in CNS Drug Synthesis The synthesis of agents active in the central nervous system (CNS) represents one of the most significant challenges in...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Drug Development Professionals

Introduction: The Central Challenge in CNS Drug Synthesis

The synthesis of agents active in the central nervous system (CNS) represents one of the most significant challenges in medicinal chemistry. The primary obstacle is the blood-brain barrier (BBB), a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the CNS.[1][2][3][4] This protective mechanism, while vital for maintaining brain homeostasis, stringently limits the entry of potential therapeutics.[5][6] Consequently, the synthetic chemist's task is twofold: to construct a molecule that potently and selectively interacts with its intended neural target, and to imbue that molecule with the specific physicochemical properties required to traverse the BBB.

This guide provides an in-depth overview of the core principles, strategic considerations, and practical protocols essential for the synthesis of CNS-active agents. We will move from the foundational medicinal chemistry strategies for brain penetration to detailed, validated synthetic workflows for two major classes of CNS drugs: Selective Serotonin Reuptake Inhibitors (SSRIs) and Atypical Antipsychotics.

Part 1: Medicinal Chemistry Strategies for Brain Penetration

Prospective design of brain-penetrant molecules requires a multi-parameter optimization approach. The goal is to create a compound that exists in a delicate equilibrium: sufficiently lipophilic to partition into the lipid membranes of the BBB, yet not so lipophilic that it suffers from poor solubility, high metabolic clearance, or non-specific binding.[1][7] Several key physicochemical properties have been identified as critical influencers of BBB permeability.[6][8]

Key Physicochemical Properties for CNS Drug Candidates

Successful CNS drug candidates typically fall within a defined physicochemical space, often more restrictive than the rules for general oral drugs. The following table summarizes these key attributes, compiled from analyses of successful marketed CNS drugs.

ParameterRecommended Range for CNS DrugsRationale & Causality
Molecular Weight (MW) < 450 DaSmaller molecules diffuse more readily across cell membranes. Lower MW is a consistent differentiator between CNS and non-CNS drugs.[7][8][9]
Lipophilicity (cLogP) 1.5 - 4.0Brain penetration is often correlated with lipophilicity. However, values > 5 can lead to increased metabolic liability, non-specific binding, and P-gp efflux.[7][8]
Topological Polar Surface Area (TPSA) < 70 ŲTPSA is a surrogate for hydrogen bonding capacity. Lower polarity is crucial for passive diffusion across the lipophilic BBB.[8][9]
Hydrogen Bond Donors (HBD) ≤ 3Desolvation is a key energy barrier to membrane permeation. Fewer H-bond donors reduce this penalty, improving permeability.[8][10]
Hydrogen Bond Acceptors (HBA) ≤ 7Similar to HBDs, a lower count of H-bond acceptors is favorable for crossing the BBB.
pKa (for basic compounds) 7.5 - 10.5A basic nitrogen that is partially ionized at physiological pH (7.4) is a common feature. The ionized form aids solubility, while the neutral form is required for membrane crossing.[8]

A critical aspect of CNS drug design is mitigating active efflux by transporters like P-glycoprotein (P-gp) at the BBB.[1][9] P-gp can actively pump drugs out of the brain endothelial cells back into the bloodstream, severely limiting brain exposure. Medicinal chemistry strategies to reduce P-gp liability often align with the properties above, particularly by reducing molecular weight and hydrogen bonding capacity.[8][9]

Workflow for CNS Drug Design & Synthesis

The following diagram illustrates the iterative process of designing and synthesizing CNS drug candidates, emphasizing the central role of BBB penetration assessment.

CNS_Drug_Synthesis_Workflow cluster_design Design & Synthesis cluster_testing Screening & Optimization Target Target Identification & Validation Lead_Gen Lead Generation (HTS, FBDD) Target->Lead_Gen In_Silico In Silico Modeling (Predict CNS Properties) Lead_Gen->In_Silico Synthesis Chemical Synthesis of Analogs In_Silico->Synthesis Design Hypothesis In_Vitro_Potency In Vitro Potency & Selectivity Assays Synthesis->In_Vitro_Potency Test Compound In_Vitro_BBB In Vitro BBB Models (e.g., PAMPA, Caco-2) In_Vitro_Potency->In_Vitro_BBB Potent Hits PK_PD In Vivo Pharmacokinetics (Brain Exposure) In_Vitro_BBB->PK_PD Permeable Hits Lead_Opt Lead Optimization PK_PD->Lead_Opt Good Brain Exposure Lead_Opt->In_Silico Iterate Design

Caption: Iterative workflow for CNS active agent synthesis and optimization.

Part 2: Protocols for the Synthesis of Key CNS Drug Classes

The following section provides detailed, self-validating protocols for the synthesis of representative scaffolds from two critically important classes of CNS drugs.

Protocol 1: Synthesis of a Selective Serotonin Reuptake Inhibitor (SSRI) Scaffold

SSRIs, such as fluoxetine and sertraline, are cornerstone treatments for depression and anxiety disorders.[11] They function by blocking the serotonin transporter (SERT), increasing the concentration of serotonin in the synaptic cleft.[12][13] Metal-catalyzed cross-coupling reactions are frequently employed in the synthesis of these agents.[14]

This protocol outlines a key step in the synthesis of a diaryl ether scaffold, a common motif in SSRIs, via a palladium-catalyzed Buchwald-Hartwig amination.

Objective: To synthesize N-methyl-3-phenyl-3-(p-tolyloxy)propan-1-amine, an analogue of the fluoxetine core structure.

Self-Validation System: Each step includes checkpoints for reaction monitoring (TLC) and product validation (NMR, MS) to ensure purity and identity before proceeding.

Step-by-Step Methodology:

  • Preparation of the Precursor (3-chloro-1-phenylpropan-1-ol):

    • Rationale: This step creates the essential 3-carbon chain with functionalities poised for subsequent reactions.

    • To a solution of acetophenone (1.0 eq) in methanol at 0 °C, add sodium borohydride (NaBH₄, 1.1 eq) portion-wise.

    • Stir for 1 hour, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Quench the reaction carefully with 1M HCl, then extract with ethyl acetate. The organic layers are dried over MgSO₄ and concentrated to yield 1-phenylethanol.

    • The crude alcohol is then treated with thionyl chloride (SOCl₂, 1.2 eq) in dichloromethane (DCM) at 0 °C. The reaction is allowed to warm to room temperature and stirred for 4 hours.

    • Validation: The product, 3-chloro-1-phenylpropan-1-ol, should be confirmed via ¹H NMR spectroscopy, looking for the characteristic shifts of the benzylic proton and the chlorinated methylene group.

  • Williamson Ether Synthesis:

    • Rationale: This classic reaction forms the crucial diaryl ether linkage.

    • To a solution of p-cresol (1.1 eq) in dimethylformamide (DMF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) at 0 °C under a nitrogen atmosphere.

    • Stir for 30 minutes until hydrogen evolution ceases.

    • Add a solution of 3-chloro-1-phenylpropan-1-ol (1.0 eq) in DMF dropwise.

    • Heat the reaction to 60 °C and stir for 12 hours, monitoring by TLC.

    • Cool to room temperature, quench with water, and extract with diethyl ether.

    • Validation: Purify the crude product by column chromatography. Confirm the structure of 1-phenyl-3-(p-tolyloxy)propan-1-ol by ¹H NMR and Mass Spectrometry (MS) to verify the ether formation.

  • Introduction of the Amine (via Mesylation and Substitution):

    • Rationale: A two-step sequence converting the alcohol to a better leaving group (mesylate) followed by SN2 displacement with methylamine introduces the required amino functionality.

    • To a solution of the alcohol from the previous step (1.0 eq) and triethylamine (Et₃N, 1.5 eq) in DCM at 0 °C, add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise.

    • Stir for 2 hours. Wash the reaction mixture with water and brine, then dry and concentrate.

    • The crude mesylate is immediately dissolved in a solution of methylamine (40% in water, 10 eq) in a sealed pressure vessel.

    • Heat to 80 °C for 6 hours.

    • Final Validation: After cooling, extract the product into ethyl acetate and purify by column chromatography. The final product's identity, N-methyl-3-phenyl-3-(p-tolyloxy)propan-1-amine, must be rigorously confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Purity should be assessed by HPLC (>95%).

SSRI Mechanism of Action

The synthesized compound acts by inhibiting the reuptake of serotonin (5-HT) from the synaptic cleft back into the presynaptic neuron. This increases the amount of 5-HT available to bind to postsynaptic receptors.

SSRI_Mechanism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Vesicle Vesicles with Serotonin (5-HT) Synaptic_Cleft Synaptic Cleft (Increased 5-HT) Vesicle->Synaptic_Cleft Release Vesicle->Synaptic_Cleft SERT Serotonin Transporter (SERT) SERT->Vesicle Reuptake MAO MAO SERT->MAO Degradation Receptor 5-HT Receptors Synaptic_Cleft->Receptor Signal Signal Transduction Receptor->Signal SSRI SSRI Drug SSRI->SERT Blocks

Caption: SSRIs block the SERT, increasing synaptic serotonin levels.
Protocol 2: Synthesis of an Atypical Antipsychotic Scaffold

Atypical antipsychotics, such as clozapine and aripiprazole, are used to treat schizophrenia and bipolar disorder.[15][16][17] Their mechanism often involves a combination of dopamine D₂ receptor antagonism and serotonin 5-HT₂ₐ receptor antagonism.[18] This protocol describes the synthesis of a key arylpiperazine moiety, central to many atypical antipsychotics like aripiprazole.[14][15]

Objective: To synthesize 1-(2,3-dichlorophenyl)piperazine, a common building block in antipsychotic drug synthesis.

Self-Validation System: Rigorous spectroscopic analysis confirms the success of the N-arylation reaction.

Step-by-Step Methodology:

  • Boc-Protection of Piperazine:

    • Rationale: One nitrogen of piperazine is temporarily protected with a tert-butyloxycarbonyl (Boc) group to prevent di-arylation in the subsequent coupling step, ensuring mono-substitution.

    • To a solution of piperazine (2.0 eq) in DCM at 0 °C, add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.0 eq) in DCM dropwise.

    • Allow the reaction to warm to room temperature and stir for 18 hours.

    • Wash the mixture with water, dry the organic layer over Na₂SO₄, and concentrate to yield tert-butyl piperazine-1-carboxylate.

    • Validation: Confirm the structure by ¹H NMR, noting the characteristic large singlet for the Boc group protons at ~1.4 ppm.

  • Buchwald-Hartwig N-Arylation:

    • Rationale: This powerful palladium-catalyzed cross-coupling reaction forms the critical carbon-nitrogen bond between the piperazine and the dichlorophenyl ring.

    • In a glovebox or under an inert nitrogen atmosphere, combine 1-bromo-2,3-dichlorobenzene (1.0 eq), Boc-piperazine (1.2 eq), sodium tert-butoxide (NaOtBu, 1.4 eq), and a palladium catalyst/ligand system (e.g., Pd₂(dba)₃ with a suitable phosphine ligand like XPhos) in anhydrous toluene.

    • De-gas the mixture and heat to 100 °C for 12-16 hours, monitoring by TLC or LC-MS.

    • Validation: After cooling, filter the reaction mixture through celite, and concentrate. The crude product should be purified by column chromatography. The identity of tert-butyl 4-(2,3-dichlorophenyl)piperazine-1-carboxylate is confirmed by ¹H NMR and MS.

  • Boc-Deprotection:

    • Rationale: The protecting group is removed under acidic conditions to reveal the secondary amine, yielding the final desired building block.

    • Dissolve the purified Boc-protected intermediate in DCM.

    • Add trifluoroacetic acid (TFA, 10 eq) or a solution of HCl in dioxane (4M, 5 eq) and stir at room temperature for 2-4 hours.

    • Final Validation: Monitor the reaction by TLC until the starting material is consumed. Concentrate the solvent in vacuo. The resulting salt can be neutralized with a base (e.g., saturated NaHCO₃ solution) and extracted. The structure of 1-(2,3-dichlorophenyl)piperazine must be confirmed by ¹H NMR, ¹³C NMR, and HRMS, and its purity checked by HPLC.

This arylpiperazine building block is then ready for subsequent alkylation with an appropriate side chain to complete the synthesis of aripiprazole or other related antipsychotics.[14]

Conclusion and Future Outlook

The synthesis of CNS active agents is a highly dynamic field, driven by an increasing understanding of neurobiology and the persistent need for more effective treatments. While traditional medicinal chemistry principles for BBB penetration remain foundational, new strategies are continually emerging. These include the use of carrier-mediated transport systems, the development of prodrugs that are chemically modified to enhance brain entry, and the application of nanocarriers.[19][20][21] Furthermore, advances in computational chemistry and machine learning are accelerating the design process, allowing for more accurate prediction of CNS properties before a molecule is ever synthesized.[10][22] The protocols and strategies outlined in this guide provide a solid framework for researchers, but success will ultimately depend on the creative integration of these principles with novel synthetic methodologies to overcome the unique challenges posed by the central nervous system.

References

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Application

The Strategic Incorporation of 1-(2,2,2-Trifluoroethyl)piperidin-4-ol in Modern Drug Discovery: A Guide to Structure-Activity Relationship (SAR) Studies

Introduction: The Rise of Fluorinated Scaffolds in Medicinal Chemistry In the landscape of contemporary drug discovery, the deliberate introduction of fluorine atoms into molecular scaffolds has become a cornerstone of r...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of Fluorinated Scaffolds in Medicinal Chemistry

In the landscape of contemporary drug discovery, the deliberate introduction of fluorine atoms into molecular scaffolds has become a cornerstone of rational drug design. The unique physicochemical properties imparted by fluorine, such as high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds, offer medicinal chemists a powerful toolkit to modulate a compound's metabolic stability, lipophilicity, and binding affinity.[1][2] The 1-(2,2,2-trifluoroethyl)piperidin-4-ol moiety, in particular, has emerged as a valuable building block in the synthesis of novel therapeutic agents. This guide provides an in-depth exploration of its application in structure-activity relationship (SAR) studies, complete with detailed protocols and the scientific rationale behind its strategic use.

The piperidine ring is a well-established "privileged structure" in medicinal chemistry, appearing in a multitude of approved drugs targeting a wide array of biological entities, including G-protein coupled receptors (GPCRs), ion channels, and enzymes.[3][4] The strategic value of the 1-(2,2,2-trifluoroethyl)piperidin-4-ol scaffold lies in the synergistic combination of the versatile piperidine core with the advantageous properties of the N-trifluoroethyl group. This substitution can significantly enhance a molecule's pharmacokinetic profile by blocking metabolic N-dealkylation, a common pathway for drug degradation.[1] Furthermore, the electron-withdrawing nature of the trifluoromethyl group can modulate the basicity of the piperidine nitrogen, influencing its interaction with biological targets.[1][2]

This technical guide will delve into the synthesis of this key intermediate, provide detailed protocols for its incorporation into lead compounds, and outline a systematic approach to elucidating the SAR of the resulting derivatives through a suite of in vitro assays.

Synthesis of the Core Scaffold: 1-(2,2,2-Trifluoroethyl)piperidin-4-ol

The synthesis of 1-(2,2,2-trifluoroethyl)piperidin-4-ol is a critical first step in its utilization for SAR studies. A common and efficient method involves the N-alkylation of piperidin-4-ol with a suitable trifluoroethylating agent.

Protocol 1: N-Trifluoroethylation of Piperidin-4-ol

Objective: To synthesize 1-(2,2,2-trifluoroethyl)piperidin-4-ol from commercially available starting materials.

Materials:

  • Piperidin-4-ol

  • 2,2,2-Trifluoroethyl tosylate or 2,2,2-trifluoroethyl triflate[5][6]

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous acetonitrile (CH₃CN)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes (for chromatography)

Procedure:

  • To a solution of piperidin-4-ol (1.0 equivalent) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.5 equivalents).

  • Stir the suspension at room temperature for 15 minutes.

  • Add a solution of 2,2,2-trifluoroethyl tosylate (1.2 equivalents) in anhydrous acetonitrile dropwise to the reaction mixture.

  • Heat the reaction mixture to 80°C and stir overnight under a nitrogen atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford 1-(2,2,2-trifluoroethyl)piperidin-4-ol as the final product.[7]

Causality of Experimental Choices:

  • Base: Potassium carbonate is a mild and effective base for this N-alkylation, neutralizing the tosylate or triflate byproduct without causing significant side reactions.

  • Solvent: Acetonitrile is an excellent polar aprotic solvent for this type of reaction, facilitating the dissolution of the reactants and promoting the nucleophilic substitution.

  • Purification: Column chromatography is essential to remove any unreacted starting materials and byproducts, ensuring the purity of the final compound for subsequent SAR studies.

G start Piperidin-4-ol + 2,2,2-Trifluoroethyl Tosylate reaction N-Alkylation (K₂CO₃, CH₃CN, 80°C) start->reaction product 1-(2,2,2-Trifluoroethyl)piperidin-4-ol reaction->product

Caption: Synthetic scheme for 1-(2,2,2-trifluoroethyl)piperidin-4-ol.

Application in Structure-Activity Relationship (SAR) Studies

The 1-(2,2,2-trifluoroethyl)piperidin-4-ol scaffold can be readily incorporated into a variety of molecular frameworks to probe the SAR of a given chemical series. The hydroxyl group at the 4-position serves as a convenient handle for further functionalization, such as etherification, esterification, or Mitsunobu reactions, allowing for the introduction of diverse substituents.

General Workflow for SAR Exploration

A systematic SAR study involving the 1-(2,2,2-trifluoroethyl)piperidin-4-ol moiety typically follows a well-defined workflow, as illustrated below.

G cluster_synthesis Synthesis Phase cluster_testing In Vitro Evaluation cluster_analysis Data Analysis & Iteration A Synthesize Core Scaffold: 1-(2,2,2-Trifluoroethyl)piperidin-4-ol B Functionalize 4-OH group (e.g., Etherification, Esterification) A->B C Synthesize Analog Library: Varying R-groups B->C D Primary Screening: Binding or Functional Assay C->D E Secondary Assays: Selectivity, Mechanism of Action D->E F ADME-Tox Profiling: Metabolic Stability, Cytotoxicity E->F G Establish SAR: Relate Structure to Activity F->G H Design Next-Generation Analogs G->H H->B Iterative Refinement

Caption: General workflow for SAR studies.

Case Study: SAR of Hypothetical GPCR Modulators

To illustrate the application of 1-(2,2,2-trifluoroethyl)piperidin-4-ol in a real-world research context, we present a hypothetical case study focused on the development of novel antagonists for a CNS-implicated G-protein coupled receptor (GPCR).

Objective: To explore the SAR of a series of piperidine-based compounds and determine the impact of the N-substituent and the 4-position ether linkage on receptor binding affinity.

Lead Compound: A fictional lead compound, "Lead-H," with a simple N-H piperidine and a 4-benzyloxy substituent, shows moderate affinity for the target GPCR.

SAR Strategy:

  • N-Substitution: Synthesize analogs with different N-substituents, including methyl, ethyl, and the 2,2,2-trifluoroethyl group, to assess the impact on potency and metabolic stability.

  • 4-Position Ether Linkage: Systematically vary the aryl group of the 4-benzyloxy moiety to probe the steric and electronic requirements of the binding pocket.

Hypothetical SAR Data

The following table summarizes the hypothetical binding affinities (Ki) of the synthesized analogs.

CompoundN-Substituent4-Position SubstituentKi (nM)
Lead-H -H-O-Benzyl150
1a -CH₃-O-Benzyl85
1b -CH₂CH₃-O-Benzyl120
1c -CH₂CF₃ -O-Benzyl 25
2a -CH₂CF₃ -O-(4-Fluorobenzyl)15
2b -CH₂CF₃ -O-(4-Chlorobenzyl)18
2c -CH₂CF₃ -O-(4-Methoxybenzyl)45
2d -CH₂CF₃ -O-(2-Fluorobenzyl)50

Interpretation of SAR:

  • Impact of N-Substitution: The introduction of the 2,2,2-trifluoroethyl group (Compound 1c ) leads to a significant increase in binding affinity compared to the N-H (Lead-H), N-methyl (1a ), and N-ethyl (1b ) analogs. This suggests that the trifluoroethyl group may engage in favorable interactions within the binding pocket, or it may confer a more optimal conformation for binding.[1][2]

  • Probing the 4-Position: With the optimal N-trifluoroethyl group in place, further modifications to the 4-benzyloxy moiety reveal that electron-withdrawing substituents at the para-position of the benzyl ring (Compounds 2a and 2b ) are well-tolerated and may even enhance affinity. A methoxy group at the para-position (2c ) is less favorable, and steric hindrance at the ortho-position (2d ) reduces potency.

Experimental Protocols for Biological Evaluation

A robust SAR study requires reliable and reproducible biological data. The following are standard protocols that can be employed to evaluate the activity of compounds derived from the 1-(2,2,2-trifluoroethyl)piperidin-4-ol scaffold.

Protocol 2: GPCR Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of test compounds for a target GPCR.

Materials:

  • Cell membranes expressing the target GPCR

  • Radioligand specific for the target GPCR (e.g., [³H]-spiperone)

  • Test compounds (dissolved in DMSO)

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

  • Non-specific binding inhibitor (e.g., 10 µM of a known high-affinity ligand)

  • 96-well filter plates

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • In a 96-well plate, add assay buffer, radioligand, and either vehicle (for total binding), non-specific binding inhibitor, or test compound at various concentrations.

  • Add the cell membrane preparation to initiate the binding reaction.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the filter plates using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation cocktail to each well.

  • Quantify the radioactivity on the filters using a microplate scintillation counter.

  • Calculate the specific binding and determine the IC₅₀ value for each test compound.

  • Convert the IC₅₀ values to Ki values using the Cheng-Prusoff equation.

Protocol 3: MTT Assay for Cytotoxicity

Objective: To assess the general cytotoxicity of the synthesized compounds.

Materials:

  • A suitable cell line (e.g., HEK293, HepG2)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and a vehicle control.

  • Incubate for a specified period (e.g., 24-48 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

  • Add solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the CC₅₀ (50% cytotoxic concentration) values.[3]

Conclusion and Future Perspectives

The 1-(2,2,2-trifluoroethyl)piperidin-4-ol scaffold represents a highly valuable and versatile building block for modern medicinal chemistry. Its strategic incorporation into lead compounds can confer significant advantages in terms of metabolic stability and binding affinity. The systematic exploration of SAR, guided by the principles and protocols outlined in this guide, can accelerate the discovery and optimization of novel drug candidates across a wide range of therapeutic areas. Future work in this field will likely focus on the development of novel and more efficient methods for the synthesis of this and other fluorinated piperidine derivatives, as well as the continued exploration of their potential in targeting challenging biological systems.

References

  • Exploring 2,2,2-Trifluoroethylamine: Properties and Applications. (n.d.). Autech Industry Co., Limited. Retrieved from [Link]

  • Enhancing Molecules with 2,2,2-Trifluoroethyl Tosylate. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • Trifluoroethylamine Hydrochloride. (n.d.). Solubility of Things. Retrieved from [Link]

  • The Trifluoroethylating Powerhouse: Applications of 2,2,2-Trifluoroethyl Triflate. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • Kruse, A. C., Kobilka, B. K., & Weis, W. I. (2014). Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts. Annual review of pharmacology and toxicology, 54, 413–431.
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  • 1-(2,2,2-trifluoroethyl)piperidin-4-ol. (n.d.). PubChem. Retrieved from [Link]

  • Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. (2020). The Journal of Organic Chemistry, 85(17), 11245–11255.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2020). Molecules, 25(22), 5468.
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  • Design, synthesis, and biological activity of piperidine diamine derivatives as factor Xa inhibitor. (2008). Bioorganic & Medicinal Chemistry Letters, 18(2), 782-787.
  • Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. (2018). ChemistryOpen, 7(8), 646–658.
  • Efficient synthesis of piperidine derivatives. Development of metal triflate-catalyzed diastereoselective nucleophilic substitution reactions of 2-methoxy- and 2-acyloxypiperidines. (2001). The Journal of Organic Chemistry, 66(3), 809–823.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution. (2021). New Journal of Chemistry, 45(23), 10243-10247.
  • Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. (2014). Organic & Biomolecular Chemistry, 12(40), 8048–8060.
  • Iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution. (2021). New Journal of Chemistry, 45(23), 10243-10247.
  • Current development in sulfonamide derivatives to enable CNS-drug discovery. (2024). Bioorganic Chemistry, 148, 108076.
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Method

Application Notes &amp; Protocols: A Guide to the Purification of Fluorinated Piperidine Compounds

Abstract Fluorinated piperidines are privileged scaffolds in modern medicinal chemistry, imparting unique and often beneficial properties to bioactive molecules, including enhanced metabolic stability, increased binding...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Fluorinated piperidines are privileged scaffolds in modern medicinal chemistry, imparting unique and often beneficial properties to bioactive molecules, including enhanced metabolic stability, increased binding affinity, and improved central nervous system penetration.[1][2] However, the very electronic effects that make them valuable also introduce significant challenges to their purification. This guide provides a comprehensive overview of robust strategies and detailed protocols for the purification of fluorinated piperidine derivatives, designed for researchers, scientists, and drug development professionals. We will delve into the underlying chemical principles behind purification choices and offer field-proven protocols for flash chromatography, reverse-phase chromatography, and other specialized techniques.

The Challenge: Understanding the Physicochemical Impact of Fluorination

The introduction of fluorine, the most electronegative element, profoundly alters the properties of the piperidine ring. A successful purification strategy begins with understanding these changes.[3]

  • Altered Basicity (pKa): Fluorine's strong electron-withdrawing effect can significantly lower the pKa of the piperidine nitrogen.[3] This reduced basicity has direct consequences for chromatographic behavior. On standard silica gel, which is inherently acidic, less basic amines exhibit reduced tailing but may still interact strongly. In reverse-phase chromatography, controlling the ionization state via mobile phase pH is critical for retention and peak shape.[4]

  • Modified Polarity and Lipophilicity: Fluorination generally increases the lipophilicity of a molecule, which can alter its retention characteristics in both normal and reverse-phase systems.[3] This can be advantageous for separating the target compound from more polar, non-fluorinated impurities.

  • Volatility: Simple, unprotected fluorinated piperidines can be surprisingly volatile, posing a challenge for isolation post-purification.[1] In-situ protection following a reaction is often a viable strategy to mitigate this loss.[1][5]

A logical workflow is essential to efficiently select the appropriate purification technique based on these properties and the specific separation goal.

Purification_Workflow cluster_start Initial Assessment cluster_analysis Analysis & Planning cluster_decision Technique Selection cluster_methods Purification Execution cluster_end Final Steps Start Crude Reaction Mixture TLC TLC Analysis (Normal & Amine Plates) Start->TLC Solubility Solubility & Stability Assessment Start->Solubility Decision Select Primary Purification Method TLC->Decision Solubility->Decision Flash Flash Chromatography (Silica, Amine, C18) Decision->Flash Bulk Separation Good ΔRf SFC SFC (Chiral/Achiral) Decision->SFC Chiral or Difficult Separation IEX Ion Exchange Chromatography Decision->IEX Highly Basic/ Charged Impurities Crystallization Crystallization Decision->Crystallization Solid Compound High Purity Needed Purity Purity Analysis (LC-MS, NMR) Flash->Purity SFC->Purity IEX->Purity Crystallization->Purity Isolation Solvent Removal & Isolation Purity->Isolation

Caption: Decision tree for selecting a purification method.

Flash Chromatography: The Workhorse of Purification

Automated flash chromatography is the primary tool for routine purification of reaction mixtures.[6][7] The choice of stationary phase is the most critical decision.

Normal Phase on Bare Silica

Standard silica gel is acidic due to surface silanol groups (Si-OH). These sites can cause strong binding and peak tailing with basic compounds like piperidines.[8]

  • When to Use It: Effective when the fluorinated piperidine's basicity is significantly attenuated, or when impurities are non-basic and have very different polarities.

  • The Challenge: Protonation of the piperidine nitrogen leads to strong ionic interactions with the negatively charged silica surface, causing poor peak shape and recovery.

  • The Solution: Mobile Phase Modifiers. To mitigate tailing, a basic modifier is added to the mobile phase to compete with the analyte for binding to the acidic silanol sites.

    • Triethylamine (TEA): Typically added at 0.5-2% (v/v). It's effective but can be difficult to remove from the final product.[9][10]

    • Ammonia (in MeOH): A 7N solution of ammonia in methanol can be used as a polar solvent component (e.g., in a DCM/MeOH-NH3 gradient). It is more volatile and easier to remove than TEA.

Protocol 1: Normal Phase Flash Chromatography with Basic Modifier

  • Method Development: Use Thin Layer Chromatography (TLC) to find a solvent system (e.g., Hexane/Ethyl Acetate or DCM/Methanol) that gives the target compound an Rf value of 0.2-0.35.[11] Add 1% TEA to the developing solvent to assess its effect on peak shape.

  • Sample Loading: For optimal results, use a solid loading (dry loading) technique.[9][12] Dissolve the crude material in a suitable solvent (like DCM or MeOH), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder.[9] This prevents the injection solvent from disrupting the separation.[13]

  • Column & Solvents: Select an appropriately sized silica gel column. The sample load should typically be 1-4% of the silica weight for a moderately difficult separation.[14] Prepare the mobile phase solvents, ensuring the basic modifier is added to the polar "B" solvent.

  • Gradient Elution: Run a linear gradient from a low to a high percentage of the polar solvent. An example gradient is from 100% Hexane to 50% Ethyl Acetate (containing 1% TEA) over 15 column volumes (CV). Automated systems can optimize this gradient based on TLC Rf values.[15][16]

  • Fraction Collection & Analysis: Collect fractions based on UV detection. Analyze relevant fractions by TLC or LC-MS to confirm purity and identify the product.

Amine-Functionalized Silica

Amine-functionalized silica columns are an excellent alternative to using mobile phase modifiers.[8][14] The stationary phase has a basic character, which eliminates the problematic interactions with basic analytes.[14]

  • Key Advantage: Simplifies purification by removing the need for additives like TEA, which also simplifies product workup.[14] It often provides sharper peaks and better resolution for basic compounds compared to bare silica.[8]

  • Versatility: These columns can be used with a wide range of solvents, from non-polar (hexane) to polar (methanol and water).[14][17]

Table 1: Comparison of Stationary Phases for Fluorinated Piperidine Purification

Stationary PhasePrinciple of SeparationProsConsBest For...
Silica Gel Adsorption (Polar)Inexpensive, widely availablePeak tailing for bases, requires mobile phase modifiers[8]Weakly basic piperidines or when separating from non-basic impurities.
Amine-Functionalized Normal Phase (Basic Surface)Excellent peak shape for bases, no modifier needed, high loading capacity[14]More expensive than bare silicaRoutine purification of moderately to strongly basic piperidines.
C18 Reverse Phase Partitioning (Hydrophobic)Good for polar compounds, orthogonal to normal phase[18]Requires pH control, may have lower loading capacityPurifying highly polar or water-soluble piperidines; separating isomers.
Reverse Phase Chromatography

In reverse-phase chromatography, a non-polar stationary phase (like C18) is used with a polar mobile phase (typically water/acetonitrile or water/methanol).[18] This technique is ideal for more polar fluorinated piperidines that are poorly retained in normal phase.

  • The Key Parameter: pH. The retention of basic compounds is highly dependent on the mobile phase pH.[4]

    • Acidic pH (e.g., with 0.1% TFA or Formic Acid): At a pH 2 units below the piperidine's pKa, the compound will be fully protonated (ionized).[19] In this state, it is highly polar and will elute very early, which is useful for separating it from non-polar, non-basic impurities.

    • Neutral or Basic pH: At a pH 2 units above the pKa, the piperidine will be in its neutral, free-base form. This makes it more hydrophobic and thus more strongly retained on the C18 phase, allowing for separation based on differences in lipophilicity.[20]

Protocol 2: Reverse Phase Flash Chromatography with pH Control

  • Determine Analyte pKa: If possible, calculate or find the pKa of your fluorinated piperidine. This will guide your pH selection.

  • Method Development: Use an analytical HPLC with a C18 column to scout conditions. Test mobile phases of Water/Acetonitrile with 0.1% Formic Acid (acidic) and with 10 mM Ammonium Bicarbonate (basic) to see which provides better separation.

  • Column & Solvents: Choose a C18 flash column. Prepare aqueous and organic mobile phases with the chosen pH modifier (e.g., Solvent A: Water + 0.1% TFA, Solvent B: Acetonitrile + 0.1% TFA).[18]

  • Gradient Elution: A typical gradient runs from high aqueous content (e.g., 95% Water) to high organic content (e.g., 95% Acetonitrile) over 10-20 CV.

  • Fraction Processing: Fractions containing TFA or formic acid must be neutralized during workup to recover the free base form of the piperidine. Fractions are often lyophilized to remove the aqueous mobile phase.

Advanced and Orthogonal Purification Strategies

For particularly challenging separations, such as stereoisomers or closely related impurities, more advanced techniques are required.

Supercritical Fluid Chromatography (SFC)

SFC uses supercritical CO2 as the primary mobile phase, often with a small amount of an alcohol co-solvent (modifier).[21] It is an exceptionally powerful technique for chiral separations and for purifying basic compounds.[22]

  • Advantages:

    • Speed: The low viscosity of supercritical CO2 allows for very high flow rates and rapid separations.[21]

    • Improved Peak Shape: SFC often provides higher efficiency and better peak shapes for basic compounds compared to HPLC.[21]

    • "Greener" Chemistry: Drastically reduces the use of organic solvents.[21]

    • Easy Isolation: The CO2 evaporates upon depressurization, leaving the compound in the small volume of co-solvent, which simplifies isolation.

SFC is the premier technique for separating enantiomers of chiral fluorinated piperidines, often providing baseline separation where HPLC methods fail.[21][22]

SFC_Workflow cluster_prep Preparation cluster_sfc SFC System cluster_collection Collection & Isolation Sample Dissolve Sample in Alcohol Modifier Injector Autosampler/Injector Sample->Injector CO2 Supercritical CO₂ (Mobile Phase A) Pump High-Pressure Pump CO2->Pump Modifier Co-Solvent (e.g., Methanol) (Mobile Phase B) Modifier->Pump Pump->Injector Column Chiral or Achiral SFC Column Injector->Column Detector UV/MS Detector Column->Detector BPR Back-Pressure Regulator Detector->BPR Collector Fraction Collector Detector->Collector Evaporation CO₂ Evaporation BPR->Evaporation Gas Vent Collector->Evaporation FinalProduct Pure Compound in Minimal Co-Solvent Evaporation->FinalProduct

Caption: Generalized workflow for preparative SFC.

Ion Exchange (IEX) Chromatography

IEX separates molecules based on their net charge and is particularly useful for separating compounds with different basicities.[23] A strong cation exchange (SCX) column contains negatively charged groups (e.g., sulfonate) that bind positively charged molecules (protonated piperidines).[24]

  • How it Works: The crude mixture is loaded onto the column at a low pH, where all basic compounds are protonated and bind. Impurities that are neutral or anionic pass through. The bound piperidines are then selectively eluted by increasing the pH or the ionic strength of the mobile phase.[23] This technique is excellent for removing non-basic impurities or separating piperidines with subtle pKa differences.

Purity Analysis and Final Isolation

Regardless of the method, the final step is to confirm the purity of the isolated compound.

  • Purity Verification: A combination of analytical techniques should be used.

    • LC-MS: Confirms the molecular weight and provides a purity profile.

    • NMR Spectroscopy: ¹H, ¹³C, and especially ¹⁹F NMR are essential for structural confirmation and assessing for the presence of any remaining impurities.[25]

  • Final Isolation: Care must be taken during solvent removal. As mentioned, some low molecular weight fluorinated piperidines can be volatile.[1] Using a rotary evaporator at low temperature and pressure is advised. For non-volatile compounds, lyophilization is effective after reverse-phase purification.

References

  • BenchChem. (2025).
  • Teledyne ISCO. (2012).
  • Teledyne ISCO. (2012). RediSep amine functionalized column. Teledyne ISCO.
  • Patsnap. (2025). How to Use Flash Column Chromatography for Rapid Purification — Best Practices and Yield Benchmarks.
  • Teledyne ISCO. (n.d.).
  • University of Rochester. (n.d.).
  • Biotage. (2023).
  • Teledyne ISCO. (2009). RediSep Rf Gold™ High Performance Amine Columns. Teledyne ISCO.
  • McNeil Group, University of Michigan. (n.d.). Biotage. McNeil Group.
  • Kipper, K., et al. (2019). Retention of acidic and basic analytes in reversed phase column using fluorinated and novel eluent additives for liquid chromato.
  • Biotage. (2023). How to Purify your Target Compound with Minimal Impurities. Biotage.
  • Chemistry LibreTexts. (2025). Running a flash column. Chemistry LibreTexts.
  • Glorius, F., et al. (n.d.). Accessing (Multi)
  • Berg, R. (2023). Optimization of automated flash chromatography methods for purification of two organic chemistry compounds for production use. Theseus.
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  • Matyash, M., et al. (2013). High performance liquid chromatography of selected alkaloids in ion-exchange systems. Journal of Pharmaceutical and Biomedical Analysis, 86, 191-198.
  • Glorius, F., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation.
  • Anonymous. (2025). Role of pKa in Reverse Phase HPLC Method Development: Learn In 3 Minutes.
  • Purolite. (n.d.).
  • Welch, C. J., et al. (2024). Supercritical Fluid Chromatography: A Workhorse in Drug Discovery.
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Application

Application Notes and Protocols for Designing Ligands for Neurotransmitter Receptors

For Researchers, Scientists, and Drug Development Professionals Introduction Neurotransmitter receptors are crucial proteins that mediate communication between neurons in the central nervous system (CNS).[1] Ligands, whi...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurotransmitter receptors are crucial proteins that mediate communication between neurons in the central nervous system (CNS).[1] Ligands, which can be endogenous neurotransmitters or exogenous drugs, bind to these receptors and modulate their activity.[2] The design of novel ligands with high affinity and selectivity for specific neurotransmitter receptor subtypes is a cornerstone of modern neuroscience research and drug discovery, offering the potential for therapeutic interventions in a wide range of neurological and psychiatric disorders.[3][4]

This guide provides a comprehensive overview of the principles and methodologies involved in the design and evaluation of ligands for neurotransmitter receptors. It is intended to serve as a practical resource for researchers at all levels, from those new to the field to experienced drug development professionals.

Neurotransmitter receptors are broadly classified into two main families: ligand-gated ion channels (ionotropic receptors) and G-protein coupled receptors (GPCRs or metabotropic receptors).[1][4] Ionotropic receptors form an ion channel that opens upon ligand binding, leading to rapid changes in the postsynaptic membrane potential.[2][5] Metabotropic receptors, on the other hand, are not ion channels themselves but activate intracellular signaling cascades through G-proteins, resulting in slower and more prolonged cellular responses.[5][6]

The ultimate goal in designing ligands is to maximize the desired interaction with the intended receptor while minimizing off-target binding to other receptors.[7] This requires a balanced approach that considers various molecular interactions, including hydrophobic and polar forces.[7]

I. Computational Approaches to Ligand Design

Computational methods have become indispensable in modern drug discovery, enabling the rapid screening of large compound libraries and the rational design of novel ligands. These approaches can be broadly categorized as either structure-based or ligand-based.[8]

Structure-Based Ligand Design (SBLD)

SBLD relies on the three-dimensional structure of the target receptor.[8] While obtaining high-resolution crystal structures of membrane-bound neurotransmitter receptors has historically been challenging, recent advances in structural biology have provided a growing number of templates.[3]

A typical SBLD workflow involves:

  • Homology Modeling: When an experimental structure is unavailable, a model of the target receptor can be built based on the known structure of a homologous protein.[9]

  • Ligand Docking: Virtual screening of compound libraries is performed by docking candidate ligands into the binding site of the receptor.[9] This process predicts the preferred binding orientation and affinity of the ligand.

  • Induced Fit Docking (IFD): To account for the flexibility of the receptor, IFD protocols allow for conformational changes in the protein upon ligand binding, providing a more accurate prediction of the binding mode.[10]

Ligand-Based Ligand Design (LBLD)

LBLD is employed when the structure of the target receptor is unknown. This approach utilizes the chemical information from a set of known active and inactive ligands to build a predictive model.[8]

Key LBLD techniques include:

  • Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups) required for biological activity.

  • Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical properties of a series of compounds with their biological activities to predict the potency of new molecules.

Fragment-Based Ligand Discovery (FBLD)

FBLD is a powerful approach that starts with the identification of small, low-affinity "fragments" that bind to the target receptor.[11] These fragments are then optimized and linked together to generate a high-affinity lead compound.[11][12] This method offers the advantage of exploring chemical space more efficiently than traditional high-throughput screening.[12]

FBLD_Workflow cluster_0 Fragment Screening cluster_1 Lead Generation cluster_2 Lead Optimization Fragment_Library Fragment Library Screening Biophysical Screening (e.g., SPR, NMR) Fragment_Library->Screening Hits Identified Fragments (Hits) Screening->Hits Hit_to_Lead Hit-to-Lead Optimization Hits->Hit_to_Lead Fragment_Linking Fragment Linking/Growing Hit_to_Lead->Fragment_Linking Lead_Compound Lead Compound Fragment_Linking->Lead_Compound SAR Structure-Activity Relationship (SAR) Lead_Compound->SAR Candidate Drug Candidate SAR->Candidate

Figure 1: A simplified workflow for Fragment-Based Ligand Discovery (FBLD).

II. Experimental Validation and Characterization

Following computational design and synthesis, candidate ligands must be experimentally validated to determine their binding affinity, selectivity, and functional activity.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for quantifying the interaction between a ligand and its receptor.[13] These assays utilize a radioactively labeled ligand to measure its binding to a receptor preparation, which can be cell membranes, tissues, or recombinant cells expressing the target receptor.[13][14]

Saturation Binding Assay Protocol

This protocol determines the equilibrium dissociation constant (Kd), a measure of ligand affinity, and the maximum number of binding sites (Bmax), which reflects receptor density.[13]

Materials:

  • Receptor-containing preparation (e.g., cell membranes)

  • Radioligand (e.g., [3H]-labeled compound)

  • Unlabeled ligand (for determining non-specific binding)

  • Assay buffer

  • 96-well filter plates

  • Scintillation fluid

  • Scintillation counter[15]

Procedure:

  • Prepare a series of dilutions of the radioligand.

  • Incubate a fixed amount of the receptor preparation with increasing concentrations of the radioligand.

  • In a parallel set of tubes, include a high concentration of unlabeled ligand to determine non-specific binding.

  • Incubate the reactions at a specific temperature for a defined period to reach equilibrium. [14]

  • Separate bound from free radioligand by rapid filtration through the filter plates. [14]

  • Wash the filters with ice-cold buffer to remove unbound radioligand. [14]

  • Add scintillation fluid to the filters and quantify the radioactivity using a scintillation counter. [14]

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot specific binding versus the concentration of the radioligand and fit the data using non-linear regression to determine Kd and Bmax.

Competition Binding Assay

This assay determines the affinity of an unlabeled test compound by measuring its ability to compete with a radioligand for binding to the receptor.[16] The result is expressed as the inhibitory constant (Ki).

Procedure:

  • Incubate the receptor preparation with a fixed concentration of radioligand and increasing concentrations of the unlabeled test compound.

  • Follow steps 4-7 from the saturation binding assay protocol.

  • Plot the percentage of specific binding versus the concentration of the test compound to determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding).

  • Calculate the Ki value from the IC50 using the Cheng-Prusoff equation.

ParameterDescriptionDetermined by
Kd Equilibrium dissociation constant; a measure of the affinity of a radioligand for its receptor.Saturation Binding Assay
Bmax Maximum number of binding sites; reflects the density of the receptor in the preparation.Saturation Binding Assay
IC50 The concentration of a competing ligand that displaces 50% of the specific binding of a radioligand.Competition Binding Assay
Ki Inhibitory constant; the affinity of a competing unlabeled ligand for the receptor.Competition Binding Assay
Functional Assays

Functional assays are essential to determine whether a ligand acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or an allosteric modulator (binds to a site distinct from the primary binding site to modulate receptor activity).[17][18]

The choice of functional assay depends on the type of neurotransmitter receptor and its signaling pathway.

Receptor_Signaling cluster_0 Ionotropic Receptor cluster_1 Metabotropic Receptor (GPCR) Ligand_I Ligand Receptor_I Ionotropic Receptor Ligand_I->Receptor_I Ion_Channel Ion Channel Opening/Closing Receptor_I->Ion_Channel Membrane_Potential Change in Membrane Potential Ion_Channel->Membrane_Potential Ligand_M Ligand Receptor_M Metabotropic Receptor (GPCR) Ligand_M->Receptor_M G_Protein G-Protein Activation Receptor_M->G_Protein Second_Messenger Second Messenger Production (cAMP, IP3) G_Protein->Second_Messenger Downstream_Effects Downstream Cellular Effects Second_Messenger->Downstream_Effects

Figure 2: A diagram illustrating the distinct signaling mechanisms of ionotropic and metabotropic neurotransmitter receptors.

Assays for Ionotropic Receptors
  • Electrophysiology: Techniques like patch-clamp recording can directly measure the ion flow through the channel in response to ligand binding.

  • Fluorescent Ion Indicators: Dyes that change their fluorescence intensity in response to changes in intracellular ion concentrations (e.g., Ca2+) can be used to monitor receptor activity.

Assays for Metabotropic Receptors
  • Second Messenger Assays: These assays measure the production of intracellular second messengers, such as cyclic AMP (cAMP) or inositol triphosphate (IP3), which are downstream of G-protein activation.[19] Kits for measuring these molecules are commercially available.[20]

  • GTPγS Binding Assay: This assay measures the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins upon receptor activation.[17]

III. Lead Optimization and Preclinical Development

Once a lead compound with the desired binding and functional properties is identified, it undergoes lead optimization to improve its pharmacokinetic and pharmacodynamic properties.[21][22]

Pharmacokinetic Profiling

Pharmacokinetics (PK) describes how the body affects a drug, including its absorption, distribution, metabolism, and excretion (ADME).[23][24] In vitro and in vivo studies are conducted to assess these properties.

Pharmacodynamic Profiling

Pharmacodynamics (PD) describes how a drug affects the body.[21][23] In vivo studies in animal models are used to evaluate the efficacy and side-effect profile of the drug candidate.[25] These studies are crucial for establishing a dose-response relationship and a therapeutic window.

IV. Conclusion

The design of ligands for neurotransmitter receptors is a multidisciplinary endeavor that integrates computational chemistry, synthetic chemistry, pharmacology, and molecular biology. The iterative process of design, synthesis, and experimental validation is essential for the development of novel therapeutics for neurological and psychiatric disorders. The protocols and methodologies outlined in this guide provide a solid foundation for researchers to successfully navigate this complex but rewarding field.

References

  • Computational Identification of Ligand-Receptor Pairs that Drive Human Astrocyte Development. bioRxiv. Available from: [Link]

  • Ligands for Glutamate Receptors: Design and Therapeutic Prospects. ACS Publications. Available from: [Link]

  • A Complete Assessment of Dopamine Receptor- Ligand Interactions through Computational Methods. MDPI. Available from: [Link]

  • Principles of Drug Design: How to Leverage Ligand-Receptor Molecular Interactions. ACS Publications. Available from: [Link]

  • Computational design of ligand binding membrane receptors with high selectivity. PMC. Available from: [Link]

  • Saturation Radioligand Binding Assays. Alfa Cytology. Available from: [Link]

  • 2-Minute Neuroscience: Receptors & Ligands. YouTube. Available from: [Link]

  • In vitro screening of major neurotransmitter systems possibly involved in the mechanism of action of antibodies to S100 protein in released-active form. PubMed Central. Available from: [Link]

  • Neurotransmitters and receptors. Khan Academy. Available from: [Link]

  • Neurotransmitter Receptor Complexes In The Brain: Biochemical Characterization And Functional Analysis Of Receptor- Receptor Interactions. ResearchGate. Available from: [Link]

  • Direct Effects of Capsaicin on Voltage-Dependent Calcium Channels of Mammalian Skeletal Muscle. MDPI. Available from: [Link]

  • Ligand binding assay. Wikipedia. Available from: [Link]

  • Neurotransmitter receptor. Wikipedia. Available from: [Link]

  • Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece. Taylor & Francis Online. Available from: [Link]

  • An overview of pharmacodynamic modelling, ligand-binding approach and its application in clinical practice. PubMed Central. Available from: [Link]

  • Radioligand Binding Assay Protocol. Gifford Bioscience. Available from: [Link]

  • In vivo imaging of neurotransmitter systems using radiolabeled receptor ligands. PubMed. Available from: [Link]

  • Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece. ResearchGate. Available from: [Link]

  • Pharmacodynamics. StatPearls. Available from: [Link]

  • Calculations and Instrumentation used for Radioligand Binding Assays. NCBI. Available from: [Link]

  • Imaging synaptic neurotransmission with in vivo binding competition techniques: a critical review. PubMed. Available from: [Link]

  • Understanding neurotransmitter receptors: molecular biology-based strategies. PubMed. Available from: [Link]

  • Fragment-based drug discovery—the importance of high-quality molecule libraries. PMC. Available from: [Link]

  • Ligands for Glutamate Receptors: Design and Therapeutic Prospects. ResearchGate. Available from: [Link]

  • Radioligand Binding Assay. Gifford Bioscience. Available from: [Link]

  • Computational approaches to the design of novel 5-HT6R ligands. ResearchGate. Available from: [Link]

  • Pharmacokinetic & Pharmacodynamic Principles Explained | Chapter 2 – Pharmacotherapeutics (5th). YouTube. Available from: [Link]

  • Integration of Pharmacokinetic and Pharmacodynamic Reasoning and Its Importance in Drug Discovery. ResearchGate. Available from: [Link]

  • Neurotransmitters: What They Are, Functions & Types. Cleveland Clinic. Available from: [Link]

  • A Review of Neurotransmitters Sensing Methods for Neuro-Engineering Research. MDPI. Available from: [Link]

  • Problems in in vitro receptor binding studies and identification and role of serotonin receptor sites. PubMed. Available from: [Link]

  • Novel Procedure for Modeling Ligand/Receptor Induced Fit Effects. ACS Publications. Available from: [Link]

  • A Role for Fragment-Based Drug Design in Developing Novel Lead Compounds for Central Nervous System Targets. Frontiers. Available from: [Link]

  • An Update of the Classical and Novel Methods Used for Measuring Fast Neurotransmitters During Normal and Brain Altered Function. PMC. Available from: [Link]

  • Innovative Strategies in Cancer Therapy. MDPI. Available from: [Link]

  • Exploring Neurotransmitter Testing: A Functional Medicine Perspective on Mental Health. Rupa Health. Available from: [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-(2,2,2-Trifluoroethyl)piperidin-4-ol

Prepared by the Senior Application Scientist Team Welcome to the technical support guide for the synthesis of 1-(2,2,2-trifluoroethyl)piperidin-4-ol. This resource is designed for researchers, chemists, and drug developm...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the synthesis of 1-(2,2,2-trifluoroethyl)piperidin-4-ol. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield of this valuable fluorinated piperidine intermediate.[1][2] The introduction of the trifluoroethyl group can significantly alter the physicochemical properties of a molecule, such as basicity and lipophilicity, which is crucial for modulating pharmacological activity.[3][4][5]

This guide is structured as a series of troubleshooting questions and FAQs, reflecting the real-world challenges encountered in the laboratory. We will delve into the causality behind common synthetic issues and provide field-proven protocols and optimization strategies.

Section 1: Troubleshooting Guide

This section addresses specific, common problems encountered during the synthesis.

Question 1: My yield is consistently low (<50%) when performing the direct N-alkylation of piperidin-4-ol with a trifluoroethylating agent. What are the likely causes and how can I fix this?

Answer: Low yields in direct N-alkylation of piperidines are a frequent issue stemming from several competing factors. Let's break down the probable causes and their solutions.

  • Cause A: Insufficient Basicity and Salt Formation. The reaction generates an acid (e.g., H-X or H-OTf) as a byproduct. This acid will protonate the starting piperidin-4-ol, rendering its nitrogen non-nucleophilic and effectively halting the reaction.[6]

    • Solution: Employ a non-nucleophilic base to act as an acid scavenger. Use at least 1.5-2.0 equivalents of a base like potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA). For sensitive substrates, sodium bicarbonate (NaHCO₃) can be used, though it may require longer reaction times.[6]

  • Cause B: Over-alkylation (Quaternary Salt Formation). The product, 1-(2,2,2-trifluoroethyl)piperidin-4-ol, is still nucleophilic and can react with another molecule of the alkylating agent to form an undesired quaternary ammonium salt. This is especially problematic with highly reactive agents like triflates.[6]

    • Solution 1: Control Stoichiometry. Use a slight excess of piperidin-4-ol (1.1 to 1.2 equivalents) relative to the trifluoroethylating agent (1.0 equivalent).

    • Solution 2: Slow Addition. Add the alkylating agent dropwise or via a syringe pump over 1-2 hours. This maintains a low concentration of the electrophile, favoring mono-alkylation.[6]

  • Cause C: Poor Leaving Group. If you are using 2,2,2-trifluoroethyl bromide or chloride, the reaction may be sluggish due to the lower reactivity of the leaving group compared to iodide or triflate.

    • Solution: Switch to a more reactive alkylating agent such as 2,2,2-trifluoroethyl iodide or, for maximum reactivity, 2,2,2-trifluoroethyl triflate.[7][8] Be aware that higher reactivity increases the risk of over-alkylation, so careful control of conditions is paramount.

Question 2: I'm attempting the synthesis via reductive amination of 4-piperidone with 2,2,2-trifluoroethylamine, but the reaction is incomplete or has stalled. What should I investigate?

Answer: Reductive amination is a powerful method but requires careful control of reaction conditions, particularly pH and the choice of reducing agent.

  • Cause A: Incorrect Reducing Agent. The choice of hydride source is critical. General-purpose reducing agents like sodium borohydride (NaBH₄) can reduce the starting ketone (4-piperidone) before the imine/enamine has a chance to form, leading to piperidin-4-ol as a major byproduct.

    • Solution: Use a milder, more selective reducing agent that favors the reduction of the protonated iminium ion over the ketone. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation.[9][10] It is less reactive towards ketones and performs well in mildly acidic conditions that favor iminium ion formation.

  • Cause B: Suboptimal pH. Imine formation is a pH-dependent equilibrium. If the medium is too basic, the amine is not sufficiently protonated for the initial condensation. If it is too acidic, the amine starting material will be fully protonated and non-nucleophilic.

    • Solution: The optimal pH for most reductive aminations is between 5 and 7. When using NaBH(OAc)₃, the reaction is often catalyzed by the acetic acid byproduct of the reagent itself.[9][10] If the reaction is sluggish, the addition of a catalytic amount of acetic acid (0.1-0.2 equivalents) can be beneficial.

  • Cause C: Water Scavenging. The initial condensation reaction to form the imine or enamine releases water. In some solvent systems, this can hinder the reaction from reaching completion.

    • Solution: While not always necessary, adding a drying agent like anhydrous magnesium sulfate (MgSO₄) or using a solvent that allows for azeotropic removal of water (e.g., toluene with a Dean-Stark trap) can drive the equilibrium towards the imine intermediate. However, with NaBH(OAc)₃ in solvents like 1,2-dichloroethane (DCE), this is often not required.[10]

Question 3: My final product is contaminated with a persistent impurity that is difficult to remove. How can I identify and prevent it?

Answer: The identity of the impurity depends on the synthetic route.

  • If using Direct N-Alkylation: The most likely impurity is the unreacted piperidin-4-ol starting material or the over-alkylated quaternary salt.

    • Prevention & Removal: As discussed in Q1, controlling stoichiometry and using slow addition can minimize these.[6] Piperidin-4-ol is more polar and can often be removed via silica gel chromatography. The quaternary salt is highly polar and non-volatile; it will typically remain in the aqueous layer during an extraction or stick to the baseline on a silica TLC plate.

  • If using Reductive Amination: Common impurities include unreacted 4-piperidone or piperidin-4-ol formed from premature reduction of the ketone.

    • Prevention & Removal: Using NaBH(OAc)₃ minimizes the formation of piperidin-4-ol.[9] Both 4-piperidone and piperidin-4-ol have different polarities and chromatographic behaviors than the desired product and can be separated by column chromatography.

  • General Purification Strategy: The product contains both a basic nitrogen and a hydroxyl group, making it relatively polar and water-soluble.

    • Workup: After quenching the reaction, perform an aqueous workup. Adjusting the pH of the aqueous layer can be crucial. To remove acidic impurities, wash with a basic solution (e.g., sat. NaHCO₃). To remove basic, non-product impurities, you might consider washing with a very dilute, weak acid, but be cautious as your product can also partition into the acidic aqueous layer.

    • Chromatography: Silica gel column chromatography is generally effective. A gradient elution starting with a non-polar solvent system (e.g., Hexane/Ethyl Acetate) and gradually increasing the polarity with ethyl acetate and then methanol is a good strategy. Adding a small amount of triethylamine (~1%) to the eluent system can prevent the product from tailing on the silica gel.

Section 2: Frequently Asked Questions (FAQs)

Question 1: Which synthetic route is better: direct N-alkylation or reductive amination?

Answer: The choice depends on the scale of the synthesis and the availability of starting materials.

  • Direct N-Alkylation: This is often more straightforward for small-scale lab synthesis, especially if piperidin-4-ol is readily available. The reaction is typically a one-step process. However, it can be prone to over-alkylation, and highly reactive trifluoroethylating agents like triflates can be expensive.[6]

  • Reductive Amination: This route is often preferred for larger-scale syntheses as the starting materials (4-piperidone and 2,2,2-trifluoroethylamine) can be more cost-effective. The conditions are generally mild, and the use of NaBH(OAc)₃ provides high selectivity, often leading to a cleaner reaction profile and higher yields.[9][10][11]

Question 2: How do I choose the right reducing agent for the reductive amination of 4-piperidone?

Answer: The key is to select a reagent that reduces the iminium intermediate much faster than it reduces the starting ketone.

Reducing AgentProsConsRecommendation
Sodium Triacetoxyborohydride (NaBH(OAc)₃) High selectivity for imines/iminium ions; mild; tolerant of many functional groups.[9][10]More expensive than NaBH₄; moisture sensitive.Highly Recommended. The gold standard for this type of transformation.
Sodium Cyanoborohydride (NaBH₃CN) Selective for imines at acidic pH.Highly toxic (releases HCN at low pH); requires careful pH control.Not recommended unless necessary due to toxicity.
Sodium Borohydride (NaBH₄) Inexpensive; readily available.Not selective; will readily reduce the starting ketone, leading to low yields of the desired product.[3]Avoid for one-pot reductive aminations of ketones.
Catalytic Hydrogenation (H₂, Pd/C) Clean (byproduct is water); scalable.Requires specialized high-pressure equipment; may reduce other functional groups.A good option for large-scale synthesis if the equipment is available and the substrate is compatible.

Question 3: How can I effectively monitor the progress of my reaction?

Answer: Thin-Layer Chromatography (TLC) is the most common and convenient method.

  • TLC System: Use silica gel plates. A good mobile phase to start with is 50:50 Ethyl Acetate/Hexane. You can increase the polarity with more ethyl acetate or by adding a small percentage of methanol (e.g., 95:5 Ethyl Acetate/Methanol) if the product is very polar.

  • Visualization: The product and starting materials may not be UV-active. Use a potassium permanganate (KMnO₄) stain or an iodine chamber for visualization. The starting piperidin-4-ol and the final product, having secondary and tertiary amine functionalities respectively, will appear as spots that react with the stain.

  • Interpretation: In a successful reaction, you should see the spot corresponding to the starting material (e.g., piperidin-4-ol) disappear while a new, typically less polar spot corresponding to the product appears.

Section 3: Detailed Experimental Protocols

Protocol A: Synthesis via Direct N-Alkylation of Piperidin-4-ol

This protocol uses a highly reactive trifluoroethylating agent for efficient conversion.

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add piperidin-4-ol (1.2 equiv.) and anhydrous potassium carbonate (2.0 equiv.).

  • Solvent: Add anhydrous acetonitrile or DMF to create a stirrable suspension (approx. 0.2 M concentration relative to the piperidine).

  • Cooling: Cool the mixture to 0 °C using an ice bath.

  • Reagent Addition: Dissolve 2,2,2-trifluoroethyl triflate (1.0 equiv.) in a small amount of the reaction solvent. Add this solution to the cooled, stirring suspension dropwise over 1 hour using a syringe pump.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Workup:

    • Quench the reaction by slowly adding water.

    • Extract the aqueous mixture three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude oil/solid by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes (e.g., 20% to 80%), followed by 5-10% methanol in ethyl acetate if necessary.

Protocol B: Synthesis via Reductive Amination using NaBH(OAc)₃

This protocol is a mild and highly selective method.[9][10]

  • Setup: To a round-bottom flask, add 4-piperidone hydrochloride (1.0 equiv.), 2,2,2-trifluoroethylamine (1.1 equiv.), and 1,2-dichloroethane (DCE) as the solvent (approx. 0.3 M).

  • Stirring: Stir the mixture at room temperature for 1-2 hours to allow for imine/enamine formation. If starting from the free base of 4-piperidone, you can add 1.0 equivalent of acetic acid.

  • Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv.) portion-wise over 15-20 minutes. The reaction may exotherm slightly.

  • Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the 4-piperidone.

  • Workup:

    • Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until gas evolution ceases.

    • Separate the organic layer. Extract the aqueous layer twice more with dichloromethane (DCM).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Concentrate the filtrate under reduced pressure.

  • Reduction of Ketone: The intermediate from this reaction is 1-(2,2,2-trifluoroethyl)piperidin-4-one. To obtain the final alcohol product:

    • Dissolve the crude ketone in methanol and cool to 0 °C.

    • Add sodium borohydride (NaBH₄) (1.5 equiv.) portion-wise.

    • Stir for 1-2 hours, then quench carefully with water.

    • Remove most of the methanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate, dry the combined organic layers, and concentrate.

  • Purification: Purify the final crude product by silica gel column chromatography as described in Protocol A.

Section 4: Visual Guides

Troubleshooting_Workflow start Low Yield Observed route_alkylation Direct N-Alkylation Route start->route_alkylation route_reductive Reductive Amination Route start->route_reductive cause_base Issue: Insufficient Base / No Base Used route_alkylation->cause_base cause_overalkyl Issue: Over-alkylation route_alkylation->cause_overalkyl cause_reducer Issue: Incorrect Reducing Agent route_reductive->cause_reducer cause_ph Issue: Suboptimal pH route_reductive->cause_ph sol_base Solution: Add 2 eq. of K₂CO₃ or DIPEA cause_base->sol_base sol_overalkyl Solution: Use slow addition of alkylating agent cause_overalkyl->sol_overalkyl sol_reducer Solution: Use NaBH(OAc)₃ instead of NaBH₄ cause_reducer->sol_reducer sol_ph Solution: Add catalytic Acetic Acid (if needed) cause_ph->sol_ph Synthetic_Routes cluster_0 Route A: Direct N-Alkylation cluster_1 Route B: Reductive Amination sm1 Piperidin-4-ol product 1-(2,2,2-Trifluoroethyl) piperidin-4-ol sm1->product Base (K₂CO₃) Solvent (ACN) sm2 4-Piperidone intermediate 1-(2,2,2-Trifluoroethyl) piperidin-4-one sm2->intermediate NaBH(OAc)₃, DCE trifluoro_reagent1 CF₃CH₂-LG (e.g., Triflate) trifluoro_reagent1->product trifluoro_reagent2 1. CF₃CH₂NH₂ 2. Reducing Agent trifluoro_reagent2->intermediate intermediate->product reducer NaBH₄, MeOH reducer->product

Caption: Comparison of Primary Synthetic Routes.

References

  • Benchchem. common challenges in working with piperidine-based compounds.
  • Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie.
  • Okitsu, O., Suzuki, R., & Kobayashi, S. (2001). Efficient synthesis of piperidine derivatives. Development of metal triflate-catalyzed diastereoselective nucleophilic substitution reactions of 2-methoxy- and 2-acyloxypiperidines. Journal of Organic Chemistry, 66(3), 809-23. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). MDPI.
  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. (n.d.). PubMed Central (PMC).
  • Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoa. (2023). UNIPI.
  • Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. (2020). ACS Publications. Available at: [Link]

  • A kind of purification method of high-purity piperidine. (n.d.). Google Patents.
  • Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters.
  • Enantioselective Synthesis of Functionalized 2,2-Disubstituted Piperidines Enabled by Pd-Catalyzed Decarboxylative Asymmetric Allylic Alkylation. (n.d.). PubMed. Available at: [Link]

  • Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. (2025). ACS Publications. Available at: [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]

  • One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. (n.d.). PubMed Central. Available at: [Link]

  • Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis. (n.d.). PubMed Central (PMC). Available at: [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1). PubMed. Available at: [Link]

  • Wu, C., et al. (n.d.). Reductive Amination with [11C]Formaldehyde: A Versatile Approach to Radiomethylation of Amines. ResearchGate.
  • Synthesis and molecular structure exploration of novel piperidin-4-one imine derivatives combined with DFT and X-ray: A new class of antioxidant and anti-inflammatory agents. (n.d.). PubMed Central (PMC). Available at: [Link]

  • Muller, K., et al. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. ChemMedChem, 11(19), 2138-2148. Available at: [Link]

  • ChemInform Abstract: Efficient Synthesis of Piperidine Derivatives. Development of Metal Triflate-Catalyzed Diastereoselective Nucleophilic Substitution Reactions of 2-Methoxy- and 2-Acyloxypiperidines. (n.d.). ResearchGate.
  • 1-(2,2,2-Trifluoroethyl)Piperidin-4-Ol. (n.d.). MySkinRecipes.
  • Wang, C., et al. (n.d.). Synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde. ResearchGate.
  • Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. (n.d.). ResearchGate.
  • Vaswani, R. G., et al. (2016). Identification of (R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)-1H-indole-3-carboxamide (CPI-1205), a Potent and Selective Inhibitor of Histone Methyltransferase EZH2, Suitable for Phase I Clinical Trials for B-Cell Lymphomas. Journal of Medicinal Chemistry, 59(21), 9928–9949. Available at: [Link]

  • Vaswani, R. G., et al. (2016). Identification of (R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)-1H-indole. ResearchGate.
  • Iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution. (n.d.). PubMed Central (PMC). Available at: [Link]

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Optimization

Technical Support Center: Optimizing Reaction Conditions for Fluorinated Pyridine Hydrogenation

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support and troubleshooting for the hydrogenation of fluorinated pyridines. Our goal is to equip you wi...

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support and troubleshooting for the hydrogenation of fluorinated pyridines. Our goal is to equip you with the knowledge to overcome common challenges and optimize your reaction conditions for successful outcomes. The presence of fluorine atoms on the pyridine ring introduces unique challenges, including the potential for hydrodefluorination (C-F bond cleavage) and catalyst poisoning, making careful optimization of reaction conditions critical.[1][2]

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments. Each problem is followed by a series of questions to diagnose the root cause and provide actionable solutions.

Issue 1: Low Conversion or Stalled Reaction

Your reaction is not proceeding to completion, leaving a significant amount of starting material.

Is your catalyst being poisoned?

  • The Pyridine Problem: Pyridine and its derivatives are well-known catalyst poisons for transition metals like Palladium (Pd), Platinum (Pt), and Rhodium (Rh).[3][4][5] The lone pair of electrons on the nitrogen atom can strongly coordinate to the metal's active sites, inhibiting the hydrogenation process.[3]

  • The Acid Solution: A common and effective strategy to overcome this is the addition of a stoichiometric amount of acid (e.g., HCl, acetic acid).[1][6][7] The acid protonates the pyridine nitrogen, forming a pyridinium salt. This prevents the nitrogen's lone pair from binding to and deactivating the catalyst.[6]

Is your catalyst active and appropriate for this transformation?

  • Catalyst Selection: While Palladium on carbon (Pd/C) is a common hydrogenation catalyst, it can be less active for pyridine reduction and may require acidic conditions to be effective.[1][7] Rhodium (Rh) and Ruthenium (Ru) based catalysts are often more active for hydrogenating N-heterocycles.[8][9] Platinum oxide (PtO₂), often used in acidic solvents like acetic acid, is also a powerful catalyst for pyridine hydrogenation.[10]

  • Catalyst Loading: Insufficient catalyst loading can lead to a sluggish reaction. While not always ideal, a higher catalyst loading can sometimes compensate for partial poisoning or low intrinsic activity.[3] A typical starting range is 1-5 mol% of the metal.

Are your reaction conditions aggressive enough?

  • Hydrogen Pressure & Temperature: The hydrogenation of the stable aromatic pyridine ring often requires elevated temperature and pressure.[11] Conditions such as 30-80 bar of H₂ and temperatures of 60-80°C are often necessary to achieve full conversion.[11][12] If your reaction is slow at milder conditions, a gradual increase in pressure and temperature may be required.

G start Low Conversion or Stalled Reaction check_poisoning Is Catalyst Poisoning Occurring? start->check_poisoning check_catalyst Evaluate Catalyst Choice & Loading start->check_catalyst check_conditions Assess Reaction Conditions (P, T) start->check_conditions add_acid Add Stoichiometric Acid (e.g., HCl, AcOH) check_poisoning->add_acid Yes change_catalyst Screen More Active Catalysts (Rh, Ru, PtO₂) check_catalyst->change_catalyst If catalyst is suboptimal increase_loading Increase Catalyst Loading check_catalyst->increase_loading If loading is low increase_conditions Increase H₂ Pressure and/or Temperature check_conditions->increase_conditions success Reaction Optimized add_acid->success change_catalyst->success increase_conditions->success increase_loading->success

Caption: A workflow for troubleshooting low conversion in fluorinated pyridine hydrogenation.

Issue 2: Poor Selectivity / Side Product Formation (Hydrodefluorination)

You are observing the formation of undesired byproducts, most commonly the product of C-F bond cleavage (hydrodefluorination or HDF).

What is causing the hydrodefluorination (HDF)?

  • Catalyst Choice: This is the most critical factor. Palladium-based catalysts are particularly known to promote HDF.[13] In contrast, Rhodium (Rh) catalysts often exhibit higher selectivity for ring hydrogenation while preserving the C-F bond.[14] A recent study also highlighted a robust method using Pd(OH)₂ on carbon in the presence of aqueous HCl, which successfully hydrogenated various fluoropyridines with minimal HDF.[1][7]

  • Absence of Acid: Omitting a strong Brønsted acid can lead to diminished conversion and make the formation of the defluorinated side product the dominant pathway.[1][7]

  • Reaction Temperature: Higher temperatures can provide the activation energy required for C-F bond cleavage. It is crucial to run the reaction at the lowest temperature that allows for a reasonable rate.

Are other side reactions occurring?

  • Partial Hydrogenation: The formation of tetrahydropyridine or dihydropyridine intermediates can occur with insufficient reaction time or under overly mild conditions.[12] This can typically be resolved by increasing the reaction time, pressure, or temperature.[12]

CatalystAdditive/SolventKey Considerations
Pd/CStandard (e.g., EtOH)Often leads to significant hydrodefluorination (HDF).[13]
Pd(OH)₂/CAqueous HCl in MeOHReported to be a suitable and simple system for hydrogenating fluorinated pyridines while suppressing HDF.[1][7]
Rh/C, Rh₂O₃Alcohols, Acetic AcidGenerally shows higher selectivity for ring hydrogenation with lower HDF.[8][9][15] Rhodium is one of the most active metals for arene reduction.[1]
PtO₂Acetic AcidA classic and effective method for pyridine hydrogenation, often requiring acidic conditions.[10]
Issue 3: Catalyst Deactivation

The reaction begins but then slows down or stops completely before reaching full conversion.

What is poisoning your catalyst?

  • Substrate/Product Inhibition: As discussed, the nitrogen lone pair in both the starting pyridine and the product piperidine can bind to the catalyst and inhibit the reaction. This is a form of self-poisoning.[4][5]

  • Impurities: Impurities in the starting material or solvent can act as poisons. Ensure high-purity reagents and solvents are used. The use of dry solvents is also recommended.[2]

  • Byproducts: Acidic byproducts generated from side reactions can potentially affect catalyst stability over time.

To efficiently identify the optimal catalyst for your specific fluorinated pyridine, a parallel screening approach is highly recommended.

Materials:

  • Fluorinated pyridine substrate

  • Array of catalysts (e.g., 20% Pd(OH)₂/C, 5% Rh/C, PtO₂)

  • Anhydrous Methanol (MeOH)

  • Aqueous Hydrochloric Acid (HCl)

  • High-pressure reactor block with multiple reaction vessels

  • GC-MS or LC-MS for analysis

Procedure:

  • In an inert atmosphere, add the fluorinated pyridine substrate (1.0 eq) to each reaction vial.

  • Dispense the respective catalyst (e.g., 2-5 mol%) into each vial.

  • Add anhydrous MeOH as the solvent.

  • Add a stoichiometric equivalent of aqueous HCl relative to the substrate.

  • Seal the reactor block and purge thoroughly with an inert gas (e.g., Nitrogen or Argon).

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 50 bar).

  • Stir the reactions at the desired temperature (e.g., 60 °C).

  • Monitor the reaction by analyzing aliquots at set time points (e.g., 4h, 12h, 24h) to determine conversion and selectivity.

  • Select the most effective conditions for scaling up the reaction.

G cluster_0 Without Acid cluster_1 With Acid (H+) Pyridine Pyridine Substrate (with lone pair) Catalyst_Deactivated Deactivated Catalyst Site Pyridine->Catalyst_Deactivated Strong Coordination Pyridinium Pyridinium Salt (N is protonated) Catalyst_Active Active Catalyst Site Pyridinium->Catalyst_Active No Coordination Hydrogen H₂ Hydrogen->Catalyst_Active Adsorption & Activation

Caption: Acid protonates the pyridine nitrogen, preventing it from poisoning the catalyst's active sites.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the best "first-pass" catalyst for hydrogenating a fluorinated pyridine?

Based on recent literature, a combination of 20% Pd(OH)₂ on carbon with aqueous HCl in methanol is an excellent and robust starting point.[1][7] Alternatively, Rhodium on carbon (Rh/C) is a strong candidate, known for high activity in N-heterocycle reduction.[9]

Q2: How can I definitively minimize hydrodefluorination (HDF)?

The key is to avoid catalysts known for promoting HDF, like standard Pd/C, and to use conditions that favor ring reduction. The use of a strong Brønsted acid is crucial, as its omission has been shown to favor the formation of the defluorinated product.[1][7] Employing a more selective catalyst like Rhodium or the specific Pd(OH)₂/C with HCl system is the most effective strategy.[1][15]

Q3: What are typical starting conditions for a new fluorinated pyridine hydrogenation?

A robust set of starting conditions would be:

  • Catalyst: 20% Pd(OH)₂/C (2-5 mol%)[1][7]

  • Additive: 1.0 equivalent of aqueous HCl

  • Solvent: Methanol

  • Pressure: 50 bar H₂

  • Temperature: 60 °C

  • Reaction Time: 24 hours

Always monitor the reaction's progress and adjust parameters as needed.

Q4: My reaction is clean but very slow, even with acid. What should I do?

If selectivity is good but the rate is low, you can incrementally increase the reaction's driving force. Consider raising the hydrogen pressure (e.g., to 80 bar) and/or the temperature (e.g., to 80 °C).[11] You could also consider a modest increase in catalyst loading.

Q5: Is it possible to achieve asymmetric hydrogenation for chiral fluorinated piperidines?

Yes, this is an active area of research. Strategies often involve using chiral auxiliaries on the pyridine ring, which direct the diastereoselective hydrogenation, followed by cleavage of the auxiliary.[1] Other approaches use chiral homogeneous catalysts, such as those based on Iridium or Rhodium, although this can be challenging for simple pyridines.[10]

References

  • Title: Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a catalyst poison - PubMed Source: PubMed URL: [Link]

  • Title: Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC - NIH Source: National Institutes of Health URL: [Link]

  • Title: Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation | ACS Catalysis Source: ACS Publications URL: [Link]

  • Title: Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) Source: Royal Society of Chemistry URL: [Link]

  • Title: Studies in the detoxication of catalyst poisons. Part VII. The self-poisoning effect in the hydrogenation of pyridine - Journal of the Chemical Society (Resumed) (RSC Publishing) Source: Royal Society of Chemistry URL: [Link]

  • Title: Studies in the detoxication of catalyst poisons. Part VII. The self-poisoning effect in the hydrogenation of pyridine - Journal of the Chemical Society (Resumed) (RSC Publishing) Source: Royal Society of Chemistry URL: [Link]

  • Title: Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation | ACS Catalysis Source: ACS Publications URL: [Link]

  • Title: Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds - PMC - NIH Source: National Institutes of Health URL: [Link]

  • Title: A dearomatization–hydrogenation process for the formation of all-cis-(multi)fluorinated piperidines | Research Communities by Springer Nature Source: Springer Nature URL: [Link]

  • Title: Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds | Journal of the American Chemical Society Source: ACS Publications URL: [Link]

  • Title: (PDF) Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation Source: ResearchGate URL: [Link]

  • Title: Hydrogenation of pyridines with an EDG or EWG at the 4-position. Reaction conditions - ResearchGate Source: ResearchGate URL: [Link]

  • Title: ChemInform Abstract: Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. | Request PDF - ResearchGate Source: ResearchGate URL: [Link]

  • Title: Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction | Semantic Scholar Source: Semantic Scholar URL: [Link]

  • Title: Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ‐Lactams - PMC - NIH Source: National Institutes of Health URL: [Link]

Sources

Troubleshooting

Technical Support Center: Managing Diastereoselectivity in Piperidine Synthesis

Welcome to the technical support center for piperidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical troubleshooting advice for...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for piperidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical troubleshooting advice for controlling stereochemistry in the formation of substituted piperidine rings. The piperidine scaffold is a cornerstone in medicinal chemistry, and mastering its stereoselective synthesis is critical for accessing novel chemical space and developing effective therapeutics.[1][2][3]

This resource is structured to address common challenges through a series of frequently asked questions and in-depth troubleshooting guides. Our goal is to move beyond simple protocols and explain the underlying principles that govern diastereoselectivity, empowering you to make informed decisions in your own laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for controlling diastereoselectivity in piperidine synthesis?

A1: The control of diastereoselectivity in piperidine synthesis is fundamentally achieved through three main strategies:

  • Substrate Control: This approach leverages the inherent stereochemistry of the starting material to direct the formation of new stereocenters. This can be accomplished through the use of chiral auxiliaries temporarily attached to the molecule, or by utilizing existing stereocenters within the substrate that create a facial bias for the approach of reagents.[4][5] Cyclic substrates that limit conformational freedom also fall under this category.

  • Reagent Control: In this strategy, the choice of reagents, including reducing agents, organometallic reagents, or catalysts, dictates the stereochemical outcome. The steric and electronic properties of the reagent are crucial for differentiating between diastereotopic faces or transition states.[4]

  • Catalyst Control: This powerful method employs chiral catalysts, such as transition metal complexes or organocatalysts, to create a chiral environment that favors the formation of one diastereomer over another. This approach can achieve high levels of stereocontrol, often with excellent enantioselectivity as well.[4][6]

Q2: My piperidine synthesis via catalytic hydrogenation of a substituted pyridine is yielding a low diastereomeric ratio (dr). What are the common causes and troubleshooting steps?

A2: Low diastereoselectivity in the hydrogenation of pyridine derivatives is a frequent challenge. Several factors can be at play:

  • Insufficient Steric or Electronic Differentiation: The substituents on your pyridine ring may not provide a strong enough bias to direct the hydrogenation from a specific face.

  • Reaction Temperature: Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the less stable diastereomer, leading to diminished selectivity.[4]

  • Catalyst Choice: Not all hydrogenation catalysts are equal. The nature of the metal (e.g., Pt, Pd, Rh) and the support can significantly influence the stereochemical outcome.[7][8][9]

  • Solvent and Additives: The solvent can influence the conformation of the substrate and its interaction with the catalyst surface. Acidic additives can also play a crucial role in protonating the nitrogen and affecting the reduction pathway.[9][10]

For a detailed troubleshooting workflow, please refer to the "Troubleshooting Guides" section below.

Q3: How can I switch the diastereoselectivity of my reaction to obtain the other diastereomer?

A3: Accessing the opposite diastereomer is a common requirement in structure-activity relationship (SAR) studies. Here are a few strategies:

  • Epimerization: If your current synthesis yields the thermodynamically less stable product, you may be able to epimerize the product to the more stable diastereomer using base-mediated conditions.[7][8] Conversely, it's possible to develop reaction conditions that favor the kinetic product. A light-mediated epimerization using photocatalysis and a hydrogen atom transfer (HAT) agent can also be employed to convert a less stable diastereomer to the more stable one.[11]

  • Change in Reaction Sequence: In some cases, simply altering the order of synthetic steps can lead to the opposite diastereomer.[12]

  • Switching Control Element: If you are using substrate control (e.g., a chiral auxiliary), you may be able to switch to the enantiomer of the auxiliary to access the other product diastereomer.[5][13] Alternatively, changing from a substrate-controlled to a reagent- or catalyst-controlled reaction can provide access to the alternative stereoisomer.

Troubleshooting Guides

Issue 1: Poor Diastereoselectivity in the Catalytic Hydrogenation of Substituted Pyridines

Scenario: You are hydrogenating a disubstituted pyridine to the corresponding piperidine, but the reaction is producing an undesirable mixture of diastereomers (e.g., low cis:trans ratio).

Root Cause Analysis: The stereochemical outcome of pyridine hydrogenation is often determined by the facial selectivity of hydrogen delivery from the catalyst surface. This is influenced by the steric hindrance of the substituents on the pyridine ring and the reaction conditions.

Troubleshooting Workflow:

G start Low Diastereoselectivity in Pyridine Hydrogenation catalyst Vary the Catalyst (e.g., PtO₂, Pd/C, Rh/C) start->catalyst solvent Screen Solvents (e.g., AcOH, EtOH, THF) catalyst->solvent If no improvement analyze Analyze dr by NMR or GC catalyst->analyze temp Optimize Temperature (start at lower temperatures) solvent->temp If no improvement solvent->analyze additives Introduce Acidic Additives (e.g., HCl, PivOH) temp->additives If no improvement temp->analyze pressure Adjust H₂ Pressure additives->pressure If no improvement additives->analyze pressure->analyze end Optimized Conditions for High Diastereoselectivity analyze->end High dr achieved

Caption: Workflow for optimizing diastereoselectivity in pyridine hydrogenation.

Experimental Protocol: Screening Hydrogenation Catalysts

  • Setup: In parallel reaction vials, place your substituted pyridine (1.0 equiv) and a stir bar.

  • Catalyst Addition: To each vial, add a different hydrogenation catalyst (e.g., 5 mol% PtO₂, 10 mol% Pd/C, 5 mol% Rh/C).

  • Solvent Addition: Add the chosen solvent (e.g., acetic acid or ethanol, ensuring the substrate is fully dissolved).

  • Hydrogenation: Place the vials in a hydrogenation apparatus. Purge with hydrogen gas and then pressurize to the desired pressure (e.g., 50 psi).

  • Reaction: Stir the reactions at room temperature for 24 hours or until starting material is consumed (monitor by TLC or LC-MS).

  • Workup and Analysis: Filter the reactions through a pad of celite to remove the catalyst. Concentrate the filtrate and analyze the crude diastereomeric ratio by ¹H NMR spectroscopy.[7][14]

Parameter Condition A Condition B Condition C
Catalyst PtO₂Pd/CRh/C
Solvent Acetic AcidEthanolMethanol
Temperature 25 °C25 °C0 °C
Pressure 50 psi50 psi50 psi
Observed dr Record drRecord drRecord dr
Caption: Example table for systematic optimization of hydrogenation conditions.
Issue 2: Low or Incorrect Diastereoselectivity in Aza-Diels-Alder Reactions

Scenario: You are performing an aza-Diels-Alder reaction between an imine and a diene to construct a tetrahydropyridine precursor to your target piperidine, but the reaction is yielding a poor diastereomeric ratio or the undesired diastereomer.

Root Cause Analysis: The stereoselectivity of the aza-Diels-Alder reaction is governed by the relative energies of the endo and exo transition states.[15] This can be influenced by the nature of the imine, the diene, the presence of a Lewis acid or Brønsted acid catalyst, and the reaction temperature. For some substrates, the reaction may proceed through a stepwise Mannich-Michael pathway rather than a concerted cycloaddition, which can also affect the stereochemical outcome.[16]

Troubleshooting Workflow:

G start Poor Diastereoselectivity in Aza-Diels-Alder Reaction lewis_acid Screen Lewis Acids (e.g., ZnCl₂, Sc(OTf)₃, BF₃·OEt₂) start->lewis_acid solvent Vary Solvent Polarity (e.g., Toluene, CH₂Cl₂, MeCN) lewis_acid->solvent If no improvement analyze Analyze dr by NMR or HPLC lewis_acid->analyze temp Optimize Temperature (typically lower is better) solvent->temp If no improvement solvent->analyze imine_ewg Modify Imine (add/change electron-withdrawing group on N) temp->imine_ewg If no improvement temp->analyze chiral_aux Employ a Chiral Auxiliary on the Imine or Diene imine_ewg->chiral_aux For asymmetric synthesis imine_ewg->analyze chiral_aux->analyze end Optimized Conditions for High Diastereoselectivity analyze->end High dr achieved

Caption: Decision tree for troubleshooting aza-Diels-Alder stereoselectivity.

Key Mechanistic Insight: An electron-withdrawing group on the imine nitrogen generally accelerates the reaction.[15] The choice of Lewis acid can be critical, as it coordinates to the imine nitrogen, lowering the LUMO energy and potentially organizing the transition state to favor one diastereomer.[17][18] Perfluoroalcohols can also promote these reactions through hydrogen bonding.[19]

Experimental Protocol: Diastereoselective Aza-Diels-Alder with a Chiral Auxiliary

A powerful strategy for ensuring high diastereoselectivity is the use of a chiral auxiliary. Carbohydrate-derived auxiliaries, for example, have proven effective.[5]

  • Auxiliary Attachment: Synthesize the chiral imine by condensing your aldehyde with a chiral amine auxiliary (e.g., an amino acid derivative or a carbohydrate-derived amine).[5][13][20][21][]

  • Cycloaddition: Dissolve the chiral imine (1.0 equiv) in an appropriate anhydrous solvent (e.g., CH₂Cl₂) under an inert atmosphere.

  • Lewis Acid Addition: Cool the solution (e.g., to -78 °C) and add the Lewis acid catalyst (e.g., 1.1 equiv of ZnCl₂ in Et₂O) dropwise.

  • Diene Addition: Add the diene (e.g., Danishefsky's diene, 1.5 equiv) and stir the reaction at low temperature, allowing it to slowly warm to room temperature.

  • Workup and Analysis: Quench the reaction with a saturated aqueous solution of NaHCO₃. Extract the product with an organic solvent. Purify by column chromatography and determine the diastereomeric ratio by ¹H NMR analysis.

  • Auxiliary Cleavage: Remove the chiral auxiliary under appropriate conditions to yield the enantiomerically enriched piperidine derivative.

References

  • A Diastereoselective Synthesis of 2,4-Disubstituted Piperidines: Scaffolds for Drug Discovery. Organic Letters.[Link]

  • Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. RSC Medicinal Chemistry.[Link]

  • A Modular and Diastereoselective 5 + 1 Cyclization Approach to N-(Hetero)Aryl Piperidines. Journal of the American Chemical Society.[Link]

  • Regio- and Diastereoselective Synthesis of Polysubstituted Piperidines Enabled by Boronyl Radical-Catalyzed (4+2) Cycloaddition. PubMed.[Link]

  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry.[Link]

  • Diastereoselective Synthesis of 2,4,6-Trisubstituted Piperidines via aza-Prins Cyclization. Semantic Scholar.[Link]

  • Highly Diastereoselective Functionalization of Piperidines by Photoredox Catalyzed α-Amino C–H Arylation and Epimerization. National Institutes of Health.[Link]

  • Piperidine synthesis. Organic Chemistry Portal.[Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI.[Link]

  • Stereoselective synthesis of chiral piperidine derivatives employing arabinopyranosylamine as the carbohydrate auxiliary. ResearchGate.[Link]

  • Regio- and Diastereoselective Synthesis of Highly Substituted, Oxygenated Piperidines from Tetrahydropyridines. The Journal of Organic Chemistry.[Link]

  • Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. National Institutes of Health.[Link]

  • Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. RSC Publishing.[Link]

  • New Methods for the Stereoselective Construction of N-Containing Rings. Angewandte Chemie International Edition.[Link]

  • Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines. ACS Catalysis.[Link]

  • Recent advances in the synthesis of piperidones and piperidines. Tetrahedron.[Link]

  • General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer. eScholarship.org.[Link]

  • Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. National Institutes of Health.[Link]

  • Chiral auxiliary. Wikipedia.[Link]

  • Condition optimization and explanation Optimal reaction conditions for aza-Prins cyclization/lactonization and rationale for enantioselectivity deterioration. ResearchGate.[Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central.[Link]

  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Publishing.[Link]

  • Aza-Diels–Alder reaction. Wikipedia.[Link]

  • synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. National Institutes of Health.[Link]

  • Catalytic Asymmetric Hydrogenation of Heteroarenes. University of Illinois Urbana-Champaign.[Link]

  • Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate.[Link]

  • Inverse Electron Demand Diels—Alder Reactions of Heterocyclic Azadienes, 1‑Aza-1,3-Butadienes, Cyclopropenone Ketals, and Related Systems. A Retrospective. PubMed Central.[Link]

  • Mannich–Michael versus formal aza-Diels–Alder approaches to piperidine derivatives. Organic & Biomolecular Chemistry.[Link]

  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. ACS Publications.[Link]

  • Factors Controlling the Diels–Alder Reactivity of Hetero‐1,3‐Butadienes. National Institutes of Health.[Link]

  • Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ‐Lactams. National Institutes of Health.[Link]

  • Acyclic and Heterocyclic Azadiene Diels–Alder Reactions Promoted by Perfluoroalcohol Solvent Hydrogen Bonding: Comprehensive Examination of Scope. National Institutes of Health.[Link]

  • Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society.[Link]

  • Highly Diastereoselective Arylations of Substituted Piperidines. ElectronicsAndBooks.[Link]

  • Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. Organic Letters.[Link]

Sources

Optimization

Technical Support Center: Kinetic Resolution of Substituted Piperidine Intermediates

Welcome to the technical support center for the kinetic resolution of substituted piperidine intermediates. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexit...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the kinetic resolution of substituted piperidine intermediates. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of resolving racemic piperidine scaffolds, which are crucial building blocks in medicinal chemistry. Here, we address common experimental challenges through detailed troubleshooting guides and frequently asked questions, grounded in established scientific principles and field-proven insights.

Introduction to Kinetic Resolution of Piperidines

Substituted piperidines are prevalent structural motifs in a vast array of pharmaceuticals. Their stereochemistry often plays a pivotal role in determining pharmacological activity and toxicological profiles. While many synthetic methods yield racemic mixtures of these N-heterocycles, kinetic resolution offers a powerful strategy to isolate the desired enantiomer.[1] This technique relies on the differential reaction rates of two enantiomers with a chiral catalyst or reagent, allowing for the separation of the faster-reacting enantiomer (as product) from the slower-reacting one (unreacted starting material).

However, achieving high enantioselectivity and yield can be challenging. This guide provides practical solutions to common hurdles encountered during the kinetic resolution of these important intermediates.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between kinetic resolution (KR) and dynamic kinetic resolution (DKR)?

A: In a standard kinetic resolution (KR) , one enantiomer of a racemic mixture reacts faster than the other, leading to a theoretical maximum yield of 50% for a single enantiomer.[2] The unreacted starting material becomes enriched in the slower-reacting enantiomer. Dynamic kinetic resolution (DKR) overcomes this 50% yield limitation. In DKR, the slow-reacting enantiomer is continuously racemized back to the starting racemic mixture in situ. This allows the faster-reacting enantiomer to be continually converted, theoretically enabling a 100% yield of a single enantiomeric product.[2]

Q2: What is the selectivity factor (s) and why is it a critical parameter?

A: The selectivity factor (s), also known as the enantiomeric ratio (E), quantifies the efficiency of a kinetic resolution. It is the ratio of the rate constant for the fast-reacting enantiomer (k_fast) to that of the slow-reacting enantiomer (k_slow). A higher 's' value signifies a larger difference in reaction rates and, consequently, a more effective resolution.[3] To achieve a high enantiomeric excess (ee) in a practical yield, a high selectivity factor is essential.[3]

Q3: How does reaction conversion impact the enantiomeric excess (ee) of my product and unreacted starting material?

A: The enantiomeric excess of both the product and the unreacted substrate is highly dependent on the reaction conversion.[3]

  • Unreacted Substrate: The ee of the remaining starting material increases as the reaction progresses.

  • Product: The ee of the product is typically highest at the beginning of the reaction and decreases as conversion increases.[3]

Therefore, careful monitoring and optimization of the reaction time are crucial to isolate either the product or the starting material with the desired level of enantiopurity.

Troubleshooting Guide: Common Issues and Solutions

Issue 1: Low Enantiomeric Excess (ee)

Q: My kinetic resolution experiment is yielding low ee for both the acylated product and the unreacted piperidine. What are the likely causes and how can I improve the enantioselectivity?

A: Low enantiomeric excess is a frequent challenge. The following steps provide a systematic approach to diagnosing and resolving this issue.

Troubleshooting Workflow for Low Enantiomeric Excess

start Low Enantiomeric Excess Observed step1 1. Evaluate Catalyst/Enzyme Choice & Activity start->step1 step2 2. Optimize Reaction Temperature step1->step2 Catalyst/Enzyme is appropriate and active step3 3. Screen Solvents step2->step3 Temperature is optimized step4 4. Adjust Acylating Agent/Reagent Stoichiometry step3->step4 Optimal solvent identified step5 5. Control Reaction Time (Conversion) step4->step5 Reagents optimized end Improved Enantiomeric Excess step5->end Conversion is controlled

Caption: Decision tree for troubleshooting low enantiomeric excess.

Detailed Troubleshooting Steps:

  • Evaluate Catalyst/Enzyme Choice and Activity:

    • Potential Cause: The selected chiral catalyst (e.g., hydroxamic acid, sparteine) or enzyme (e.g., lipase) may have inherently low selectivity for your specific substituted piperidine.[1][4] Enzyme activity can also be compromised by improper storage or handling.

    • Solution:

      • Screening: Test a panel of different catalysts or enzymes. For enzymatic resolutions, lipases from different sources (e.g., Candida antarctica lipase B (CALB), Pseudomonas cepacia) can exhibit vastly different selectivities.[5]

      • Catalyst Loading: Vary the catalyst or enzyme loading to see if it impacts selectivity.

      • Activity Check: Confirm the activity of your enzyme using a standard substrate to rule out degradation.

  • Optimize Reaction Temperature:

    • Potential Cause: Temperature affects both reaction rate and enantioselectivity. Often, higher temperatures decrease selectivity.

    • Solution: Conduct the reaction at a range of temperatures. Lowering the temperature can sometimes significantly enhance the selectivity factor (s), albeit at the cost of a slower reaction rate.[6] For some organometallic-based resolutions, cryogenic temperatures (e.g., -78 °C) are necessary.[7][8]

  • Screen Solvents:

    • Potential Cause: The solvent plays a critical role in enzyme-catalyzed reactions by influencing the enzyme's conformation and the solubility of the substrate.[9]

    • Solution: Screen a variety of organic solvents with different polarities, such as methyl tert-butyl ether (MTBE), hexane, toluene, and acetonitrile.[9][10] The optimal solvent is highly substrate- and enzyme-dependent.

  • Adjust Acylating Agent / Reagent Stoichiometry:

    • Potential Cause: For enzymatic acylations, the nature of the acyl donor can dramatically influence enantioselectivity. For chemical resolutions, the stoichiometry of the resolving agent is critical.[10]

    • Solution:

      • Enzymatic: Test different acylating agents. For example, switching from trifluoroethyl acetate to the bulkier trifluoroethyl isobutyrate has been shown to dramatically increase enantioselectivity in some lipase-catalyzed resolutions.[10]

      • Chemical: Carefully optimize the stoichiometry of the chiral reagent. For resolutions involving deprotonation with n-BuLi/sparteine, using slightly substoichiometric amounts of the base (e.g., 0.6-0.8 equivalents) can be optimal.[7][11]

  • Control Reaction Time (Conversion):

    • Potential Cause: As the reaction progresses past 50% conversion, the ee of the product can decrease.[3]

    • Solution: Perform a time-course study, taking aliquots at different intervals to analyze the ee of both the product and the unreacted starting material. This will allow you to determine the optimal reaction time to stop the reaction for the highest ee of your desired compound.

Issue 2: Poor Yield or Low Reaction Rate

Q: My kinetic resolution is highly selective, but the reaction is extremely slow or gives a very low yield of the desired enantiomer.

A: Balancing selectivity with reaction efficiency is key. Here’s how to address low conversion issues.

Troubleshooting Workflow for Low Yield/Rate

start Low Yield or Slow Rate step1 1. Check for Catalyst/Enzyme Inhibition start->step1 step2 2. Increase Temperature (with caution) step1->step2 No inhibition detected step3 3. Optimize Substrate & Reagent Concentration step2->step3 Temperature optimized step4 4. Ensure Anhydrous/Inert Conditions (if applicable) step3->step4 Concentrations optimized step5 5. Consider Dynamic Kinetic Resolution (DKR) step4->step5 Conditions are appropriate end Improved Yield and Rate step5->end DKR strategy implemented

Caption: Decision tree for troubleshooting low yield or slow reaction rates.

Detailed Troubleshooting Steps:

  • Check for Catalyst/Enzyme Inhibition:

    • Potential Cause: Impurities in the substrate or solvent can inhibit or poison the catalyst. The product itself or byproducts can also cause feedback inhibition.

    • Solution:

      • Purify Starting Materials: Ensure the racemic piperidine intermediate and all reagents/solvents are of high purity.

      • Monitor Progress: If the reaction starts well but then stalls, product inhibition may be the cause. In some cases, using immobilized enzymes can help mitigate this.

  • Increase Temperature (with caution):

    • Potential Cause: The reaction may be kinetically slow at the current temperature.

    • Solution: Gradually increase the reaction temperature while monitoring the ee. Be aware that this can negatively impact enantioselectivity, so a balance must be found.[6]

  • Optimize Substrate & Reagent Concentration:

    • Potential Cause: Reaction kinetics can be highly dependent on the concentration of reactants.

    • Solution: Vary the concentration of the piperidine substrate. While higher concentrations might be expected to increase the rate, they can sometimes lead to substrate inhibition in enzymatic reactions.

  • Ensure Anhydrous/Inert Conditions (if applicable):

    • Potential Cause: Many chemical resolutions, especially those using organometallic reagents like n-BuLi, are extremely sensitive to moisture and oxygen.[8] For enzymatic reactions, the water content in the organic solvent can be a critical parameter.[9]

    • Solution:

      • Chemical: Use freshly distilled, anhydrous solvents and perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen).

      • Enzymatic: Optimize the water activity in the reaction medium. Sometimes adding a small, controlled amount of water or using hydrated salts can improve enzyme activity.

  • Consider Dynamic Kinetic Resolution (DKR):

    • Potential Cause: The inherent 50% yield limit of KR is the issue.

    • Solution: If a suitable method for racemizing the piperidine intermediate is available and compatible with the resolution conditions, developing a DKR process is the most effective way to overcome the yield limitation.[2] This often involves adding a racemization catalyst to the reaction mixture.

Analytical Methodologies for Monitoring Resolution

Accurate and reliable determination of enantiomeric excess is paramount for optimizing any kinetic resolution.[12] The choice of analytical technique depends on the specific properties of the piperidine derivative.

Analytical TechniquePrincipleTypical Protocol for Piperidine DerivativesAdvantagesDisadvantages
Chiral HPLC Differential interaction of enantiomers with a Chiral Stationary Phase (CSP).[13]Column: Polysaccharide-based (e.g., Chiralpak®). Mobile Phase: Hexane/Alcohol mixtures with an amine additive (e.g., diethylamine) to improve peak shape.[13]Robust, widely applicable, high accuracy.Can require method development; some compounds are difficult to resolve.
Chiral SFC Supercritical fluid (e.g., CO2) as the mobile phase with a CSP.Similar columns to HPLC, but with CO2/co-solvent mobile phases.Faster analysis times, "greener" than HPLC.[12]Requires specialized instrumentation.
Chiral GC Separation of volatile enantiomers on a chiral capillary column.Requires derivatization (e.g., acylation) to increase volatility. Column: Cyclodextrin-based.[13]High resolution for volatile compounds.Limited to thermally stable and volatile analytes; derivatization adds a step.
NMR Spectroscopy Use of a Chiral Solvating Agent (CSA) or Chiral Shift Reagent (CSR) to induce chemical shift differences between enantiomers.[12]Dissolve the sample with a CSA (e.g., (R)-(-)-Mandelic acid) in an NMR solvent (e.g., CDCl3) and acquire a ¹H NMR spectrum.[13]Rapid analysis, no chromatographic separation needed.Lower accuracy and sensitivity for low ee values; requires higher sample concentration.

For many piperidine amines that lack a UV chromophore, pre-column derivatization with an agent like p-toluenesulfonyl chloride can be employed to allow for UV detection in HPLC.[14]

Experimental Protocols

Protocol 1: General Procedure for Lipase-Catalyzed Acylation

This protocol provides a general starting point for the enzymatic kinetic resolution of a substituted piperidine via acylation.

  • Preparation: To a vial, add the racemic substituted piperidine (1.0 mmol), an organic solvent (e.g., MTBE, 5 mL), and the chosen lipase (e.g., Novozym 435, 20-50 mg/mmol substrate).

  • Reaction Initiation: Add the acylating agent (e.g., trifluoroethyl isobutyrate, 0.6 mmol for ~50% conversion).

  • Incubation: Seal the vial and shake at a controlled temperature (e.g., 30 °C) on an orbital shaker.

  • Monitoring: Periodically withdraw small aliquots, filter the enzyme, and analyze by chiral HPLC/GC to determine conversion and enantiomeric excess of the substrate and product.

  • Workup: Once the desired conversion/ee is reached, filter off the enzyme. The filtrate can then be concentrated and the acylated product separated from the unreacted amine by standard methods (e.g., chromatography or acid-base extraction).

Protocol 2: General Procedure for n-BuLi/Sparteine-Mediated Resolution

This protocol outlines a chemical kinetic resolution via enantioselective deprotonation. Note: This procedure must be conducted under strictly anhydrous and inert conditions.

  • Preparation: To a flame-dried flask under Argon, add the N-Boc protected racemic piperidine (1.0 mmol) and (-)-sparteine (1.1 mmol) in anhydrous toluene (10 mL).

  • Cooling: Cool the solution to -78 °C in a dry ice/acetone bath.

  • Reaction Initiation: Slowly add n-BuLi (0.6 mmol, as a solution in hexanes) dropwise. Stir the mixture at -78 °C.

  • Monitoring: The reaction progress is typically monitored by quenching aliquots with an electrophile (e.g., MeI) or D₂O and analyzing by GC/MS or NMR.

  • Quenching: After the optimal time (e.g., 1-4 hours), quench the reaction by adding a suitable electrophile or a proton source (e.g., saturated NH₄Cl solution).

  • Workup: Allow the mixture to warm to room temperature. Perform an aqueous workup and extract the organic components. The unreacted starting material can be separated from the product by column chromatography.

References

  • Wanner, B., Kreituss, I., Gutierrez, O., Kozlowski, M. C., & Bode, J. W. (2015). Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights. Journal of the American Chemical Society, 137(35), 11491–11497. Available from: [Link]

  • Morgan, B., Zaks, A., Dodds, D. R., Liu, J., Jain, R., Megati, S., Njoroge, F. G., & Girijavallabhan, V. M. (2000). Enzymatic kinetic resolution of piperidine atropisomers: synthesis of a key intermediate of the farnesyl protein transferase inhibitor, SCH66336. The Journal of Organic Chemistry, 65(18), 5451–5459. Available from: [Link]

  • Morgan, B., Zaks, A., Dodds, D. R., Liu, J., Jain, R., Megati, S., Njoroge, F. G., & Girijavallabhan, V. M. (2000). Enzymatic Kinetic Resolution of Piperidine Atropisomers: Synthesis of a Key Intermediate of the Farnesyl Protein Transferase Inhibitor, SCH66336. The Journal of Organic Chemistry, 65(18), 5451-5459. Available from: [Link]

  • Pellissier, H. (2005). Dynamic Kinetic Resolution. University of California, Irvine. Available from: [Link]

  • Wanner, B., & Bode, J. W. (2015). A Stereoelectronic Basis for the Kinetic Resolution of N-Heterocycles with Chiral Acylating Reagents. NIH Manuscript. Available from: [Link]

  • Morgan, B., Zaks, A., Dodds, D. R., Liu, J., Jain, R., Megati, S., Njoroge, F. G., & Girijavallabhan, V. M. (2000). Enzymatic Kinetic Resolution of Piperidine Atropisomers: Synthesis of a Key Intermediate of the Farnesyl Protein Transferase Inhibitor, SCH66336. The Journal of Organic Chemistry, 65(18), 5451-5459. Available from: [Link]

  • Morgan, B., et al. (2000). Enzymatic Kinetic Resolution of Piperidine Atropisomers: Synthesis of a Key Intermediate of the Farnesyl Protein Transferase Inhibitor, SCH66336. Request PDF on ResearchGate. Available from: [Link]

  • Choi, A., Meijer, A. J. H. M., Proietti Silvestri, I., & Coldham, I. (2022). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. The Journal of Organic Chemistry, 87(13), 8819–8823. Available from: [Link]

  • Choi, A., Meijer, A. J. H. M., Proietti Silvestri, I., & Coldham, I. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. CORE. Available from: [Link]

  • Gotor-Fernández, V., & Gotor, V. (2015). Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. Molecules, 21(1), 2. Available from: [Link]

  • Choi, A., Meijer, A. J. H. M., Proietti Silvestri, I., & Coldham, I. (2022). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. The Journal of Organic Chemistry, 87(13), 8819-8823. Available from: [Link]

  • Gotor-Fernández, V., & Gotor, V. (2015). Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. AIR Unimi. Available from: [Link]

  • Serra, S., et al. (2019). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. Molecules, 24(19), 3569. Available from: [Link]

  • Babu, C. V. R., Vuyyuru, N. R., Reddy, K. P., Suryanarayana, M. V., & Mukkanti, K. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality, 26(12), 775-779. Available from: [Link]

  • Choi, A., Das, A., Meijer, A. J. H. M., Proietti Silvestri, I., & Coldham, I. (2022). Photocatalysis and Kinetic Resolution by Lithiation to Give Enantioenriched 2-Arylpiperazines. The Journal of Organic Chemistry, 87(24), 16568–16573. Available from: [Link]

  • Choi, A., Das, A., Meijer, A. J. H. M., Proietti Silvestri, I., & Coldham, I. (2024). Synthesis of enantioenriched spirocyclic 2-arylpiperidines via kinetic resolution. White Rose Research Online. Available from: [Link]

  • Keith, J. M., Larrow, J. F., & Jacobsen, E. N. (2001). Practical Considerations in Kinetic Resolution Reactions. Advanced Synthesis & Catalysis, 343(1), 5-26. Available from: [Link]

  • Kagan, H. B., & Fiaud, J. C. (1988). Kinetic Resolution. Topics in Stereochemistry, 18, 249-330. Available from: [Link]

  • Gotor-Fernández, V., & Gotor, V. (2015). Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. ResearchGate. Available from: [Link]

  • Zhang, Z., et al. (2022). Asymmetric Amination of Primary Alcohols via Dynamic Kinetic Resolution: Enantioconvergent Access to Chiral Benzomorpholines. CCS Chemistry. Available from: [Link]

  • University of Bath. (n.d.). Determination of enantiomeric excess. University of Bath. Available from: [Link]

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the X-ray Crystallography of Hydroxypiperidine Analogues: From Crystal Growth to Structure-Activity Insights

For Researchers, Scientists, and Drug Development Professionals The hydroxypiperidine moiety is a cornerstone in modern medicinal chemistry, serving as a key pharmacophore in a multitude of clinically significant compoun...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The hydroxypiperidine moiety is a cornerstone in modern medicinal chemistry, serving as a key pharmacophore in a multitude of clinically significant compounds. Its conformational flexibility and capacity for hydrogen bonding allow for intricate interactions with biological targets, making it a privileged scaffold in drug design. Understanding the precise three-dimensional structure of hydroxypiperidine analogues through X-ray crystallography is paramount for elucidating structure-activity relationships (SAR), optimizing lead compounds, and ultimately, developing safer and more efficacious therapeutics.

This guide provides an in-depth, comparative analysis of the X-ray crystallography of hydroxypiperidine analogues. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, address common challenges associated with this class of compounds, and present a framework for leveraging structural data to drive drug discovery efforts.

The Pivotal Role of X-ray Crystallography in Characterizing Hydroxypiperidine Analogues

X-ray crystallography provides an unparalleled atomic-level view of molecular architecture. For hydroxypiperidine analogues, this technique is instrumental in:

  • Unambiguous Stereochemical Assignment: Determining the absolute configuration of chiral centers, which is critical for understanding stereospecific interactions with biological targets.

  • Conformational Analysis: Elucidating the preferred conformation of the piperidine ring (e.g., chair, boat, or twist-boat) and the orientation of substituents. This information is vital for understanding how the molecule presents itself to its binding partner.

  • Mapping Intermolecular Interactions: Identifying and characterizing hydrogen bonds, van der Waals forces, and other non-covalent interactions that govern crystal packing and can provide insights into potential interactions in a biological context.

  • Informing Structure-Based Drug Design: Providing the precise 3D coordinates of a ligand, which can be used for computational modeling, docking studies, and the rational design of next-generation analogues with improved potency and selectivity.

A Comparative Look at Crystallization Strategies for Hydroxypiperidine Analogues

The journey to a high-resolution crystal structure begins with the often-challenging process of obtaining diffraction-quality single crystals. Hydroxypiperidine analogues can present specific hurdles, including their polarity, which can lead to high solubility in many common solvents, and their basic nitrogen, which can be prone to salt formation. Below is a comparative table of successful crystallization conditions reported for various hydroxypiperidine analogues, followed by a discussion of key experimental considerations.

Compound/Analogue Class Crystallization Method Solvent System Temperature Reference/Notes
4-HydroxypiperidineVapor DiffusionPyridine/Diisopropyl etherAmbientFormation of a carbamate adduct with atmospheric CO2 observed.[1]
4-Hydroxypiperidinium ChlorideSlow EvaporationWater/HCl over NaOH (desiccator)AmbientDeliberate salt formation to induce crystallization.[1]
2-(p-methoxybenzyl)-4-isopropyl-4-hydroxy-piperidineSlow EvaporationAcetoneNot specifiedRecrystallization from acetone.[2]
3-Methyl-4-phenyl-4-hydroxy-piperidineFractional CrystallizationEtherNot specifiedSeparation of stereoisomers.[2]
N-boc-4-hydroxypiperidineCooling CrystallizationPetroleum etherRefrigeratedFinal product obtained as a white crystal.
(4-methylphenyl)(4-methylpiperidin-1-yl)methanoneSlow EvaporationNot specifiedNot specifiedSingle crystal XRD study performed.[3]
t-3-methyl-r-2,c-6-diphenylpiperidin-4-one thiosemicarbazoneSlow EvaporationAcetonitrile293(2) KCompound crystallized with the solvent.[4]

Causality Behind Experimental Choices:

  • Solvent Selection: The choice of solvent is paramount. For polar hydroxypiperidine analogues, a common strategy is to use a solvent in which the compound is reasonably soluble, and then introduce a less polar "anti-solvent" to slowly decrease solubility and induce crystallization. This is the principle behind vapor diffusion and solvent layering techniques.[5]

  • Exploiting Basicity: The basic nature of the piperidine nitrogen can be an advantage. As seen with 4-hydroxypiperidinium chloride, forming a salt can significantly alter the compound's solubility and crystal packing properties, often leading to well-ordered crystals.[1]

  • Slow Evaporation vs. Vapor Diffusion: Slow evaporation is a straightforward method but offers less control over the rate of crystallization.[5] Vapor diffusion, where the anti-solvent vapor slowly diffuses into the solution of the compound, generally provides more control and is often successful for obtaining high-quality crystals from small amounts of material.[5]

  • Temperature Control: Cooling a saturated solution is a classic crystallization technique. For many organic molecules, performing crystallization at low temperatures (e.g., in a refrigerator) can slow down the crystal growth process, leading to fewer, larger, and more well-ordered crystals.

Experimental Workflow: A Step-by-Step Protocol

The following protocol outlines a comprehensive workflow for the X-ray crystallography of hydroxypiperidine analogues, from sample preparation to structure validation.

Diagram of the X-ray Crystallography Workflow for Hydroxypiperidine Analogues

workflow cluster_prep Crystal Growth cluster_data Data Collection & Processing cluster_structure Structure Solution & Refinement cluster_validation Validation & Analysis start Pure Hydroxypiperidine Analogue solubility Solubility Screening start->solubility crystallization Crystallization Experiments (Vapor Diffusion, Slow Evaporation, etc.) solubility->crystallization crystal_harvest Crystal Harvesting and Mounting crystallization->crystal_harvest diffraction X-ray Diffraction crystal_harvest->diffraction integration Data Integration & Scaling diffraction->integration solution Structure Solution (e.g., Direct Methods) integration->solution refinement Structure Refinement solution->refinement validation Structure Validation (checkCIF) refinement->validation analysis Structural Analysis & Interpretation validation->analysis deposition Deposition (e.g., CSD) analysis->deposition

Caption: The experimental workflow for X-ray crystallography of hydroxypiperidine analogues.

1. Crystal Growth

  • Purity is Paramount: Start with the highest purity material possible (>95%). Impurities can inhibit crystallization or be incorporated into the crystal lattice, leading to disorder.

  • Solubility Screening: Systematically screen a range of solvents to determine the solubility profile of your compound. This will inform your choice of solvents for crystallization trials.

  • Crystallization Setup:

    • Slow Evaporation: Dissolve the compound in a suitable solvent in a small vial. Cover the vial with a cap that has a small hole or is loosely fitted to allow for slow evaporation.

    • Vapor Diffusion: Dissolve the compound in a small volume of a less volatile solvent in a small, open vial. Place this vial inside a larger, sealed container that contains a more volatile anti-solvent.

    • Solvent Layering: Carefully layer a less dense anti-solvent on top of a solution of the compound in a denser solvent in a narrow tube.

  • Patience is a Virtue: Allow the crystallization experiments to proceed undisturbed for several days to weeks. Monitor them periodically under a microscope for crystal growth.

2. Data Collection

  • Crystal Selection and Mounting: Select a single, well-formed crystal with sharp edges and no visible defects. Mount the crystal on a goniometer head, typically using a cryoloop and a cryoprotectant to prevent ice formation during data collection at low temperatures (e.g., 100 K).

  • X-ray Diffraction: The mounted crystal is placed in an X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected on a detector.

3. Structure Solution and Refinement

  • Data Processing: The diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the diffracted X-rays.

  • Structure Solution: The "phase problem" is solved using computational methods, such as direct methods for small molecules, to generate an initial electron density map.

  • Model Building and Refinement: An atomic model is built into the electron density map. This model is then refined to improve the fit between the calculated and observed diffraction data. This is an iterative process that involves adjusting atomic positions, thermal parameters, and occupancies.

4. Structure Validation and Analysis

  • Validation: The final crystal structure is rigorously validated to ensure its quality and accuracy. This involves checking bond lengths, angles, and other geometric parameters, as well as analyzing the overall fit to the diffraction data. Tools like checkCIF are indispensable for this purpose.[1]

  • Analysis: The validated structure is then analyzed to extract meaningful chemical and biological information, such as the conformation of the hydroxypiperidine ring, the stereochemistry of chiral centers, and the nature of intermolecular interactions.

Comparative Structural Analysis of Hydroxypiperidine Analogues

The true power of X-ray crystallography lies in the ability to compare the structures of related compounds and correlate these structural differences with changes in their properties.

Conformational Preferences of the Hydroxypiperidine Ring

The piperidine ring typically adopts a chair conformation to minimize steric strain. However, the presence and nature of substituents can influence the conformational equilibrium. A search of the Cambridge Structural Database (CSD) reveals that for mono-4-substituted piperidines, the substituent is predominantly in the equatorial position.[1] The orientation of the N-H or N-substituent (axial vs. equatorial) can vary, and both configurations are often of similar energy.[1]

Structure-Activity Relationships (SAR): A Case Study in Opioid Receptor Modulators

Hydroxypiperidine-containing compounds have been extensively studied as modulators of opioid receptors. X-ray crystallography has been instrumental in understanding the SAR of these analogues. For example, in a series of 3-((dimethylamino)methyl)-4-(3-hydroxyphenyl)piperidin-4-ol analogues, the stereochemistry at the C3 and C4 positions was found to be critical for high-affinity binding to the μ-opioid receptor.[5] Molecular docking studies, guided by the known crystal structures of opioid receptors, can help rationalize these findings and predict the binding modes of novel analogues.

Analogue Feature Structural Impact (Observed or Predicted) Effect on Biological Activity Reference
Stereochemistry at C3 and C4Dictates the spatial orientation of key pharmacophoric groups (hydroxyl, amino, and phenyl).Significant differences in binding affinity and selectivity for opioid receptor subtypes.[5][5]
N-substituentInfluences the overall lipophilicity and steric profile of the molecule.Can modulate potency and selectivity.[6]
Aryl Ring SubstitutionAlters electronic properties and potential for specific interactions (e.g., hydrogen bonding, halogen bonding).Can fine-tune binding affinity and functional activity (agonist vs. antagonist).[6][6]

Logical Relationship Diagram for Structure-Guided Drug Design

SAR crystal_structure Crystal Structure of Hydroxypiperidine Analogue docking Molecular Docking & Simulation crystal_structure->docking protein_structure Target Protein Structure (from PDB or Homology Model) protein_structure->docking sar Structure-Activity Relationship (SAR) docking->sar Predicts Binding Mode new_analogue Design of New Analogues sar->new_analogue Guides Design synthesis Synthesis & Biological Evaluation new_analogue->synthesis Iterative Cycle synthesis->crystal_structure Provides New Structures synthesis->sar Generates Activity Data

Caption: The iterative cycle of structure-guided drug design for hydroxypiperidine analogues.

Conclusion: The Indispensable Role of Crystallography

X-ray crystallography is an essential tool in the arsenal of researchers working with hydroxypiperidine analogues. It provides the definitive structural information necessary to understand the subtle interplay between molecular conformation and biological function. By carefully designing and executing crystallization experiments, and by rigorously analyzing and comparing the resulting structures, scientists can accelerate the discovery and development of novel therapeutics built upon this versatile chemical scaffold. This guide serves as a foundational resource to navigate the intricacies of this powerful technique and to fully harness its potential in the pursuit of innovative medicines.

References

  • Jones, P. G., & Ahrens, B. (2015). Two polymorphs of 4-hydroxypiperidine with different NH configurations. CrystEngComm, 17(10), 2713-2720. [Link]

  • Li, Y., et al. (2021). Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. ACS Chemical Neuroscience, 12(2), 285-299. [Link]

  • Priya, M. K., et al. (2019). Synthesis, structure elucidation, spectroscopic analysis, thermal and NLO properties of A new piperidine derivative – (4-Methylphenyl) (4-methylpiperidin-1-yl) methanone. Optik, 183, 937-947. [Link]

  • Hoffmann-La Roche. (1974). 4-hydroxy-piperidine derivatives and their preparation. U.S.
  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155. [Link]

  • Spingler, B., et al. (2012). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 68(Pt 2), 134-137. [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). The Cambridge Structural Database (CSD). [Link]

  • RCSB Protein Data Bank. (n.d.). RCSB PDB. [Link]

  • Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122. [Link]

  • CCDC. (2023). Validation of Experimental Crystal Structures. [Link]

  • University of Colorado Boulder. (n.d.). Crystallization. [Link]

  • Sampath, N., & Ponnuswamy, M. N. (2006). Crystal Structure and Conformation of a Piperidine-Containing Thiosemicarbazone Derivative. Molecular Crystals and Liquid Crystals, 452(1), 93-101. [Link]

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Comparative

A Senior Application Scientist's Comparative Guide to Piperidine-Based Dopamine Transporter Ligands

This guide offers an in-depth comparative analysis of key piperidine-based ligands targeting the dopamine transporter (DAT). Designed for researchers, scientists, and drug development professionals, this document moves b...

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers an in-depth comparative analysis of key piperidine-based ligands targeting the dopamine transporter (DAT). Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple catalog of compounds. Instead, it provides a functional comparison grounded in experimental data, explains the causality behind pharmacological profiles, and furnishes detailed protocols for the core assays used in their characterization.

Introduction: The Dopamine Transporter as a Critical Therapeutic Target

The dopamine transporter (DAT, SLC6A3) is a presynaptic membrane protein crucial for regulating dopaminergic neurotransmission.[1][2] It achieves this by actively reuptaking dopamine from the synaptic cleft back into the presynaptic neuron, thereby controlling the duration and magnitude of the dopamine signal.[1][3][4] This regulatory role places DAT at the center of numerous neurological and psychiatric conditions, including Attention-Deficit/Hyperactivity Disorder (ADHD), depression, and substance use disorders.[1][2] Consequently, DAT is a primary target for a wide array of therapeutic agents and research compounds.[1][5]

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of many potent and selective DAT ligands.[6][7] These compounds, by inhibiting dopamine reuptake, increase extracellular dopamine levels, which is the principal mechanism behind their therapeutic and psychostimulant effects.[8][9] However, not all piperidine-based ligands are created equal. Subtle modifications to the piperidine ring and its substituents can dramatically alter a ligand's affinity, selectivity, and functional activity.[10][11] This guide will explore these differences through a comparative study of three prominent examples: Methylphenidate, GBR 12909, and RTI-113.

The Dopaminergic Synapse: A Visualization

The following diagram illustrates the central role of the Dopamine Transporter (DAT) in the presynaptic terminal.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft cluster_postsynaptic Postsynaptic Neuron vesicle Dopamine Vesicle da_cleft DA vesicle->da_cleft Exocytosis dat Dopamine Transporter (DAT) da_synth Dopamine (DA) dat->da_synth d2r D2 Autoreceptor tyrosine Tyrosine dopa L-DOPA tyrosine->dopa TH dopa->da_synth DDC da_synth->vesicle VMAT2 da_cleft->dat Reuptake da_cleft->d2r postsynaptic_receptors Postsynaptic Dopamine Receptors (D1, D2, etc.) da_cleft->postsynaptic_receptors Signal Transduction

Caption: Dopamine (DA) reuptake by the presynaptic DAT.

Comparative Pharmacological Profiles

The therapeutic utility and abuse liability of a DAT ligand are largely dictated by its affinity for DAT and its selectivity against the serotonin (SERT) and norepinephrine (NET) transporters. High selectivity for DAT is often sought to minimize off-target effects associated with SERT (e.g., gastrointestinal issues, sexual dysfunction) and NET (e.g., cardiovascular effects). The following table summarizes the in vitro binding affinities for our selected compounds.

CompoundDAT Kᵢ (nM)NET Kᵢ (nM)SERT Kᵢ (nM)NET/DAT SelectivitySERT/DAT SelectivityPrimary Use
Methylphenidate (d-threo) ~100-200~40-90>2000~0.4 - 0.5>10 - 20ADHD Treatment[8][10][12][13]
GBR 12909 (Vanoxerine) 1.0>100>100>100>100Research Tool[14][15][16]
RTI-113 ~3-10>300>3000>30 - 100>300 - 1000Research Tool[17][18][19][20]

Note: Kᵢ values are approximate and can vary based on experimental conditions (e.g., tissue preparation, radioligand used). The data presented is a synthesis from multiple sources for comparative purposes.

Analysis of Ligand Profiles:
  • Methylphenidate (MPH): As the active d-threo enantiomer, MPH displays a moderate affinity for DAT and an even higher affinity for NET, with very low affinity for SERT.[12][13][21] This dual DAT/NET inhibition is believed to be central to its therapeutic efficacy in ADHD, enhancing both dopaminergic and noradrenergic signaling, particularly in the prefrontal cortex.[8][13] The lack of significant SERT activity minimizes serotonin-related side effects.

  • GBR 12909 (Vanoxerine): This disubstituted piperazine is a highly potent and selective DAT inhibitor.[14] With a Kᵢ value in the low nanomolar range for DAT and over 100-fold selectivity against NET and SERT, GBR 12909 is an invaluable research tool for isolating the effects of DAT blockade in preclinical models.[22] Its slow onset and long duration of action differentiate it from cocaine, making it a candidate for addiction treatment research.[22]

  • RTI-113: A phenyltropane analog of cocaine, RTI-113 is also a potent and highly selective DAT inhibitor.[17][18] Unlike cocaine, which has significant affinity for all three monoamine transporters, RTI-113 is exceptionally selective for DAT.[17] This makes it a powerful pharmacological tool to study the specific contribution of DAT inhibition to the reinforcing and stimulant effects of cocaine, disentangling it from the effects of SERT and NET blockade.[18][23]

Key Experimental Protocols for Ligand Characterization

The data presented above are derived from standardized in vitro assays. Understanding these methodologies is crucial for interpreting pharmacological data and designing new experiments. Here, we provide detailed, self-validating protocols for two foundational assays.

Protocol 1: DAT Radioligand Binding Assay

This assay quantifies the affinity (Kᵢ) of a test compound for DAT by measuring its ability to compete with a known radiolabeled ligand. A common high-affinity radioligand for DAT is [³H]WIN 35,428.

Causality: The principle is competitive binding. The more tightly the unlabeled test ligand binds to DAT, the lower the concentration needed to displace the radioligand. This displacement is measured as a reduction in radioactivity.

Workflow Diagram: Radioligand Binding Assay

prep Prepare Striatal Membranes (DAT Source) plate Plate Membranes in 96-well Plate prep->plate add_radioligand Add [3H]WIN 35,428 (Constant Concentration) plate->add_radioligand add_nsb Add Excess Cocaine (for Non-Specific Binding) plate->add_nsb add_competitor Add Test Compound (Varying Concentrations) add_radioligand->add_competitor incubate Incubate to Reach Equilibrium (e.g., 2-3h at 4°C) add_competitor->incubate add_nsb->incubate filter Rapid Filtration (Glass Fiber Filters) incubate->filter wash Wash Filters (Remove Unbound Ligand) filter->wash scint Add Scintillation Cocktail & Count Radioactivity wash->scint analyze Analyze Data (IC50 -> Ki Calculation) scint->analyze

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Dissect striatal tissue from rodent brains, a region rich in DAT expression.

    • Homogenize the tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei.[24]

    • Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.[24]

    • Wash the pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., via Bradford assay).

  • Assay Setup (96-well plate format):

    • Total Binding: Add membrane preparation, assay buffer, and a fixed concentration of [³H]WIN 35,428 (e.g., 1-2 nM).

    • Non-Specific Binding (NSB): Add membrane preparation, [³H]WIN 35,428, and a high concentration of a known DAT inhibitor (e.g., 10 µM cocaine or GBR 12909) to saturate all specific binding sites.

    • Competitive Binding: Add membrane preparation, [³H]WIN 35,428, and serial dilutions of the piperidine-based test compound.

  • Incubation & Filtration:

    • Incubate the plate at 4°C for 2-3 hours to allow the binding to reach equilibrium.[24]

    • Terminate the reaction by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester. This separates the membrane-bound radioligand from the unbound.

    • Quickly wash the filters 3 times with ice-cold wash buffer to minimize dissociation while removing all unbound radioactivity.[24]

  • Quantification & Analysis:

    • Place the filters into scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

    • Calculate Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Use non-linear regression to determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific binding).

    • Convert the IC₅₀ to a Kᵢ (inhibition constant) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Protocol 2: Synaptosomal [³H]Dopamine Uptake Assay

This functional assay measures the potency (IC₅₀) of a compound to inhibit the transport of dopamine into presynaptic terminals. It uses synaptosomes, which are resealed nerve terminals that retain functional transporters.

Causality: This assay directly measures the functional consequence of DAT binding. A potent inhibitor will block the uptake of radiolabeled dopamine ([³H]DA) into the synaptosomes, resulting in lower intracellular radioactivity.

Step-by-Step Methodology:

  • Synaptosome Preparation:

    • Homogenize fresh striatal tissue in ice-cold homogenization buffer (e.g., 0.32 M sucrose, 4 mM HEPES).[25][26]

    • Perform a low-speed centrifugation (e.g., 1,000 x g for 10 min at 4°C) to pellet debris.

    • Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 16,000 - 20,000 x g for 20 min at 4°C) to pellet the synaptosomes.[25][26][27]

    • Gently resuspend the synaptosomal pellet in a physiological uptake buffer (e.g., containing NaCl, KCl, CaCl₂, MgSO₄, glucose, and ascorbic acid).[25][26]

  • Uptake Assay:

    • Aliquot the synaptosomal suspension into tubes.

    • Add varying concentrations of the test piperidine ligand to the tubes. For control (100% uptake), add buffer only. For non-specific uptake, add a saturating concentration of a known DAT inhibitor like cocaine (e.g., 500 µM).[25][26]

    • Pre-incubate the tubes at 37°C for 10-20 minutes.[24]

    • Initiate the uptake by adding a fixed concentration of [³H]Dopamine (e.g., 10-20 nM).

    • Allow the uptake to proceed for a short, fixed period (e.g., 5-10 minutes) at 37°C to measure the initial rate of transport.[24][25]

  • Termination & Quantification:

    • Terminate the uptake by rapid filtration through glass fiber filters, followed immediately by washing with several volumes of ice-cold uptake buffer to remove external [³H]DA.[24]

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity.

  • Data Analysis:

    • Calculate the specific uptake at each test compound concentration by subtracting the non-specific uptake (counts in the presence of excess cocaine) from the total uptake.

    • Plot the percentage of inhibition of specific uptake versus the log concentration of the test compound.

    • Use non-linear regression to fit a dose-response curve and determine the IC₅₀ value, representing the functional potency of the compound as a DAT inhibitor.

Conclusion and Future Directions

The comparative analysis of Methylphenidate, GBR 12909, and RTI-113 highlights the remarkable functional diversity achievable within the piperidine class of DAT ligands. Methylphenidate's dual DAT/NET activity underpins its clinical success in ADHD.[13][21] In contrast, the high potency and selectivity of GBR 12909 and RTI-113 make them indispensable tools for basic research, allowing for the precise dissection of DAT's role in behavior and disease.[17][22]

The structure-activity relationship (SAR) for these compounds is complex, but key principles have emerged. For many piperidine-based DAT ligands, the stereochemistry and the nature of substituents on both the piperidine ring and associated aromatic moieties are critical determinants of affinity and selectivity.[10][11][28] Future drug discovery efforts will continue to leverage this understanding to design novel ligands with tailored pharmacological profiles—for instance, compounds with specific on/off rates at DAT or those that act as allosteric modulators rather than competitive inhibitors—to develop safer and more effective treatments for dopamine-related disorders.

References

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Validation

The Trifluoroethyl Group: A Strategic Tool for Enhancing Drug-Like Properties

< In the landscape of modern drug discovery, the strategic modification of lead compounds is paramount to achieving desirable pharmacokinetic and pharmacodynamic profiles. Among the arsenal of tools available to medicina...

Author: BenchChem Technical Support Team. Date: January 2026

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In the landscape of modern drug discovery, the strategic modification of lead compounds is paramount to achieving desirable pharmacokinetic and pharmacodynamic profiles. Among the arsenal of tools available to medicinal chemists, the incorporation of fluorine-containing functional groups has proven to be exceptionally powerful. This guide focuses on the 2,2,2-trifluoroethyl group (-CH₂CF₃), a substituent increasingly employed to overcome common drug development hurdles, specifically poor metabolic stability and suboptimal acidity/basicity (pKa).

This document provides an in-depth comparison of how the trifluoroethyl group impacts these two critical parameters, supported by experimental data and detailed methodologies for their assessment.

Part 1: Enhancing Metabolic Stability

A primary challenge in drug development is preventing the rapid breakdown of a compound by metabolic enzymes, predominantly the Cytochrome P450 (CYP) superfamily in the liver.[1] Rapid metabolism leads to low bioavailability and a short duration of action. The trifluoroethyl group offers a robust solution to this problem.

The Mechanism of Metabolic Shielding

The trifluoroethyl group enhances metabolic stability through two primary mechanisms:

  • Blocking Metabolic "Soft Spots": The carbon-fluorine (C-F) bond is exceptionally strong (bond dissociation energy of ~485 kJ/mol) compared to a carbon-hydrogen (C-H) bond (~414 kJ/mol).[2] Many drugs are metabolized via the oxidation of an ethyl or methyl group. By replacing a metabolically vulnerable ethyl group with a trifluoroethyl group, that site of metabolic attack is effectively blocked. The C-F bonds are highly resistant to cleavage by CYP enzymes, thus preventing oxidation.

  • Inductive Electron Withdrawal: The three fluorine atoms are highly electronegative, creating a strong electron-withdrawing effect. This inductive effect can deactivate adjacent positions on the molecule, making them less susceptible to oxidative metabolism by CYP enzymes.[3]

This "metabolic switching" strategy can significantly increase a drug's half-life, improve its pharmacokinetic profile, and allow for a lower, less frequent dosing regimen.[4]

Comparative Experimental Data: Metabolic Stability

The impact of trifluoroethyl substitution is best illustrated through direct comparison. The following table summarizes typical results from an in vitro metabolic stability assay using human liver microsomes (HLMs), comparing a hypothetical parent compound with an ethyl group to its trifluoroethyl analogue.

ParameterCompound with Ethyl GroupCompound with Trifluoroethyl GroupRationale for Change
Half-Life (t½) in HLM Shorter (e.g., 15 min)Longer (e.g., >60 min)The rate of metabolism is significantly reduced, leading to a slower clearance of the parent drug.[4]
Intrinsic Clearance (Clint) HigherLowerIntrinsic clearance reflects the liver's metabolic capacity for the drug; blocking a primary metabolic pathway lowers this value.[4]
Metabolite Profile Multiple oxidative metabolitesSignificantly fewer metabolitesInhibition of a major metabolic route limits the formation of downstream products.[4]
Experimental Protocol: In Vitro Metabolic Stability Assay with Liver Microsomes

This protocol outlines a standard procedure for assessing the metabolic stability of a compound.

Objective: To determine the rate of disappearance of a test compound when incubated with liver microsomes and a necessary cofactor (NADPH).[5][6]

Materials:

  • Test compound and positive controls (e.g., Dextromethorphan, Midazolam)[5]

  • Pooled Human Liver Microsomes (HLMs)

  • Phosphate Buffer (100 mM, pH 7.4)[7]

  • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[7]

  • Ice-cold acetonitrile or methanol with an internal standard (for stopping the reaction)

  • 96-well incubation plates and analytical plates

  • LC-MS/MS system for analysis

Procedure:

  • Preparation: Prepare working solutions of the test compound and positive controls in the phosphate buffer. Thaw the liver microsomes on ice. Prepare the NADPH regenerating system.[5]

  • Incubation Setup: In a 96-well plate, add the liver microsome solution to each well. Add the test compound's working solution to initiate a pre-incubation at 37°C for 5-10 minutes.[4]

  • Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system to the wells. The 0-minute time point sample is immediately stopped by adding the ice-cold acetonitrile/internal standard solution. This serves as the baseline concentration.[4][8]

  • Time Course Sampling: At designated time points (e.g., 5, 15, 30, 45, 60 minutes), terminate the reaction in the respective wells by adding the stopping solution.[1]

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins. Transfer the supernatant to a new 96-well plate for analysis.[6]

  • LC-MS/MS Analysis: Analyze the samples to quantify the remaining parent compound at each time point relative to the internal standard.

Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • The slope of the linear regression of this plot gives the elimination rate constant (k).

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .

  • Calculate intrinsic clearance (Clint) using the formula: Clint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein) .[7]

Caption: Metabolic blocking by trifluoroethyl substitution.

Part 2: Modulating Acidity and Basicity (pKa)

The ionization state of a drug, dictated by its pKa, is fundamental to its solubility, permeability across biological membranes, and interaction with its target.[9] The trifluoroethyl group exerts a powerful and predictable influence on the pKa of nearby functional groups.

The Mechanism of pKa Shift

The effect of the trifluoroethyl group on pKa is a classic example of the inductive effect .

  • Basicity Reduction: When placed near a basic functional group, such as an amine, the strongly electron-withdrawing trifluoroethyl group pulls electron density away from the nitrogen atom.[3] This destabilizes the protonated form (the conjugate acid), making the amine less likely to accept a proton. The result is a significant decrease in basicity , which corresponds to a lower pKa value .[10] This can be highly advantageous, as reducing the basicity of an amine can improve its oral absorption by increasing the fraction of the neutral, more membrane-permeable species at physiological pH.[3]

  • Acidity Increase: Conversely, if placed near an acidic proton, such as in a carboxylic acid or an amide, the inductive effect stabilizes the negatively charged conjugate base formed after deprotonation. This makes the proton more likely to be donated, resulting in an increase in acidity (a lower pKa value ).[11]

Comparative Experimental Data: pKa

The following table illustrates the typical shift in pKa observed when a trifluoroethyl group is incorporated adjacent to an amine, compared to its non-fluorinated ethyl analogue.

Compound StructureFunctional GroupMeasured pKaRationale for Change
R-CH₂CH₂-NH₂ Primary Amine~10.6The ethyl group is weakly electron-donating, resulting in a typical pKa for a primary amine.
R-CH₂CF₂-NH₂ Primary Amine~9.1The strong inductive electron withdrawal by the CF₂ group significantly reduces the electron density on the nitrogen, lowering its basicity and thus its pKa.[10][12]

Note: The magnitude of the pKa shift is highly dependent on the distance and orientation of the trifluoroethyl group relative to the ionizable center.

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate and standard method for determining the pKa of a compound.[13][14]

Objective: To determine the pKa of a compound by monitoring the pH of its solution as a titrant (a strong acid or base) is added incrementally.[15]

Materials:

  • Test compound (pure)

  • Calibrated pH meter and electrode

  • Automated titrator or manual burette

  • Standardized titrant solutions (e.g., 0.1 M HCl, 0.1 M NaOH)[13]

  • Potassium chloride (KCl) solution (to maintain constant ionic strength)[15]

  • Nitrogen gas supply

  • Magnetic stirrer and stir bar

Procedure:

  • Calibration and Preparation: Calibrate the pH meter using standard buffers (e.g., pH 4, 7, 10).[15] Prepare a solution of the test compound at a known concentration (typically 1-10 mM) in water or a suitable co-solvent if solubility is low. Add KCl to maintain ionic strength.[13]

  • Inert Atmosphere: Purge the sample solution with nitrogen gas to remove dissolved CO₂, which can interfere with the titration of bases.[13]

  • Titration: Place the solution vessel on a magnetic stirrer and immerse the pH electrode. Begin adding the titrant in small, precise increments.

  • Data Recording: Record the pH value after each addition of titrant, allowing the reading to stabilize. Continue the titration well past the equivalence point(s).[15]

  • Blank Titration: Perform a blank titration with the solvent alone to correct for any background effects.

Data Analysis:

  • Plot the measured pH (y-axis) against the volume of titrant added (x-axis) to generate a titration curve.

  • The pKa corresponds to the pH at the half-equivalence point, which is the midpoint of the buffer region (the flattest part of the curve).[15]

  • Alternatively, calculate the first or second derivative of the titration curve. The equivalence point is the peak of the first derivative plot, and the pKa can be determined from the corresponding pH values on the original curve.

Caption: Workflow for pKa determination via potentiometry.

Conclusion

The strategic incorporation of a trifluoroethyl group is a highly effective tactic in modern drug design. Its ability to block sites of oxidative metabolism leads to marked improvements in metabolic stability, a critical factor for a drug's success. Simultaneously, its powerful inductive effect provides a reliable method for modulating the pKa of ionizable centers, which is crucial for optimizing a compound's solubility, permeability, and target engagement. The predictable and potent nature of these effects ensures that the trifluoroethyl group will remain a cornerstone of medicinal chemistry for developing safer and more effective therapeutics.

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Comparative

The Strategic Advantage of Trifluoroethyl Substitution in Piperidinol-Based CNS Agents: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals The piperidine scaffold is a cornerstone in the design of central nervous system (CNS) agents, valued for its conformational flexibility and ability to be r...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in the design of central nervous system (CNS) agents, valued for its conformational flexibility and ability to be readily functionalized.[1][2][3] This guide delves into the nuanced yet significant advantages conferred by the introduction of a 2,2,2-trifluoroethyl group at the 1-position of the piperidine ring, using 1-(2,2,2-Trifluoroethyl)piperidin-4-ol as a focal point for comparison against other piperidinol derivatives in the context of CNS drug discovery.

The Piperidine Nucleus: A Privileged Scaffold in CNS Drug Design

The piperidine ring is a recurring motif in a multitude of FDA-approved drugs targeting the CNS.[4][5] Its prevalence stems from its ability to serve as a versatile building block, offering a three-dimensional structure that can effectively interact with various biological targets within the brain.[1][2] The nitrogen atom within the piperidine ring is typically basic, allowing for the formation of salts and influencing the compound's solubility and pharmacokinetic profile. Furthermore, the ring can be substituted at multiple positions, enabling fine-tuning of a molecule's pharmacological properties.[1][2]

The Impact of Fluorination: Enhancing "Drug-Likeness"

The strategic incorporation of fluorine, particularly in the form of a trifluoromethyl (-CF3) or trifluoroethyl (-CH2CF3) group, has become a powerful strategy in medicinal chemistry to enhance the properties of drug candidates.[6][7][8]

Key Physicochemical and Pharmacokinetic Advantages of Trifluoroethylation:
  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes in the body.[6][8] This increased metabolic stability can lead to a longer drug half-life and improved bioavailability.[6]

  • Lipophilicity and Membrane Permeability: The trifluoromethyl group is highly lipophilic.[6][8] This increased lipophilicity can enhance a drug's ability to cross cellular membranes, including the critical blood-brain barrier (BBB), which is essential for CNS-acting drugs.[6][8]

  • Receptor Binding Affinity: The electronic and steric properties of the trifluoromethyl group can modulate a molecule's interaction with its target receptor, potentially leading to increased potency and selectivity.[6][7]

  • Basicity (pKa) Modulation: The introduction of an electron-withdrawing trifluoroethyl group near the piperidine nitrogen can lower its basicity (pKa).[9][10] This can be advantageous in reducing off-target interactions with aminergic GPCRs and ion channels, a common liability for basic amines.

The interplay of these factors is crucial in optimizing a compound for CNS activity. The following diagram illustrates the key considerations in CNS drug design.

Caption: Key physicochemical properties influencing the success of CNS drug candidates.

Comparative Analysis: 1-(2,2,2-Trifluoroethyl)piperidin-4-ol vs. Other Piperidinols

Feature1-(2,2,2-Trifluoroethyl)piperidin-4-olN-Methyl-piperidin-4-olN-Ethyl-piperidin-4-olN-Benzyl-piperidin-4-ol
Predicted Metabolic Stability HighLow to ModerateLow to ModerateModerate
Predicted BBB Penetration HighModerateModerateHigh
Predicted Basicity (pKa) LowerHigherHigherHigher
Potential for Off-Target Effects LowerHigherHigherHigher
Synthetic Complexity HigherLowLowLow

Rationale for the Comparison:

  • Metabolic Stability: The trifluoroethyl group in 1-(2,2,2-trifluoroethyl)piperidin-4-ol is expected to block N-dealkylation, a common metabolic pathway for N-alkyl piperidines. N-methyl and N-ethyl groups are particularly susceptible to this enzymatic process. The N-benzyl group offers more stability than smaller alkyl groups but can still be metabolized.

  • BBB Penetration: The increased lipophilicity imparted by the trifluoroethyl group is predicted to enhance passive diffusion across the BBB.[6][8] While the benzyl group also increases lipophilicity, the smaller size of the trifluoroethyl group may be advantageous in navigating the tight junctions of the BBB.

  • Basicity and Off-Target Effects: The electron-withdrawing nature of the trifluoroethyl group will lower the pKa of the piperidine nitrogen compared to the electron-donating alkyl and benzyl groups.[9][10] This reduction in basicity can decrease interactions with aminergic receptors and ion channels that often lead to undesirable side effects.

  • Synthetic Complexity: The introduction of the trifluoroethyl group typically requires more specialized reagents and reaction conditions compared to the straightforward alkylation or benzylation of the piperidine nitrogen.

Experimental Protocols for Comparative Evaluation

To empirically validate the predicted advantages of 1-(2,2,2-trifluoroethyl)piperidin-4-ol, a series of in vitro and in vivo experiments are essential.

In Vitro Assessment of Physicochemical and Pharmacokinetic Properties

Objective: To quantify key drug-like properties.

Experimental Workflow:

in_vitro_workflow Start Test Compound pKa pKa Determination (Potentiometric Titration) Start->pKa LogD Lipophilicity Measurement (LogD7.4, Shake-flask method) Start->LogD Solubility Aqueous Solubility (Nephelometry) Start->Solubility Microsomal_Stability Metabolic Stability (Liver Microsome Assay) Start->Microsomal_Stability PAMPA BBB Permeability (PAMPA-BBB Assay) Start->PAMPA End In Vitro Profile pKa->End LogD->End Solubility->End Microsomal_Stability->End PAMPA->End

Caption: In vitro workflow for assessing key drug-like properties.

Detailed Protocols:

  • pKa Determination: The pKa of the piperidine nitrogen will be determined by potentiometric titration. This involves titrating a solution of the compound with a strong acid or base and monitoring the pH.

  • Lipophilicity (LogD7.4): The distribution coefficient at pH 7.4 will be measured using the shake-flask method with n-octanol and phosphate-buffered saline (PBS).

  • Aqueous Solubility: Kinetic aqueous solubility will be determined by nephelometry in PBS at pH 7.4.

  • Metabolic Stability: The compound will be incubated with liver microsomes (human, rat) and NADPH. The rate of disappearance of the parent compound will be monitored by LC-MS/MS to determine the in vitro half-life.

  • BBB Permeability (PAMPA-BBB): The Parallel Artificial Membrane Permeability Assay for the Blood-Brain Barrier (PAMPA-BBB) will be used to assess the passive permeability of the compound across an artificial membrane mimicking the BBB.[11][12]

In Vivo Pharmacokinetic and Brain Penetration Studies

Objective: To evaluate the in vivo behavior and CNS exposure of the compounds.

Experimental Workflow:

in_vivo_workflow Dosing Compound Administration (e.g., IV, PO in rodents) Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Brain_Harvest Brain Tissue Collection at Terminus Dosing->Brain_Harvest Sample_Analysis LC-MS/MS Analysis of Plasma and Brain Homogenate Blood_Sampling->Sample_Analysis Brain_Harvest->Sample_Analysis PK_Analysis Pharmacokinetic Modeling (e.g., Cmax, T1/2, AUC) Sample_Analysis->PK_Analysis Brain_Penetration Calculation of Brain/Plasma Ratio (Kp) and Unbound Brain/Plasma Ratio (Kp,uu) Sample_Analysis->Brain_Penetration

Caption: In vivo workflow for assessing pharmacokinetics and brain penetration.

Detailed Protocols:

  • Animal Model: Male Sprague-Dawley rats or C57BL/6 mice are commonly used.

  • Dosing: Compounds will be administered via intravenous (IV) and oral (PO) routes to assess both clearance and oral bioavailability.

  • Sample Collection: Blood samples will be collected at various time points post-dosing. At the end of the study, animals will be euthanized, and brain tissue will be collected.

  • Bioanalysis: Plasma and brain homogenate concentrations of the compounds will be determined using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Standard pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, clearance, volume of distribution, and oral bioavailability) will be calculated using software like Phoenix WinNonlin.

  • Brain Penetration Assessment: The total brain-to-plasma concentration ratio (Kp) will be calculated. To determine the unbound brain-to-plasma ratio (Kp,uu), which is a more accurate measure of CNS exposure at the target site, the fraction of unbound drug in plasma (fu,p) and brain tissue (fu,brain) will be determined by equilibrium dialysis.[11][13]

Conclusion

The incorporation of a 1-(2,2,2-trifluoroethyl) group on the piperidin-4-ol scaffold presents a compelling strategy for the development of CNS agents. Based on established medicinal chemistry principles, this modification is anticipated to confer significant advantages in terms of metabolic stability and blood-brain barrier penetration, while potentially reducing off-target effects through pKa modulation. While synthetically more demanding, the potential for an improved pharmacokinetic and safety profile makes 1-(2,2,2-trifluoroethyl)piperidin-4-ol and related analogs promising candidates for further investigation in CNS drug discovery programs. The experimental workflows outlined in this guide provide a robust framework for the empirical validation of these hypotheses.

References

  • Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed. Available at: [Link]

  • Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. Available at: [Link]

  • Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties | Request PDF - ResearchGate. Available at: [Link]

  • Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors | ACS Omega - ACS Publications. Available at: [Link]

  • The discovery and structure-activity relationships of 2-(piperidin-3-yl)-1H-benzimidazoles as selective, CNS penetrating H1-antihistamines for insomnia - PubMed. Available at: [Link]

  • The Role of Piperidine Derivatives in Pharmaceutical Synthesis. Available at: [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed. Available at: [Link]

  • Experimental Models of In Vitro Blood-Brain Barrier for CNS Drug Delivery: An Evolutionary Perspective - PubMed. Available at: [Link]

  • The Power of Fluorination: Enhancing Drug Properties with Trifluoromethyl Groups. Available at: [Link]

  • Role of piperine in CNS diseases: pharmacodynamics, pharmacokinetics and drug interactions | Request PDF - ResearchGate. Available at: [Link]

  • Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules - MDPI. Available at: [Link]

  • Discovery and structure-activity relationships (SAR) of a novel class of 2-substituted N-piperidinyl indole-based nociceptin opioid receptor ligands. Available at: [Link]

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  • The discovery and structure-activity relationships of 2-(piperidin-3-yl)-1H-benzimidazoles as selective, CNS penetrating H-1-antihistamines for insomnia - ResearchGate. Available at: [Link]

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Validation

A Senior Application Scientist's Guide to Validating Synthetic Intermediates with 2D NMR

<_Step_1_of_4> For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of synthetic intermediates is a cornerstone of successful research and development.[] While one-dime...

Author: BenchChem Technical Support Team. Date: January 2026

<_Step_1_of_4>

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of synthetic intermediates is a cornerstone of successful research and development.[] While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy provides a foundational layer of information, its limitations in resolving complex spectral data often necessitate the use of more advanced techniques.[2][3] Two-dimensional (2D) NMR spectroscopy emerges as an indispensable tool, offering a detailed roadmap of a molecule's intricate atomic landscape by spreading spectral information across two frequency dimensions.[2][4][5] This guide provides an in-depth comparison of key 2D NMR techniques, grounded in experimental data and practical insights, to empower you in selecting and applying the most effective methods for validating the structures of your synthetic intermediates.

The Challenge of Structural Ambiguity in Synthesis

In multi-step chemical syntheses, the generation of intermediates is a critical phase.[][6] The intended molecular architecture of these intermediates must be rigorously confirmed before proceeding to the next synthetic step to avoid costly and time-consuming downstream failures. 1D NMR spectra, while informative, can often present overlapping signals, making definitive structural assignments challenging, especially in complex molecules.[3] This is where the power of 2D NMR lies, as it resolves these ambiguities by revealing correlations between different nuclei, providing a clearer picture of molecular connectivity and spatial relationships.[5]

A Comparative Overview of Key 2D NMR Techniques

The selection of the appropriate 2D NMR experiment is dictated by the specific structural question at hand. Each technique provides a unique piece of the structural puzzle. The following sections delve into the most commonly employed 2D NMR experiments for small molecule analysis, outlining their fundamental principles, applications, and comparative strengths.

Homonuclear Correlation Spectroscopy (COSY): Mapping Proton-Proton Couplings

The COSY experiment is one of the most fundamental and widely used 2D NMR techniques.[7][8] It reveals correlations between protons that are coupled to each other, typically through two or three bonds.[9]

  • Principle of Causality: The COSY experiment relies on the transfer of magnetization between J-coupled protons.[10] The resulting 2D spectrum displays the 1D proton spectrum along the diagonal, while off-diagonal cross-peaks indicate which protons are coupled.[5][8] The presence of a cross-peak between two proton signals confirms their connectivity within the same spin system.[11]

  • Experimental Insights: COSY is invaluable for identifying adjacent protons and piecing together molecular fragments. For instance, in an ethyl group, a cross-peak will be observed between the methyl (CH3) and methylene (CH2) protons, confirming their direct connectivity. Variations of the COSY experiment, such as COSY-45 and DQF-COSY, can be employed to simplify the spectrum by reducing the intensity of diagonal peaks or removing singlet signals, respectively.[5][7]

  • Data Interpretation: The analysis of a COSY spectrum involves tracing connectivity pathways. Starting from a known proton signal, one can "walk" through the spin system by identifying its cross-peaks to neighboring protons.[2]

Table 1: At-a-Glance Comparison of Key 2D NMR Techniques

TechniqueCorrelation TypeInformation ProvidedPrimary Application
COSY ¹H-¹H through-bondIdentifies J-coupled protons (typically 2-3 bonds).[9][11]Establishing proton-proton connectivity and identifying spin systems.
HSQC ¹H-¹³C one-bondCorrelates protons directly attached to carbons.[12][13][14]Assigning protons to their corresponding carbons.[15]
HMBC ¹H-¹³C multiple-bondShows long-range correlations between protons and carbons (typically 2-4 bonds).[12][15]Piecing together molecular fragments and identifying quaternary carbons.[13]
NOESY ¹H-¹H through-spaceReveals protons that are close in space, regardless of bond connectivity.[16]Determining stereochemistry and conformation.[16]
Heteronuclear Single Quantum Coherence (HSQC): Linking Protons to Carbons

The HSQC experiment is a powerful tool for establishing direct one-bond correlations between protons and heteronuclei, most commonly ¹³C.[5][12][14]

  • Principle of Causality: HSQC experiments are designed to detect correlations between a proton and the carbon to which it is directly attached, based on the large one-bond J-coupling constant (~150 Hz).[15] The resulting spectrum displays proton chemical shifts on one axis and carbon chemical shifts on the other. Each peak in the HSQC spectrum represents a C-H bond.

  • Experimental Insights: HSQC is highly sensitive and provides a direct and unambiguous assignment of a proton signal to its attached carbon.[13] Edited HSQC experiments can further differentiate between CH, CH₂, and CH₃ groups by displaying their corresponding peaks with different phases (e.g., CH/CH₃ positive, CH₂ negative), which is analogous to the information provided by a DEPT-135 experiment but with much greater sensitivity.[13][17]

  • Data Interpretation: The interpretation of an HSQC spectrum is straightforward. A cross-peak at a specific proton and carbon chemical shift confirms that the proton is directly bonded to that carbon.[15] This information is crucial for accurately assigning the ¹H and ¹³C NMR spectra.

Heteronuclear Multiple Bond Correlation (HMBC): Assembling the Molecular Skeleton

While HSQC provides one-bond correlations, the HMBC experiment reveals long-range couplings between protons and carbons, typically over two to four bonds.[12][15]

  • Principle of Causality: The HMBC pulse sequence is optimized to detect smaller, long-range J-coupling constants (around 8 Hz) while suppressing the large one-bond couplings seen in HSQC.[13][15] This allows for the identification of connectivities between protons and carbons that are not directly bonded.

  • Experimental Insights: HMBC is arguably one of the most informative 2D NMR experiments for structure elucidation. It allows for the connection of different spin systems identified by COSY and helps to place functional groups and quaternary carbons within the molecular framework.[13] For example, the proton of an aldehyde will show an HMBC correlation to the carbonyl carbon.

  • Data Interpretation: By combining the short-range connectivity information from COSY and the direct C-H attachments from HSQC with the long-range connectivity from HMBC, a complete picture of the molecule's carbon skeleton can be constructed.

Nuclear Overhauser Effect Spectroscopy (NOESY): Probing Through-Space Proximity

Unlike the previous techniques that rely on through-bond J-couplings, the NOESY experiment detects correlations between protons that are close to each other in space, typically within 5 Å.[18][19]

  • Principle of Causality: The Nuclear Overhauser Effect (NOE) is the transfer of nuclear spin polarization from one nucleus to another through space via dipolar coupling.[19] A NOESY experiment generates a 2D spectrum where cross-peaks indicate that two protons are spatially proximate.

  • Experimental Insights: NOESY is the primary NMR technique for determining the stereochemistry and conformation of a molecule in solution.[16] For example, it can distinguish between cis and trans isomers by identifying which protons are on the same side of a double bond or a ring system. The intensity of the NOESY cross-peak is inversely proportional to the sixth power of the distance between the protons, providing qualitative and sometimes quantitative distance information.[20] For medium-sized molecules where the NOE may be close to zero, the ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiment is a better alternative as the ROE is always positive.[19]

  • Data Interpretation: The presence of a NOESY cross-peak between two protons that are not directly coupled provides strong evidence for their spatial proximity. This information is critical for building a three-dimensional model of the molecule.[16]

Experimental Workflow and Data Acquisition

A systematic approach to acquiring and interpreting 2D NMR data is crucial for efficient and accurate structure validation.

Caption: A typical workflow for structure validation using 2D NMR.

Step-by-Step Protocol for 2D NMR Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the synthetic intermediate in 0.5-0.7 mL of a deuterated solvent. Ensure the sample is free of particulate matter.

  • 1D NMR Acquisition: Acquire high-quality 1D ¹H and ¹³C NMR spectra. These will serve as references for the 2D experiments.[21]

  • COSY Acquisition:

    • Load a standard COSY pulse program.

    • Set the spectral width in both dimensions to encompass all proton signals.[21]

    • Typically, 256-512 increments in the indirect dimension (t₁) and 2-4 scans per increment are sufficient for routine analysis.

  • HSQC Acquisition:

    • Load a standard HSQC pulse program (e.g., with gradient selection for artifact suppression).

    • Set the ¹H spectral width in the direct dimension (F2) and the ¹³C spectral width in the indirect dimension (F1).[21]

    • The number of increments in t₁ is typically 128-256, with 4-16 scans per increment depending on the sample concentration.

  • HMBC Acquisition:

    • Load a standard HMBC pulse program.

    • Set the spectral widths for ¹H (F2) and ¹³C (F1) as in the HSQC experiment.[21]

    • The number of increments in t₁ is often 256-512, with a higher number of scans (16-64) per increment typically required due to the lower sensitivity of detecting long-range couplings.

  • NOESY Acquisition:

    • Load a standard NOESY pulse program.

    • Set the spectral width in both dimensions for the proton signals.

    • A crucial parameter is the mixing time (D8), which determines the extent of NOE buildup. For small molecules, a mixing time of 0.5-1.5 seconds is a good starting point.[22] It is often beneficial to acquire a series of NOESY spectra with different mixing times.[22]

    • The number of increments in t₁ is typically 256-512, with 8-16 scans per increment.

Data Processing and Interpretation: A Self-Validating System

The power of using a suite of 2D NMR experiments lies in the self-validating nature of the data. The connectivities inferred from one experiment should be consistent with the correlations observed in another. For example, two protons showing a COSY correlation should be attached to carbons that are themselves reasonably positioned based on HMBC correlations. Any inconsistencies may indicate an incorrect structural assignment or the presence of unexpected isomers or byproducts.

Case Study: Validation of a Synthetic Intermediate

To illustrate the practical application of these techniques, consider the hypothetical synthesis of a novel kinase inhibitor intermediate.

Hypothetical Intermediate Structure:

1D NMR Data: The 1D ¹H and ¹³C spectra show the expected number of signals, but with some overlap in the aromatic region, making unambiguous assignment difficult.

2D NMR Analysis:

  • COSY: A COSY spectrum would show no correlations for the singlet methyl and methoxy protons. It would, however, reveal the coupling patterns within the aromatic ring, helping to establish the substitution pattern.

  • HSQC: An HSQC spectrum would definitively link each aromatic proton to its corresponding carbon. It would also show a correlation between the N-CH₂ protons and their carbon, and the O-CH₃ protons and their carbon.

  • HMBC: The HMBC spectrum would be crucial for connecting the different fragments. Key correlations would include:

    • The acetyl CH₃ protons to the carbonyl carbon.

    • The N-CH₂ protons to the carbonyl carbon and the aromatic carbons.

    • The O-CH₃ protons to the oxygen-bearing aromatic carbon.

  • NOESY: A NOESY spectrum could reveal through-space proximity between the N-CH₂ protons and one of the ortho protons on the aromatic ring, providing conformational information.

By systematically analyzing the data from these experiments, the proposed structure of the synthetic intermediate can be validated with a high degree of confidence.

Conclusion: The Indispensable Role of 2D NMR

In the landscape of modern chemical research and drug development, 2D NMR spectroscopy is not merely an advanced analytical technique but a fundamental necessity for rigorous structural validation.[23] By providing a multi-faceted view of molecular architecture through the complementary information of COSY, HSQC, HMBC, and NOESY experiments, researchers can navigate the complexities of their synthetic pathways with confidence. The ability to unambiguously determine connectivity and stereochemistry ensures the integrity of synthetic intermediates, paving the way for the successful and efficient development of new chemical entities.

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Comparative

A Researcher's Guide to Benchmarking Novel Compounds Against Known σ1 Receptor Ligands

In the landscape of modern drug discovery, the sigma-1 (σ1) receptor has emerged as a compelling therapeutic target for a spectrum of neurological and psychiatric disorders, including neurodegenerative diseases, neuropat...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the sigma-1 (σ1) receptor has emerged as a compelling therapeutic target for a spectrum of neurological and psychiatric disorders, including neurodegenerative diseases, neuropathic pain, and depression.[1][2] This unique intracellular chaperone protein, primarily located at the endoplasmic reticulum-mitochondrion interface, plays a crucial role in regulating cellular stress responses and calcium signaling.[1][2][3] Consequently, the precise characterization of novel chemical entities targeting the σ1 receptor is paramount. This guide provides a comprehensive framework for benchmarking investigational compounds against well-established σ1 receptor ligands, ensuring robust and reproducible data generation for informed drug development decisions.

Understanding the σ1 Receptor Landscape: A Comparative Overview of Standard Ligands

A critical first step in characterizing a novel compound is to benchmark its binding affinity and functional activity against a panel of known σ1 receptor ligands. This panel should ideally include agonists and antagonists with varying potencies and selectivities. Below is a comparative summary of frequently used reference ligands.

LigandTypeσ1 Receptor Binding Affinity (Ki)Key Characteristics
PRE-084 Agonist~8 nM[4], IC50 of 44 nM[5][6]A highly selective σ1 receptor agonist widely used to probe the therapeutic potential of σ1 receptor activation.[7][8] It has demonstrated neuroprotective, cognitive-enhancing, and antidepressant-like effects in preclinical models.[4][5]
NE-100 Antagonist0.86 nM, 1.03 nM[9]A potent and selective σ1 receptor antagonist with over 55-fold selectivity over σ2 receptors. It exhibits antipsychotic activity in vivo and is orally active.[10]
BD-1047 AntagonistHigh affinity (details vary)A selective σ1 receptor antagonist that has shown effects suggestive of antipsychotic activity and potential utility in treating neuropathic pain.[11][12]
Haloperidol Antagonist~6.5 nM[13]A traditional antipsychotic that binds to σ1 receptors with high affinity, in addition to its well-known antagonism of dopamine D2 receptors.[14][15][16] It is often used in research to define non-specific binding in radioligand assays.[17]
Experimental Workflows for Comprehensive Ligand Characterization

To thoroughly characterize a novel compound's interaction with the σ1 receptor, a multi-tiered experimental approach is essential. This typically involves an initial assessment of binding affinity followed by functional assays to determine the nature of the interaction (agonist, antagonist, or modulator).

Workflow for σ1 Receptor Ligand Benchmarking

cluster_0 Phase 1: Binding Affinity Determination cluster_1 Phase 2: Functional Activity Profiling A Test Compound B Radioligand Binding Assay ([3H]-(+)-pentazocine) A->B Competition C Determine Ki value B->C Data Analysis D Functional Assays C->D Proceed if high affinity E Calcium Imaging Assay D->E F In Vivo Models (e.g., pain, cognition) D->F G Determine Agonist/Antagonist Profile E->G F->G A Prepare Reagents (Membranes, Radioligand, Test Compound) B Set up 96-well Plate (Total, Non-specific, Competitor) A->B C Incubate to Equilibrium B->C D Filter and Wash C->D E Scintillation Counting D->E F Data Analysis (IC50 -> Ki) E->F

Caption: Step-by-step workflow for a radioligand binding assay.

The σ1 receptor is known to modulate intracellular calcium signaling. [1][18]Functional assays, such as calcium imaging, can help determine whether a ligand acts as an agonist or antagonist.

Objective: To assess the effect of the test compound on intracellular calcium levels, both alone and in the presence of a known σ1 receptor agonist.

Materials:

  • Cultured cells expressing σ1 receptors (e.g., cortical neurons) [18]* Calcium-sensitive fluorescent dye (e.g., Fura-2 AM)

  • Test compound

  • Known σ1 receptor agonist (e.g., PRE-084)

  • Fluorescence microscope or plate reader with calcium imaging capabilities

Protocol:

  • Cell Preparation: Plate cells on coverslips or in a multi-well plate suitable for imaging.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.

  • Baseline Measurement: Record the baseline fluorescence of the cells.

  • Agonist Activity: Apply the test compound at various concentrations and monitor for changes in intracellular calcium levels. An increase in calcium suggests agonist activity.

  • Antagonist Activity: Pre-incubate the cells with the test compound for a defined period. Then, stimulate the cells with a known σ1 receptor agonist (e.g., PRE-084) and measure the calcium response. A reduction or blockade of the agonist-induced calcium increase indicates antagonist activity.

  • Data Analysis: Quantify the changes in fluorescence intensity, which correspond to changes in intracellular calcium concentration. Compare the responses in the presence and absence of the test compound to determine its functional profile.

The σ1 Receptor Signaling Cascade

The σ1 receptor, upon ligand binding, can modulate a variety of downstream signaling pathways, primarily through its interaction with other proteins at the endoplasmic reticulum.

Simplified σ1 Receptor Signaling Pathway

Caption: The σ1 receptor's role in calcium signaling.

Concluding Remarks

A systematic and rigorous benchmarking process is indispensable for the successful development of novel σ1 receptor-targeting therapeutics. By employing the standardized assays and comparative frameworks outlined in this guide, researchers can confidently ascertain the binding affinity and functional profile of their compounds. This foundational data is critical for establishing structure-activity relationships, optimizing lead compounds, and ultimately, advancing promising candidates toward clinical evaluation. The multifaceted nature of the σ1 receptor continues to be an active area of research, and a thorough understanding of how new ligands interact with this target is the cornerstone of innovation in this exciting field.

References

  • BD-1047 - Wikipedia. [Link]

  • Nguyen L, et al. PRE-084 as a tool to uncover potential therapeutic applications for selective sigma-1 receptor activation. Pharmacol Res. 2015;99:63-70. [Link]

  • Nguyen L, et al. PRE-084 as a tool to uncover potential therapeutic applications for selective sigma-1 receptor activation. PMC. [Link]

  • NE-100 - Wikipedia. [Link]

  • Sigma-1 receptor - Wikipedia. [Link]

  • Romero L, et al. Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands. Curr Neuropharmacol. 2012;10(3):256-273. [Link]

  • Maurice T, Su TP. The Pharmacology of Sigma-1 Receptors. Pharmacol Ther. 2009;124(2):195-206. [Link]

  • Prasanth MI, et al. Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases. Front Neurosci. 2021;15:640345. [Link]

  • Su TP, et al. The Sigma-1 Receptor in Cellular Stress Signaling. Front Neurosci. 2019;13:740. [Link]

  • Okuyama S, et al. NE-100, a Novel Sigma Receptor Ligand: In Vivo Tests. Life Sci. 1993;53(18):PL285-90. [Link]

  • Chu UB, Ramachandran S, Hajipour AR, Ruoho AE. SIGMA RECEPTOR BINDING ASSAYS. Curr Protoc Pharmacol. 2016;75:1.20.1-1.20.14. [Link]

  • Al-Saabi A, et al. Pharmacological and Pathological Implications of Sigma-1 Receptor in Neurodegenerative Diseases. Int J Mol Sci. 2023;24(3):2841. [Link]

  • Schetz JA, et al. Neuroprotective effects of high affinity sigma 1 receptor selective compounds. J Pharmacol Exp Ther. 2010;332(3):938-49. [Link]

  • Walker JM, et al. Evidence for a role of haloperidol-sensitive sigma-'opiate' receptors in the motor effects of antipsychotic drugs. J Pharmacol Exp Ther. 1988;247(1):256-60. [Link]

  • Al-Ghananeem AM, et al. Sigma 1 Receptor and Its Pivotal Role in Neurological Disorders. ACS Chem Neurosci. 2024. [Link]

  • Sourbron J, et al. The activity of selective sigma-1 receptor ligands in seizure models in vivo. Epilepsia. 2020;61(9):1953-1963. [Link]

  • Al-Ghananeem AM, et al. Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States. MedChemComm. 2020;11(9):1477-1499. [Link]

  • Mishra Y, et al. Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays. Sci Rep. 2018;8(1):1858. [Link]

  • Slynko I, et al. Structural Insights into σ1 Receptor Interactions with Opioid Ligands by Molecular Dynamics Simulations. Int J Mol Sci. 2021;22(16):8887. [Link]

  • Methodological Strategies for Sigma-1 Receptor Ligand Evaluation Highlighted at WG3 Meeting. COST Action CA21130. [Link]

  • Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience. [Link]

  • Lever JR, et al. Characterization of pulmonary sigma receptors by radioligand binding. J Pharmacol Exp Ther. 2010;332(1):131-9. [Link]

  • Al-Ghananeem AM, et al. In vitro and in vivo sigma 1 receptor imaging studies in different disease states. MedChemComm. 2020;11(9):1477-1499. [Link]

  • sigma1 Human Binding Agonist Radioligand LeadHunter Assay - FR - Eurofins Discovery. [Link]

  • Tchedre K, et al. Sigma-1 receptor activation prevents intracellular calcium dysregulation in cortical neurons during in vitro ischemia. J Neurophysiol. 2008;100(5):2568-77. [Link]

  • Sahn JJ, et al. Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. ACS Chem Neurosci. 2017;8(9):2001-2010. [Link]

  • Radioligand Binding Assay | Gifford Bioscience. [Link]

  • Gordon J, et al. Comparison of agonist versus antagonist interactions with the sigma-1 receptor by molecular docking. ResearchGate. [Link]

  • Mavlyutov TA, et al. Specific detection and deletion of the Sigma-1 receptor in neurons and glial cells for functional characterization in vivo. bioRxiv. 2022. [Link]

  • Aydar E, et al. Role of Sigma-1 Receptor in Calcium Modulation: Possible Involvement in Cancer. Int J Mol Sci. 2021;22(3):1063. [Link]

  • Sahn JJ, et al. Sigma-1 and Sigma-2 receptor binding parameters and S2R/S1R selectivity... ResearchGate. [Link]

  • Fishback JA, et al. Antagonists show GTP-sensitive high-affinity binding to the sigma-1 receptor. J Pharmacol Exp Ther. 2010;335(1):201-10. [Link]

  • Jackson H, et al. Examination of the Novel Sigma-1 Receptor Antagonist, SI 1/28, for Antinociceptive and Anti-allodynic Efficacy against Multiple Types of Nociception with Fewer Liabilities of Use. Pharmaceuticals (Basel). 2022;15(11):1335. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Responsible Disposal of 1-(2,2,2-Trifluoroethyl)piperidin-4-ol

Prudent Operator's Foreword: The proper disposal of any chemical is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the safe handling and disposal of 1-(2,2,2...

Author: BenchChem Technical Support Team. Date: January 2026

Prudent Operator's Foreword: The proper disposal of any chemical is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the safe handling and disposal of 1-(2,2,2-Trifluoroethyl)piperidin-4-ol. As a Senior Application Scientist, my objective is to offer more than a checklist; this document is designed to build your expertise by explaining the rationale behind each procedural step. The structural nature of this compound—a piperidine derivative combined with a highly stable trifluoroethyl group—necessitates a conservative and informed approach to its disposal. Adherence to these guidelines is crucial for regulatory compliance and the protection of our environment.

Section 1: Hazard Profile Analysis

  • Piperidine Moiety: The core structure is piperidine, a cyclic secondary amine. Piperidine and its derivatives are generally classified as flammable liquids that can be toxic and corrosive.[1][2] They can cause severe skin burns and eye damage, and may be harmful if swallowed, inhaled, or in contact with skin.[1]

  • Trifluoroethyl Group: The presence of the C-F bond in the trifluoroethyl group places this compound in the broad category of fluorinated organic substances. The carbon-fluorine bond is one of the strongest in organic chemistry, making these compounds highly stable and persistent in the environment.[3] The U.S. Environmental Protection Agency (EPA) has issued extensive guidance on the disposal of per- and polyfluoroalkyl substances (PFAS), highlighting the challenges in their destruction.[4][5]

While a related compound, 1-(2,2,2-trifluoroethyl)piperidin-4-amine, is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects, it is prudent to assume a similar or greater hazard profile for the hydroxyl-containing analogue.[6][7]

Hazard Category Inferred Risk from Structural Analysis Primary Rationale
Acute Toxicity Harmful if swallowed, potentially toxic via dermal contact or inhalation.Based on the known toxicity of piperidine derivatives.[2][8]
Skin/Eye Damage Potential for severe skin burns and serious eye damage.A characteristic hazard of piperidine compounds.[1]
Flammability Potential for flammability, especially if in a liquid form or dissolved in a flammable solvent.Piperidine itself is a highly flammable liquid.
Environmental Expected to be persistent and very toxic to aquatic life with long-lasting effects.Derived from the trifluoroethyl group's stability and data on a similar amine analogue.[6][7]

Section 2: Immediate Safety & Handling Protocols

Before beginning any disposal-related activities, ensure all personal protective equipment (PPE) is in use. The causality is clear: preventing exposure is the most effective safety measure.

  • Engineering Controls: All handling of 1-(2,2,2-Trifluoroethyl)piperidin-4-ol, including aliquoting for waste, should be conducted in a certified chemical fume hood to minimize inhalation exposure.[9]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles are mandatory. For tasks with a higher splash risk, a face shield should be used in addition to goggles.

    • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene). Always check the glove manufacturer's compatibility chart.

    • Body Protection: A flame-retardant laboratory coat is essential. Ensure it is fully buttoned.

Section 3: Waste Segregation and Containerization

The principle of waste segregation is to prevent uncontrolled and potentially hazardous reactions. This compound should be treated as a halogenated organic waste.

  • Designate a Waste Container: Use a clearly labeled, dedicated waste container for 1-(2,2,2-Trifluoroethyl)piperidin-4-ol and any materials contaminated with it (e.g., pipette tips, wipes).

  • Labeling: The label must clearly state "Hazardous Waste," the full chemical name "1-(2,2,2-Trifluoroethyl)piperidin-4-ol," and list the associated hazards (e.g., "Toxic," "Corrosive," "Environmental Hazard").

  • Incompatibility: Do not mix this waste stream with other chemical wastes, particularly strong oxidizing agents, to avoid violent reactions.[1][9]

  • Container Integrity: Use a chemically compatible and sealable container. Ensure it is in good condition and kept closed when not in use to prevent the release of vapors.[9]

Section 4: Disposal Pathway Decision Framework

The disposal of this fluorinated compound requires professional handling due to its persistence. The following flowchart outlines the necessary decision-making process, which invariably leads to professional disposal.

DisposalWorkflow A Waste Generated: 1-(2,2,2-Trifluoroethyl)piperidin-4-ol B Segregate as Halogenated Organic Waste A->B C Containerize in a Labeled, Compatible, and Sealed Vessel B->C D Store in a Designated, Cool, and Well-Ventilated Area C->D E Engage a Licensed Hazardous Waste Disposal Service D->E F Provide Full Chemical Information (including inferred hazards) to Vendor E->F G Arrange for Professional Collection and Transport F->G H High-Temperature Incineration (Recommended Method) G->H

Caption: Disposal workflow for 1-(2,2,2-Trifluoroethyl)piperidin-4-ol.

Section 5: Step-by-Step Disposal Protocol

Given the compound's characteristics, direct disposal via sewer or as common refuse is strictly prohibited. The only responsible method is through a licensed hazardous waste management company.

  • Waste Accumulation: Collect the waste in the designated container as described in Section 3. Do not overfill the container; allow for at least 10% headspace.

  • Temporary Storage: Store the sealed waste container in a designated hazardous waste accumulation area. This area should be secure, well-ventilated, and away from heat or ignition sources.[1]

  • Engage Professional Services: Contact your institution's Environmental Health & Safety (EHS) office or a certified hazardous waste disposal company to schedule a pickup.[9]

  • Documentation: Provide the disposal company with all available information about the waste, including its name and the inferred hazard profile. Accurate documentation is a legal requirement and ensures safe handling.

  • Recommended Destruction Method: The recommended final disposal method is high-temperature incineration.[3] The high thermal energy is required to break the stable carbon-fluorine bonds.[3] The EPA notes that incineration has been used for other halogenated organic chemicals, but data on the complete destruction of PFAS-like compounds is still being gathered.[3][4] Therefore, it is critical to use a facility with proven expertise in handling fluorinated waste.

Section 6: Spill and Emergency Procedures

In the event of a spill, immediate and correct action is vital to mitigate risks.

  • Evacuate and Alert: Evacuate all non-essential personnel from the immediate area. Alert your supervisor and institutional EHS office.

  • Control Ignition Sources: If the material is spilled, remove all potential sources of ignition.

  • Containment: For small spills, use a non-flammable absorbent material like sand or vermiculite.[1] Do not use combustible materials like paper towels as the primary absorbent.

  • Cleanup: Wearing appropriate PPE, carefully collect the absorbent material and contaminated surfaces into the designated hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, and collect the cleaning materials as hazardous waste.

Section 7: Regulatory Context

The disposal of chemical waste is governed by local, state, and federal regulations. In the United States, the Resource Conservation and Recovery Act (RCRA) provides the framework for hazardous waste management. While this specific compound may not be explicitly listed, its hazardous characteristics (toxicity, potential corrosivity, and environmental persistence) require it to be managed as hazardous waste.[10] Furthermore, the regulatory landscape for fluorinated compounds is rapidly evolving, with increasing scrutiny from agencies like the EPA.[5][11] Treating this compound with the highest level of caution ensures future compliance.

References

  • Benchchem. (n.d.). Proper Disposal of 3-(2-Cyclohexylethyl)piperidine: A Step-by-Step Guide.
  • Benchchem. (n.d.). Navigating the Safe Disposal of 1-(Piperidin-2-ylmethyl)piperidine: A Comprehensive Guide for Laboratory Professionals.
  • National Center for Biotechnology Information. (n.d.). Piperidine. PubChem.
  • U.S. Environmental Protection Agency. (2024). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl.
  • Penta Chemicals. (2024). Piperidine - SAFETY DATA SHEET.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET - Piperidine.
  • Sigma-Aldrich. (n.d.). 1-(2,2,2-trifluoroethyl)piperidin-4-amine.
  • U.S. Environmental Protection Agency. (n.d.). Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams.
  • National Center for Biotechnology Information. (n.d.). 1-(2,2,2-Trifluoroethyl)piperidin-4-amine. PubChem.
  • Chemos GmbH & Co. KG. (2019). Safety Data Sheet: Piperidine.
  • U.S. Environmental Protection Agency. (2025). Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS.
  • U.S. Environmental Protection Agency. (n.d.). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl.

Sources

Handling

A Comprehensive Safety and Handling Guide for 1-(2,2,2-Trifluoroethyl)piperidin-4-ol

This guide provides essential safety protocols and operational directives for the handling and disposal of 1-(2,2,2-Trifluoroethyl)piperidin-4-ol. The following procedures are rooted in established best practices for man...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and operational directives for the handling and disposal of 1-(2,2,2-Trifluoroethyl)piperidin-4-ol. The following procedures are rooted in established best practices for managing hazardous chemical compounds. Given the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this guidance is informed by data from structurally analogous piperidine derivatives. All researchers, scientists, and drug development professionals must consult their institution's specific safety protocols and a certified safety officer before commencing any work with this compound.

Hazard Analysis and Risk Mitigation

A related compound, 1-(2,2,2-Trifluoroethyl)piperidin-4-amine, is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[5] Based on these data, it is prudent to handle 1-(2,2,2-Trifluoroethyl)piperidin-4-ol with a high degree of care, assuming it may possess similar or other significant hazards.

Personal Protective Equipment (PPE): Your First Line of Defense

The use of appropriate Personal Protective Equipment (PPE) is the most critical step in mitigating exposure risks. The following table outlines the recommended PPE for handling 1-(2,2,2-Trifluoroethyl)piperidin-4-ol.

Protection Type Specification Rationale
Eye and Face Protection Chemical safety goggles meeting ANSI Z87.1 standards. A face shield should be worn in conjunction with goggles when there is a significant splash hazard.[6]Protects against potential splashes of the chemical, which, like other piperidine derivatives, may cause serious eye irritation or damage.[1][7]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber) compliant with EN 374 standard.[1][8]Prevents skin contact. Piperidine derivatives can be toxic and cause skin irritation or burns.[1][3][7] Thicker gloves generally offer better protection.[9]
Skin and Body Protection A flame-resistant laboratory coat, long pants, and closed-toe shoes are mandatory.[1][6] For larger quantities, a chemical-resistant apron is also recommended.Minimizes skin exposure to the chemical.[1]
Respiratory Protection All handling of this compound should be conducted in a certified chemical fume hood to avoid inhalation of any potential vapors or aerosols.[10] If a fume hood is not available or in the case of a large spill, a NIOSH-approved respirator with an organic vapor cartridge is required.[9][11]Protects against inhalation of potentially toxic or irritating vapors. Piperidine itself is toxic if inhaled.[2][4]

Workflow for Safe Handling and Disposal

A systematic approach to handling and disposal is crucial for ensuring laboratory safety. The following diagram and procedural steps outline a comprehensive workflow.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase prep_ppe Don Appropriate PPE prep_hood Verify Chemical Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials handling_weigh Weigh Compound in Fume Hood prep_materials->handling_weigh Proceed to Handling handling_dissolve Dissolve/Use in Reaction handling_weigh->handling_dissolve cleanup_decontaminate Decontaminate Glassware & Surfaces handling_dissolve->cleanup_decontaminate Proceed to Cleanup cleanup_waste Segregate & Label Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste per Institutional Guidelines cleanup_waste->cleanup_dispose cleanup_ppe Doff PPE Correctly cleanup_dispose->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Workflow for Safe Handling of 1-(2,2,2-Trifluoroethyl)piperidin-4-ol

Step-by-Step Handling Protocol:
  • Preparation :

    • Before entering the laboratory, ensure you are wearing a lab coat, long pants, and closed-toe shoes.

    • Don the appropriate PPE as specified in the table above.

    • Verify that the chemical fume hood is functioning correctly.

    • Assemble all necessary equipment and reagents within the fume hood to minimize movement in and out of the containment area.

  • Handling :

    • Conduct all manipulations of 1-(2,2,2-Trifluoroethyl)piperidin-4-ol, including weighing and transferring, within the certified chemical fume hood.[10]

    • Use spark-proof equipment and take measures to prevent the buildup of electrostatic charge, as some piperidine derivatives are flammable.[3][10]

    • Avoid all personal contact with the substance, including inhalation of any potential vapors.[7]

    • Keep the container tightly closed when not in use.[10]

  • Spill Management :

    • In the event of a small spill, absorb the material with an inert absorbent (e.g., sand, vermiculite).[10]

    • Place the contaminated absorbent into a sealed, labeled container for hazardous waste disposal.[7]

    • For larger spills, evacuate the area and alert emergency services.[7]

    • Ensure the spill area is well-ventilated during cleanup.[8]

Disposal Plan:
  • All waste containing 1-(2,2,2-Trifluoroethyl)piperidin-4-ol, including contaminated consumables and absorbent materials, must be treated as hazardous waste.

  • Dispose of the chemical waste in a clearly labeled, sealed container in accordance with your institution's and local environmental regulations. Do not discharge into the environment.[5][10]

Emergency Procedures

In Case of Inhalation:

  • Immediately move the affected individual to fresh air.[4]

  • If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration.

  • Seek immediate medical attention.[4]

In Case of Skin Contact:

  • Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2][11]

  • Seek immediate medical attention.

In Case of Eye Contact:

  • Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7][11]

  • Remove contact lenses if present and easy to do so.[7]

  • Seek immediate medical attention.

In Case of Ingestion:

  • Do NOT induce vomiting.

  • If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water.

  • Seek immediate medical attention.[2]

By adhering to these stringent safety protocols, researchers can minimize the risks associated with handling 1-(2,2,2-Trifluoroethyl)piperidin-4-ol and maintain a safe laboratory environment.

References

  • Personal protective equipment for handling (S)-3-(4-Fluorobenzyl)piperidine. Benchchem.
  • 4-(3-Fluorophenoxy)piperidine hydrochloride Safety Data Sheet. Apollo Scientific.
  • Piperidine Safety Data Sheet. Sigma-Aldrich.
  • 1-(2,2,2-Trifluoroethyl)piperidin-4-amine. PubChem.
  • Piperidine Safety Data Sheet. Carl ROTH.
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006).
  • N-(Trifluoroacetyl)piperidine-4-isocyanate Safety Data Sheet. CymitQuimica.
  • 1-(2,2,2-Trifluoroethyl)Piperidin-4-Ol. MySkinRecipes.
  • 4-Cyano-1-(trifluoroacetyl)piperidine Safety Data Sheet. Fisher Scientific.
  • Personal Protective Equipment in Chemistry. Dartmouth Environmental Health and Safety.
  • 1-(2,2,2-TRIFLUOROETHYL)PIPERIDIN-4-AMINE Product Description. ChemicalBook.
  • Piperidine Safety Data Sheet. Chemos GmbH & Co. KG.
  • 2,2,2-Trifluoro-1-(piperidin-4-yl)ethan-1-one. PubChem.
  • 1-(2,2,2-trifluoroethyl)piperidin-4-amine AldrichCPR. Sigma-Aldrich.
  • 1-(Trifluoroacetyl)piperidine Safety Data Sheet. TCI Chemicals.
  • PIPERIDINE CAS NO 110-89-4 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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